molecular formula C7H5F2NO2 B128351 6-Amino-2,3-difluorobenzoic Acid CAS No. 442134-72-7

6-Amino-2,3-difluorobenzoic Acid

Katalognummer: B128351
CAS-Nummer: 442134-72-7
Molekulargewicht: 173.12 g/mol
InChI-Schlüssel: CKPWBLHHQXCINB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Amino-2,3-difluorobenzoic Acid, also known as this compound, is a useful research compound. Its molecular formula is C7H5F2NO2 and its molecular weight is 173.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

6-amino-2,3-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO2/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKPWBLHHQXCINB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30599078
Record name 6-Amino-2,3-difluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

442134-72-7
Record name 6-Amino-2,3-difluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 442134-72-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 6-Amino-2,3-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-2,3-difluorobenzoic acid, with the CAS number 442134-72-7, is a fluorinated aromatic carboxylic acid. The presence of fluorine atoms and an amino group on the benzoic acid scaffold imparts unique electronic properties and reactivity, making it a valuable building block in medicinal chemistry and materials science. This document provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on data relevant to research and development.

Chemical and Physical Properties

While extensive experimental data for this compound is not widely published, information from various chemical suppliers provides some key physical and chemical characteristics. It is important to note that some of the listed properties are predicted rather than experimentally determined.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 442134-72-7[1][2]
Molecular Formula C₇H₅F₂NO₂[1][2]
Molecular Weight 173.12 g/mol [2][3]
Boiling Point (Predicted) 317.5 °C at 760 mmHg[4]
Flash Point (Predicted) 145.8 °C[4]
Refractive Index (Predicted) 1.578[4]
Purity ≥98% (via HPLC)[5]
Storage Store in a cool, dry place. Keep sealed in a dry environment at room temperature.[1][6]

Spectroscopic Data

  • ¹H NMR: Signals corresponding to the aromatic protons and the amine and carboxylic acid protons would be expected. The fluorine atoms will cause splitting of the adjacent proton signals.

  • ¹³C NMR: Resonances for the seven carbon atoms, with the carbons bonded to fluorine exhibiting characteristic splitting patterns.

  • IR Spectroscopy: Characteristic absorption bands for the amino (N-H stretching), carboxylic acid (O-H and C=O stretching), and C-F bonds would be present.

  • Mass Spectrometry: The molecular ion peak corresponding to the compound's molecular weight would be observed, along with fragmentation patterns characteristic of the loss of functional groups.

Synthesis and Reactivity

A detailed, experimentally verified synthesis protocol for this compound is not described in the available search results. However, general synthetic strategies for analogous aminofluorobenzoic acids often involve the following approaches:

  • Reduction of a Nitro Group: A common method involves the reduction of a corresponding nitro-substituted difluorobenzoic acid. Various reducing agents can be employed for this transformation.

  • Amination of a Halogenated Precursor: Nucleophilic aromatic substitution of a suitable trifluorobenzoic acid derivative, where a fluorine or other halogen atom is displaced by an amino group or a protected equivalent.

The reactivity of this compound is dictated by its functional groups: the carboxylic acid, the aromatic amine, and the fluorinated benzene ring.

  • The carboxylic acid group can undergo esterification, amidation, and reduction.

  • The amino group can be acylated, alkylated, and can participate in diazotization reactions.

  • The fluorinated aromatic ring is activated towards certain electrophilic substitutions and can participate in nucleophilic aromatic substitution reactions under specific conditions.

Below is a conceptual workflow for a potential synthesis route.

G cluster_synthesis Conceptual Synthesis Workflow Start 2,3,6-Trifluorobenzoic Acid or similar precursor Step1 Nitration Start->Step1 e.g., HNO₃/H₂SO₄ Intermediate1 Nitrated Trifluorobenzoic Acid Intermediate Step1->Intermediate1 Step2 Nucleophilic Aromatic Substitution (Amination) Intermediate1->Step2 e.g., NH₃ or protected amine Intermediate2 Amino-nitro-difluorobenzoic Acid Intermediate Step2->Intermediate2 Step3 Reduction of Nitro Group Intermediate2->Step3 e.g., H₂/Pd-C, Fe/HCl End This compound Step3->End

Conceptual workflow for the synthesis of this compound.

Applications in Drug Development and Research

While specific examples of drugs containing the this compound moiety are not prevalent in the immediate search results, the broader class of fluorinated aminobenzoic acids are recognized as important pharmacophores and building blocks in drug discovery.[8]

The introduction of fluorine into organic molecules can significantly alter their physicochemical and biological properties, including:

  • Metabolic Stability: The strong carbon-fluorine bond can block metabolic pathways, increasing the half-life of a drug.

  • Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets.

  • Lipophilicity and Bioavailability: The strategic placement of fluorine atoms can modulate a molecule's lipophilicity, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.

Substituted aminobenzoic acids, in general, have been investigated for a wide range of biological activities, including as inhibitors of cholinesterase for potential use in treating Alzheimer's disease, and as scaffolds for antimicrobial agents.

The logical relationship for its utility in drug discovery can be visualized as follows:

G cluster_drug_discovery Role in Drug Discovery Compound This compound Properties Unique Physicochemical Properties (Lipophilicity, pKa, Conformation) Compound->Properties possesses Scaffold Versatile Synthetic Scaffold Compound->Scaffold acts as Modulation Modulation of Biological Activity Properties->Modulation leads to Target Potential Therapeutic Targets (Enzymes, Receptors, etc.) Modulation->Target interacts with Derivatives Novel Bioactive Derivatives Scaffold->Derivatives enables synthesis of Derivatives->Modulation

Utility of this compound in drug discovery.

Experimental Protocols

Due to the lack of published, detailed experimental procedures for this compound in the search results, this section provides a generalized protocol for a key transformation often used in the synthesis of similar compounds: the reduction of an aromatic nitro group to an amine.

General Protocol for the Reduction of a Nitroarene to an Aniline using Iron in Acidic Medium

Disclaimer: This is a generalized protocol and must be adapted and optimized for the specific substrate. Appropriate safety precautions must be taken when performing any chemical reaction.

Materials:

  • Nitro-substituted precursor

  • Iron powder (fine grade)

  • Hydrochloric acid (concentrated or dilute, to be optimized)

  • Ethanol or a similar solvent

  • Sodium bicarbonate or other suitable base

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the nitro-substituted precursor and iron powder in a mixture of ethanol and water.

  • Heat the mixture to reflux with vigorous stirring.

  • Add the hydrochloric acid dropwise to the refluxing mixture. The reaction is often exothermic.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the iron salts. Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Neutralize the remaining aqueous solution with sodium bicarbonate until the pH is basic.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amino-substituted product.

  • Purify the product by a suitable method, such as recrystallization or column chromatography.

This protocol would need to be specifically tailored for the reduction of the nitro-precursor of this compound.

Conclusion

This compound is a chemical compound with significant potential as a building block in the development of new pharmaceuticals and functional materials. While detailed experimental data is not yet widely available in the public domain, its structural features suggest it is a valuable tool for researchers in medicinal chemistry. Further publication of its experimental properties and synthetic methodologies would be beneficial to the scientific community.

References

An In-depth Technical Guide to 6-Amino-2,3-difluorobenzoic acid (CAS: 442134-72-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-2,3-difluorobenzoic acid is a fluorinated aromatic carboxylic acid that serves as a key building block in synthetic organic chemistry. Its structural features, including the presence of fluorine atoms and amine and carboxylic acid functional groups, make it a valuable intermediate in the preparation of various heterocyclic compounds, particularly in the field of medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its application in the synthesis of quinolone derivatives, and a summary of its safety and handling procedures. The strategic incorporation of fluorine can enhance the metabolic stability and binding affinity of target molecules, making this compound a significant precursor in the development of novel therapeutic agents.

Chemical and Physical Properties

This compound, also known by several synonyms including 2,3-Difluoro-6-aminobenzoic acid and 5,6-Difluoroanthranilic acid, is a solid organic compound at room temperature.[1] A summary of its key chemical and physical data is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 442134-72-7[1][2][3]
Molecular Formula C₇H₅F₂NO₂[1][2][3]
Molecular Weight 173.12 g/mol [1][2][3]
Boiling Point 318°C[3]
Flash Point 146°C[3]
Storage Room temperature, sealed in a dry, dark place[1][2]
Purity Typically ≥97%[1]

Applications in Drug Discovery and Development

Fluorinated benzoic acid derivatives are recognized for their utility as versatile intermediates in the synthesis of pharmaceuticals and agrochemicals. The presence of fluorine atoms can significantly influence the electronic properties and reactivity of the molecule. While specific biological activities of this compound itself are not extensively documented, its structural analogs are known to be precursors for compounds with antimicrobial and anti-inflammatory properties. The primary application of this compound is as a starting material for the synthesis of more complex, biologically active molecules.

One of the most significant applications of aminobenzoic acids is in the synthesis of quinolone and fluoroquinolone antibiotics. These compounds are a major class of synthetic antibacterial drugs. The general structure of quinolones, featuring a 4-oxo-1,4-dihydroquinoline core, is crucial for their antibacterial activity.

Experimental Protocol: Synthesis of a Quinolone Precursor

The following section details a representative experimental protocol for the synthesis of a quinolone precursor, illustrating the utility of this compound as a starting material. This synthesis involves a cyclization reaction, a common strategy in the preparation of heterocyclic compounds.

General Reaction Scheme

The synthesis of a 7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative from this compound typically proceeds via a Gould-Jacobs reaction. This involves the reaction of the aniline derivative with an ethoxymethylenemalonate ester, followed by a thermal cyclization and subsequent hydrolysis.

Synthesis_Workflow A This compound C Intermediate Adduct A->C Reaction B Diethyl ethoxymethylenemalonate B->C D Cyclization C->D Heat E Ethyl 7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate D->E F Hydrolysis E->F NaOH, H2O G 7,8-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid F->G

Caption: Synthetic workflow for a quinolone precursor.

Materials and Methods
  • This compound

  • Diethyl ethoxymethylenemalonate

  • Diphenyl ether

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and heating apparatus

Step-by-Step Procedure

Step 1: Condensation

  • In a round-bottom flask, a mixture of this compound and a slight molar excess of diethyl ethoxymethylenemalonate is prepared.

  • The mixture is heated, typically at a temperature range of 100-120°C, for a period of 1-2 hours. This step leads to the formation of an intermediate adduct with the elimination of ethanol.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

Step 2: Cyclization

  • The intermediate from Step 1 is added to a high-boiling point solvent, such as diphenyl ether.

  • The solution is heated to a high temperature, generally around 240-260°C, to induce thermal cyclization. This step results in the formation of the quinolone ring system.

  • The reaction is typically maintained at this temperature for 30-60 minutes.

Step 3: Hydrolysis

  • After cooling, the reaction mixture from Step 2 is treated with a solution of sodium hydroxide in aqueous ethanol.

  • The mixture is refluxed for 1-2 hours to hydrolyze the ester group to a carboxylic acid.

  • Upon completion of the hydrolysis, the solution is cooled and acidified with hydrochloric acid to precipitate the final product.

Step 4: Purification

  • The precipitated solid is collected by filtration, washed with water, and then with a cold organic solvent like ethanol.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of dimethylformamide (DMF) and water.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment.

Table 2: Safety Information

Hazard StatementPrecautionary Statement
H315: Causes skin irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
H319: Causes serious eye irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection.
H335: May cause respiratory irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to consult the Safety Data Sheet (SDS) for comprehensive safety and handling information before use. The compound is stable under recommended storage conditions but should be kept away from strong oxidizing agents.

Logical Relationships in Synthesis

The synthesis of complex organic molecules from simpler building blocks involves a series of logical steps and transformations. The following diagram illustrates the hierarchical relationship in the synthesis of a functionalized quinolone.

Logical_Relationship A Core Scaffold Synthesis C Functional Group Interconversion A->C G Quinolone Ring Formation A->G B Starting Materials B->A E This compound B->E F Cyclizing Agent B->F D Final Product C->D I Side Chain Introduction C->I G->C H Ester Hydrolysis G->H I->D

Caption: Key stages in quinolone synthesis.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the synthesis of novel compounds for drug discovery. Its primary utility lies in its role as a precursor for fluorinated heterocyclic systems, most notably quinolones. The synthetic protocols, while requiring careful control of reaction conditions, are based on well-established organic chemistry principles. As the demand for new therapeutic agents with improved pharmacological profiles continues to grow, the importance of fluorinated building blocks like this compound in medicinal chemistry is expected to increase. Further research into the derivatives of this compound may lead to the discovery of new molecules with significant biological activity.

References

Spectroscopic Profiling of 6-Amino-2,3-difluorobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 6-Amino-2,3-difluorobenzoic acid, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra for this specific isomer, this document focuses on predicted spectroscopic characteristics based on its chemical structure and data from analogous compounds. It also outlines detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of this and similar organic molecules.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound. These predictions are derived from established principles of spectroscopy and analysis of structurally related molecules.

Table 1: Predicted ¹H NMR Spectral Data
Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
H-46.8 - 7.2Doublet of doublets (dd)JH-F ≈ 8-10, JH-H ≈ 8-9
H-56.6 - 7.0Doublet of doublets (dd)JH-F ≈ 10-12, JH-H ≈ 8-9
-NH₂4.5 - 6.0Broad singlet (s)-
-COOH10.0 - 13.0Broad singlet (s)-
Table 2: Predicted ¹³C NMR Spectral Data
Carbon Predicted Chemical Shift (δ, ppm)
C-1 (-COOH)165 - 175
C-2 (-CF)145 - 155 (d, JC-F ≈ 240-260 Hz)
C-3 (-CF)140 - 150 (d, JC-F ≈ 240-260 Hz)
C-4115 - 125
C-5110 - 120
C-6 (-CNH₂)135 - 145
Table 3: Predicted IR Absorption Bands
Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch (Carboxylic acid)2500 - 3300Broad
N-H stretch (Amine)3300 - 3500Medium (two bands)
C=O stretch (Carboxylic acid)1680 - 1710Strong
C=C stretch (Aromatic)1550 - 1650Medium to Strong
C-N stretch (Amine)1250 - 1350Medium
C-F stretch1100 - 1300Strong
Table 4: Predicted Mass Spectrometry Data
Ion Predicted m/z Description
[M]⁺173.03Molecular Ion
[M-H₂O]⁺155.02Loss of water
[M-COOH]⁺128.04Loss of carboxyl group
[M-CO₂]⁺129.04Loss of carbon dioxide

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.[1] The choice of solvent is critical to avoid overlapping signals with the analyte.[2]

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[3]

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher for better resolution.

    • Pulse Program: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Spectral Width: -2 to 12 ppm.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Spectral Width: 0 to 200 ppm.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the spectrum using the internal standard (TMS at 0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • This is often the simplest method for solid samples.[4]

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid this compound directly onto the crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.[4]

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[4]

    • The mixture should be a fine, homogeneous powder.

    • Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.[4]

  • Instrument Parameters (FT-IR):

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background Scan: A background spectrum of the empty sample compartment (or a pure KBr pellet) must be collected and subtracted from the sample spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands in the spectrum.

    • Correlate the observed wavenumbers with known functional group frequencies to confirm the presence of amine, carboxylic acid, and aromatic C-F bonds.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation:

    • Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent, such as methanol or acetonitrile.[5]

    • The solution should be clear and free of particulates. Filtration may be necessary.[5]

  • Ionization Method:

    • Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule.[6]

    • Electron impact (EI) can also be used, which typically results in more extensive fragmentation.[7]

  • Instrument Parameters:

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

    • Scan Range: m/z 50 - 500.

    • Ion Mode: Positive or negative ion mode can be used. Positive mode is common for observing the protonated molecule [M+H]⁺.

    • Collision Energy (for MS/MS): If fragmentation analysis is desired, a collision energy will be applied to induce fragmentation of the parent ion.

  • Data Analysis:

    • Identify the molecular ion peak to confirm the molecular weight of the compound.

    • Analyze the fragmentation pattern to gain structural information. Common losses for this molecule would include water, the carboxyl group, and carbon dioxide.[8][9]

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Analysis cluster_result Final Characterization Sample This compound NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Structural Elucidation (¹H, ¹³C NMR) NMR->NMR_Data IR_Data Functional Group ID (FT-IR) IR->IR_Data MS_Data Molecular Weight & Formula (Mass Spectrum) MS->MS_Data Result Complete Spectroscopic Profile NMR_Data->Result IR_Data->Result MS_Data->Result

Caption: General workflow for the spectroscopic analysis of an organic compound.

NMR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis A Dissolve Sample in Deuterated Solvent B Add Internal Standard (TMS) A->B C Transfer to NMR Tube B->C D Acquire ¹H and ¹³C Spectra C->D E Fourier Transform & Phasing D->E F Chemical Shift Referencing E->F G Integration & Peak Picking F->G H Spectral Interpretation G->H

Caption: Detailed workflow for an NMR spectroscopy experiment.

MS_Workflow cluster_prep_ms Preparation cluster_acq_ms Acquisition cluster_proc_ms Analysis A_ms Dissolve Sample in Volatile Solvent B_ms Introduce Sample into Ion Source (e.g., ESI) A_ms->B_ms C_ms Generate Ions B_ms->C_ms D_ms Separate Ions by m/z C_ms->D_ms E_ms Detect Ions D_ms->E_ms F_ms Generate Mass Spectrum E_ms->F_ms G_ms Identify Molecular Ion F_ms->G_ms H_ms Analyze Fragmentation Pattern G_ms->H_ms

Caption: Detailed workflow for a mass spectrometry experiment.

References

Technical Guide: Solubility of 6-Amino-2,3-difluorobenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 6-Amino-2,3-difluorobenzoic acid in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a framework for understanding its potential solubility characteristics based on structurally similar molecules. Furthermore, it offers detailed experimental protocols for determining solubility and a standardized format for data presentation, empowering researchers to generate and report their own findings.

1. Introduction

This compound is a substituted aromatic compound of interest in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and application. The presence of both an amino group and a carboxylic acid group suggests that its solubility will be highly dependent on the solvent's polarity and its ability to engage in hydrogen bonding. This guide aims to provide a comprehensive overview of the expected solubility behavior of this compound and the methodologies to quantitatively determine it.

2. Expected Solubility Profile Based on Analogous Compounds

  • Aminobenzoic Acids: Compounds like 4-aminobenzoic acid and m-aminobenzoic acid exhibit solubility in polar organic solvents such as ethanol, methanol, and acetone.[1][2] Their solubility is also pH-dependent. It is reasonable to expect that this compound will also be soluble in polar organic solvents.

  • Difluorobenzoic Acids: Analogs such as 2,6-difluorobenzoic acid and 2,5-difluorobenzoic acid are reported to be soluble in solvents like methanol and acetone.[3] The fluorine atoms can increase the acidity of the carboxylic acid and influence intermolecular interactions, which will affect solubility.

Based on these analogs, this compound is expected to be most soluble in polar aprotic and polar protic solvents. A suggested starting point for solubility screening would include alcohols (methanol, ethanol), ketones (acetone), esters (ethyl acetate), and amides (dimethylformamide). Its solubility in nonpolar solvents like hexane or toluene is expected to be low.

3. Data Presentation: A Standardized Approach

To ensure clarity and comparability of solubility data, it is recommended to present experimental findings in a structured tabular format. The following table serves as a template for reporting the solubility of this compound.

Organic SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method of Determination
Methanol25DataDataShake-Flask Method
Ethanol25DataDataShake-Flask Method
Acetone25DataDataShake-Flask Method
Ethyl Acetate25DataDataShake-Flask Method
Acetonitrile25DataDataShake-Flask Method
Dimethylformamide (DMF)25DataDataShake-Flask Method
Dichloromethane25DataDataShake-Flask Method
Toluene25DataDataShake-Flask Method
Hexane25DataDataShake-Flask Method

4. Experimental Protocols for Solubility Determination

The following section details a standard protocol for determining the equilibrium solubility of this compound in an organic solvent using the widely accepted shake-flask method.[4]

4.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

4.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.[4]

    • Add a known volume of the selected organic solvent to the vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing, indicating that equilibrium has been reached.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle.

    • To separate the supernatant from the undissolved solid, centrifugation is recommended.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

  • Analysis:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV.

    • Prepare a calibration curve using standard solutions of known concentrations to quantify the amount of dissolved solute.

  • Calculation of Solubility:

    • Calculate the concentration in the original undiluted supernatant, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL or mol/L.

5. Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibrate Equilibration cluster_process Sample Processing cluster_analysis Analysis A Add excess solute to vial B Add known volume of solvent A->B C Agitate at constant temperature (e.g., 24-72 hours) B->C D Centrifuge to separate solid C->D E Filter supernatant D->E F Dilute sample E->F G Analyze by HPLC/UV-Vis F->G H Calculate concentration G->H I Solubility Data H->I

Caption: Experimental workflow for determining solubility via the shake-flask method.

While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides a solid foundation for researchers. By understanding the expected solubility based on analogous compounds and by employing the detailed experimental protocols outlined herein, scientists and drug development professionals can systematically determine and report the solubility of this compound. The provided templates for data presentation and the workflow visualization are intended to promote standardized and high-quality research in this area.

References

An In-depth Technical Guide to the Molecular Structure and Geometry of 6-Amino-2,3-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure and geometry of 6-Amino-2,3-difluorobenzoic acid, a key building block in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages high-quality data from closely related analogs and computational chemistry principles to provide a comprehensive analysis.

Molecular Structure and Identification

This compound is an aromatic carboxylic acid characterized by a benzene ring substituted with an amino group, two fluorine atoms, and a carboxylic acid group.

IdentifierValue
IUPAC Name This compound
Synonyms 2,3-Difluoro-6-aminobenzoic acid
CAS Number 442134-72-7[1]
Molecular Formula C₇H₅F₂NO₂[1]
Molecular Weight 173.12 g/mol [1]
SMILES NC1=C(C(=C(C=C1)F)F)C(=O)O

Molecular Geometry

Direct experimental determination of the crystal structure of this compound is not publicly available at this time. However, the molecular geometry can be reliably inferred from the crystal structure of the closely related compound, 2,3-difluorobenzoic acid, and by considering the electronic effects of the amino group.

The core of the molecule is a planar benzene ring. The carboxylic acid group and the amino group will have specific orientations relative to this ring. The presence of the electron-donating amino group at the 6-position is expected to influence the bond lengths and angles of the benzene ring through resonance and inductive effects.

Bond Lengths

The bond lengths of the difluorinated benzoic acid core are expected to be similar to those determined for 2,3-difluorobenzoic acid. The introduction of the amino group at the C6 position may cause minor perturbations.

BondBond Length (Å) - (Data from 2,3-difluorobenzoic acid)
C1-C21.389
C2-C31.375
C3-C41.378
C4-C51.383
C5-C61.376
C6-C11.397
C1-C7 (Carboxyl)1.484
C7=O11.258
C7-O21.299
C2-F1.342
C3-F1.357
C6-NNot available, estimated ~1.38

Note: The C6-N bond length is an estimation based on typical aromatic amine bond lengths.

Bond Angles

The bond angles of the benzene ring will deviate slightly from the ideal 120° of a perfect hexagon due to the different substituents.

AngleBond Angle (°) - (Data from 2,3-difluorobenzoic acid)
C6-C1-C2120.3
C1-C2-C3120.0
C2-C3-C4120.4
C3-C4-C5119.8
C4-C5-C6120.2
C5-C6-C1119.3
C2-C1-C7121.5
C6-C1-C7118.2
O1-C7-O2121.9
O1-C7-C1120.6
O2-C7-C1117.5
Dihedral Angles

The carboxylic acid group is expected to be nearly coplanar with the benzene ring to maximize conjugation.

Dihedral AngleAngle (°) - (Data from 2,3-difluorobenzoic acid)
C2-C1-C7-O1-178.6
C6-C1-C7-O11.8

Experimental Protocols

A Representative Synthesis of a Substituted Aminofluorobenzoic Acid

While a specific protocol for this compound is not detailed in readily available literature, the synthesis of the isomeric 2-Amino-3-fluorobenzoic acid provides a relevant and illustrative experimental procedure. This process typically involves the hydrolysis of a fluorinated isatin derivative.

Step 1: Synthesis of 7-Fluoroisatin A flask is charged with concentrated sulfuric acid and heated. The corresponding anilide is added portion-wise. The resulting solution is heated and then cooled, followed by quenching with ice water and extraction with an organic solvent like ethyl acetate.

Step 2: Hydrolysis to 2-Amino-3-fluorobenzoic acid The synthesized 7-fluoroisatin is treated with an aqueous solution of sodium hydroxide. Hydrogen peroxide is then added dropwise. After the reaction is complete, the pH is adjusted with hydrochloric acid to precipitate the product. The product is then collected by filtration and dried.

This general methodology would likely be adaptable for the synthesis of this compound, starting from the appropriately substituted aniline precursor.

Logical Workflow for Synthesis

The following diagram illustrates a generalized synthetic pathway for producing aminofluorobenzoic acids, highlighting the key transformations.

G Generalized Synthesis of Aminofluorobenzoic Acids A Substituted Fluoroaniline B Acylation A->B Acylating Agent C Cyclization B->C Strong Acid (e.g., H₂SO₄) D Hydrolysis and Oxidative Cleavage C->D Base (e.g., NaOH) and Oxidant (e.g., H₂O₂) E Final Product: This compound D->E Acidification

Caption: A generalized workflow for the synthesis of aminofluorobenzoic acids.

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR) for this compound is not widely published. However, based on its structure, the following characteristic spectral features are anticipated:

  • ¹H NMR: Signals corresponding to the aromatic protons, the amine protons, and the carboxylic acid proton. The aromatic signals would show splitting patterns consistent with the substitution pattern and fluorine coupling.

  • ¹³C NMR: Resonances for the seven carbon atoms, with the chemical shifts influenced by the attached functional groups. The carbons bonded to fluorine will show characteristic splitting.

  • IR Spectroscopy: Vibrational bands corresponding to N-H stretching of the amine, O-H stretching of the carboxylic acid, C=O stretching of the carbonyl group, C-F stretching, and aromatic C-H and C=C stretching.

Researchers requiring definitive spectroscopic data should consult commercial supplier documentation or perform experimental analysis.

Applications in Drug Development

Substituted anthranilic acids, such as this compound, are valuable scaffolds in drug discovery. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The amino and carboxylic acid groups provide versatile handles for further chemical modifications, allowing for the synthesis of a wide range of derivatives for screening in various therapeutic areas, including oncology, inflammation, and infectious diseases. The specific substitution pattern of this molecule offers a unique electronic and steric profile that can be exploited for the design of novel bioactive compounds.

References

A Technical Guide to the Crystallographic Analysis of Fluorinated Aminobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the X-ray crystallography of fluorinated benzoic acid derivatives, with a focus on analogs related to 6-Amino-2,3-difluorobenzoic acid. While crystallographic data for the specific title compound is not publicly available, this document compiles and analyzes data from structurally similar molecules to serve as a valuable resource for researchers in structural biology and medicinal chemistry. The methodologies and data presented herein offer a foundational understanding for the crystallization and structural analysis of this class of compounds.

Overview of Crystallographic Data for Related Analogs

Single-crystal X-ray diffraction provides definitive, three-dimensional molecular structures, which are crucial for understanding structure-activity relationships (SAR) in drug design. For fluorinated aminobenzoic acids, this data reveals key intermolecular interactions, such as hydrogen bonding and π-stacking, that govern crystal packing and can influence physicochemical properties like solubility and stability.

Below is a summary of crystallographic data for close analogs of this compound.

Parameter2,3-Difluorobenzoic Acid[1][2]2,6-Difluorobenzoic Acid[3]Ethyl 4-amino-3,5-difluorobenzoate[4]
Formula C₇H₄F₂O₂C₇H₄F₂O₂C₉H₉F₂NO₂
Molar Mass 158.10 g/mol 158.10 g/mol 201.17 g/mol
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cP2₁/n
a (Å) 3.761 (1)3.6517 (4)10.3239 (4)
b (Å) 6.520 (1)14.1214 (15)7.2289 (3)
c (Å) 26.521 (2)12.2850 (13)12.6075 (5)
β (º) 92.27 (1)95.651 (3)99.168 (2)
Volume (ų) 649.8 (2)630.42 (12)928.98 (6)
Z 444
Temperature (K) 293 (2)100150 (2)
R-factor 0.0430.049Not Specified
Key Interactions Dimers stabilized by hydrogen bonds; C—H···F and C—H···O interactions hold stacks together.[1][2]Inversion dimers linked by O—H⋯O hydrogen bonds; dimers linked into sheets by C—H⋯F bonds.[3]N—H⋯O hydrogen bonds and C—H⋯F short contacts; π–π stacking interactions.[4]

Experimental Protocols

The following sections detail generalized yet comprehensive methodologies for the synthesis, crystallization, and data collection of fluorinated benzoic acid derivatives, based on published procedures for the analyzed analogs.

Synthesis and Crystallization

The synthesis of aminofluorobenzoic acids often involves multi-step procedures starting from commercially available fluorinated precursors. For example, 4-amino-3,5-difluorobenzoic acid can be synthesized by treating 4-amino-3,5-difluorobenzonitrile with sodium hydroxide, followed by acidification with HCl to precipitate the product.[4]

General Crystallization Protocol (Slow Evaporation Method):

  • Material Procurement: Obtain the purified compound of interest. For instance, 2,3-Difluorobenzoic acid (98%) can be purchased from commercial suppliers like Aldrich.[1][2]

  • Solvent Selection: Dissolve the compound in a suitable solvent. Propanol is a documented solvent for 2,3-Difluorobenzoic acid.[1][2] The choice of solvent is critical and may require screening various options (e.g., ethanol, methanol, acetone, ethyl acetate).

  • Solution Preparation: Prepare a saturated or near-saturated solution of the compound at room temperature or with gentle heating.

  • Evaporation: Loosely cover the container (e.g., with perforated parafilm) to allow for slow evaporation of the solvent at a constant temperature (e.g., 293 K).[1][2]

  • Crystal Harvesting: Over a period of several days to weeks, single crystals suitable for X-ray diffraction should form. Carefully harvest the crystals from the mother liquor.

X-ray Data Collection and Structure Refinement

The following protocol outlines the typical steps for analyzing the harvested crystals.

Data Collection and Processing Workflow:

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Diffractometer Setup: Data is collected on a diffractometer, such as a Rigaku R-AXIS RAPID or Bruker APEXII DUO CCD, equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å).[1][3]

  • Data Collection: The crystal is maintained at a low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations.[1][3] Diffraction data is collected using a series of φ and ω scans.[3]

  • Data Reduction: The collected raw data is processed using software like HKL-2000 or SADABS to perform integration, scaling, and absorption corrections.[1][3]

  • Structure Solution and Refinement: The crystal structure is solved using direct methods with software such as SHELXS97 and refined against F² using SHELXL97.[1] All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located from a difference Fourier map and refined isotropically.[1][2]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the crystallographic analysis of a novel this compound derivative, from initial synthesis to final data deposition.

G General Workflow for X-ray Crystallography cluster_synthesis Compound Preparation cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_analysis Structure Analysis synthesis Synthesis of Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification solvent_screening Solvent Screening purification->solvent_screening Purified Compound slow_evaporation Slow Evaporation / Vapor Diffusion solvent_screening->slow_evaporation crystal_harvest Harvesting Single Crystals slow_evaporation->crystal_harvest data_collection X-ray Diffraction Data Collection crystal_harvest->data_collection Suitable Crystal data_reduction Data Reduction & Correction data_collection->data_reduction structure_solution Structure Solution (e.g., SHELXS) data_reduction->structure_solution Processed Data structure_refinement Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement validation Validation & Finalization structure_refinement->validation deposition Data Deposition (e.g., CSD) validation->deposition

Caption: Workflow from synthesis to crystallographic data deposition.

Conclusion

While direct crystallographic data for this compound remains to be published, the analysis of its close structural analogs provides a robust framework for any researcher entering this area. The data from 2,3- and 2,6-difluorobenzoic acids and substituted aminobenzoates demonstrate conserved structural motifs, such as hydrogen-bonded dimers and the influence of fluorine atoms on crystal packing. The detailed protocols and workflow provided in this guide offer a clear and actionable path for the successful crystallization and structural determination of novel derivatives, which is an indispensable step in modern, structure-based drug discovery.

References

In-depth Technical Guide on the Theoretical and Computational Studies of Fluorinated Benzoic Acid Derivatives: A Focus on 2,3-Difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of published theoretical and computational studies specifically on 6-Amino-2,3-difluorobenzoic acid, this guide focuses on the closely related molecule, 2,3-Difluorobenzoic acid . The methodologies and analyses presented here are representative of the computational approaches applied to this class of compounds and provide a framework for understanding their structural and electronic properties.

This technical guide provides a comprehensive overview of the theoretical and computational studies on 2,3-difluorobenzoic acid, a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals.

Molecular Structure and Computational Workflow

The molecular structure of 2,3-difluorobenzoic acid consists of a benzene ring substituted with a carboxylic acid group and two fluorine atoms at the C2 and C3 positions. Computational studies are essential for understanding the intricate relationship between its structure and properties.

Molecular structure of 2,3-difluorobenzoic acid.

A typical computational workflow for analyzing such molecules involves several key steps, starting from defining the molecular structure to in-depth analysis of its properties.

Computational Analysis Workflow start Initial Molecular Structure geometry_optimization Geometry Optimization (DFT/MP2) start->geometry_optimization vibrational_analysis Vibrational Frequency Analysis geometry_optimization->vibrational_analysis electronic_properties Electronic Properties Calculation (TD-DFT) geometry_optimization->electronic_properties nbo_analysis Natural Bond Orbital (NBO) Analysis geometry_optimization->nbo_analysis end Property Analysis and Interpretation vibrational_analysis->end homo_lumo HOMO-LUMO Analysis electronic_properties->homo_lumo uv_vis UV-Vis Spectra Simulation electronic_properties->uv_vis homo_lumo->end uv_vis->end nbo_analysis->end

A general workflow for computational analysis.

Experimental and Computational Protocols

Computational Methods

Theoretical calculations for 2,3-difluorobenzoic acid have been performed using Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2).[1]

  • Geometry Optimization: The structural properties of the molecule in its ground state were optimized using DFT and MP2 methods with the 6-311++G(d,p) basis set.[1]

  • Vibrational Analysis: The vibrational wavenumbers were calculated and subsequently scaled. These theoretical values were then compared with experimental FT-IR and FT-Raman spectra. The assignments of vibrational modes were based on the total energy distribution (TED) calculated using the scaled quantum mechanics (SQM) method.[1]

  • Electronic Properties: Electronic properties such as absorption wavelengths, excitation energies, and frontier molecular orbital energies were investigated using the time-dependent DFT (TD-DFT) approach.[1]

Experimental Techniques
  • Spectroscopy: FT-IR and FT-Raman spectra for the solid-state compound were recorded in the ranges of 4000-400 cm⁻¹ and 4000-5 cm⁻¹, respectively.[1] The UV absorption spectrum in an ethanol solution was recorded between 200-800 nm.[1]

  • X-ray Crystallography: Single-crystal X-ray diffraction was used to determine the crystal structure. For 2,3-difluorobenzoic acid, crystals were obtained by slow evaporation from a 1-propanol solution.[2]

Data Presentation

Crystallographic Data

The crystal structure of 2,3-difluorobenzoic acid has been determined by single-crystal X-ray diffraction.[2][3] The compound crystallizes in a monoclinic system.[2][3]

Parameter2,3-Difluorobenzoic acid
Molecular FormulaC₇H₄F₂O₂
Molecular Weight ( g/mol )158.10
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)3.761 (1)
b (Å)6.520 (1)
c (Å)26.521 (2)
β (°)92.27 (1)
Volume (ų)649.8 (2)
Z4
Temperature (K)293 (2)
RadiationMo Kα (λ = 0.71074 Å)

Table 1: Crystallographic data for 2,3-Difluorobenzoic acid.[2][3]

In the crystalline state, molecules of 2,3-difluorobenzoic acid form dimers stabilized by hydrogen bonds.[2][3] These dimers are further arranged in stacks, held together by weak C—H···F and C—H···O interactions.[2]

Molecular Geometry

The optimized geometric parameters, such as bond lengths and bond angles, are crucial for understanding the molecule's conformation. Below is a selection of calculated geometric parameters for 2,3-difluorobenzoic acid.

ParameterBond Length (Å)
C1—C21.3885 (17)
C1—C61.3968 (17)
C1—C71.4842 (17)
C2—F11.3415 (16)
C5—C61.376 (2)

Table 2: Selected experimental bond lengths for 2,3-Difluorobenzoic acid from X-ray diffraction data.[2]

Spectroscopic and Electronic Properties

Spectroscopic analysis, in conjunction with computational methods, provides insight into the vibrational modes and electronic transitions of the molecule.

PropertyValueMethod
Vibrational Frequencies
FT-IR Range (cm⁻¹)4000-400Experimental
FT-Raman Range (cm⁻¹)4000-5Experimental
Electronic Properties
UV Absorption Range (nm)200-800 (in ethanol)Experimental
HOMO-LUMO GapCharge transfer occurs within the moleculeTD-DFT

Table 3: Summary of spectroscopic and calculated electronic properties for 2,3-Difluorobenzoic acid.[1]

The calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are fundamental in predicting the chemical reactivity and electronic transitions. The energy gap between HOMO and LUMO indicates the molecule's stability and the energy required for an electronic transition. For 2,3-difluorobenzoic acid, calculations have shown that charge transfer occurs within the molecule.[1]

Conclusion

References

A Technical Guide to High-Purity 6-Amino-2,3-difluorobenzoic Acid for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity 6-Amino-2,3-difluorobenzoic acid (CAS No. 442134-72-7), a key building block in modern medicinal chemistry and materials science. This document outlines commercial supplier specifications, recommended quality control protocols, and a representative synthetic pathway. The information herein is intended to assist researchers in sourcing and effectively utilizing this compound in their laboratory and development endeavors.

Commercial Supplier Specifications

Sourcing high-purity this compound is critical for the reliability and reproducibility of experimental results. Several reputable chemical suppliers offer this compound at various purity levels and quantities. Below is a summary of offerings from prominent suppliers.

SupplierCAS NumberMolecular FormulaPurity SpecificationAnalytical Data Provided
BLD Pharm 442134-72-7C₇H₅F₂NO₂Information available upon requestNMR, HPLC, LC-MS, UPLC data available[1]
Capot Chemical 442134-72-7C₇H₅F₂NO₂≥ 98% (Min, HPLC)Certificate of Analysis
Fluoropharm 442134-72-7C₇H₅F₂NO₂NLT 98%Information available upon request[2]
Hangzhou Shuyuan Pharmaceutical Technology Co., Ltd. 442134-72-7C₇H₅F₂NO₂Information available upon request[3]Product inquiry required[3][4]

Experimental Protocols

Quality Control and Identity Verification

Upon receipt of this compound, it is crucial to perform in-house quality control to verify its identity and purity. The following are representative protocols for common analytical techniques.

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is suitable for determining the purity of the compound and identifying any potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. For example, a gradient starting from 10% acetonitrile and increasing to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 254 nm.

  • Sample Preparation: Dissolve a small amount of the compound (approx. 1 mg/mL) in the initial mobile phase composition.

  • Analysis: Inject the sample and analyze the chromatogram for the area percentage of the main peak, which corresponds to the purity of the compound.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR and ¹⁹F NMR are essential for confirming the chemical structure of this compound.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent, such as DMSO-d₆ or Methanol-d₄.

  • ¹H NMR Analysis: Acquire a standard proton spectrum. The expected spectrum should show signals corresponding to the aromatic protons and the amine and carboxylic acid protons. The chemical shifts and coupling constants should be consistent with the structure.

  • ¹⁹F NMR Analysis: Acquire a fluorine-19 spectrum. The spectrum should display two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring, with their characteristic chemical shifts and couplings.

3. Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Verification

LC-MS is a powerful technique for confirming the molecular weight of the compound.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., electrospray ionization - ESI).

  • LC Conditions: Use similar conditions as described for the HPLC purity assessment.

  • MS Conditions:

    • Ionization Mode: ESI, either positive or negative ion mode. In positive mode, the expected [M+H]⁺ ion would be at m/z 174.04. In negative mode, the expected [M-H]⁻ ion would be at m/z 172.02.

    • Mass Range: Scan a range that includes the expected molecular ion, for example, m/z 100-300.

  • Analysis: The resulting mass spectrum should show a prominent peak corresponding to the expected molecular ion of this compound.

Representative Synthetic Pathway

While various synthetic routes to this compound exist, a common approach involves the functionalization of a difluorobenzene precursor. The following is a representative, plausible multi-step synthesis.

  • Nitration of 2,3-Difluorobenzoic Acid: 2,3-Difluorobenzoic acid is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group onto the aromatic ring, yielding 6-Nitro-2,3-difluorobenzoic acid.

  • Reduction of the Nitro Group: The nitro group of 6-Nitro-2,3-difluorobenzoic acid is then reduced to an amino group. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid, or through catalytic hydrogenation with a palladium catalyst.

  • Work-up and Purification: Following the reduction, the reaction mixture is worked up to isolate the crude this compound. Purification is typically performed by recrystallization from a suitable solvent to yield the high-purity final product.

Visualized Workflows

The following diagrams illustrate logical workflows for supplier selection and quality control.

SupplierSelection start Identify Need for This compound req Define Requirements: Purity, Quantity, Budget start->req search Search for Suppliers (e.g., BLD Pharm, Fluoropharm) req->search evaluate Evaluate Supplier Specifications: Purity, Analytical Data search->evaluate request_quote Request Quotations and Certificates of Analysis evaluate->request_quote compare Compare Offerings: Price, Purity, Lead Time request_quote->compare decision Select Optimal Supplier compare->decision purchase Place Purchase Order decision->purchase receive Receive and Log Material purchase->receive qc Perform In-house QC receive->qc

Caption: Supplier Selection Workflow

QualityControlWorkflow start Received Batch of This compound sample_prep Prepare Samples for Analysis (Dissolution in appropriate solvent) start->sample_prep hplc HPLC Analysis for Purity sample_prep->hplc nmr NMR Spectroscopy for Structural Confirmation (1H, 19F) sample_prep->nmr lcms LC-MS for Molecular Weight Verification sample_prep->lcms data_analysis Analyze and Compare Data with Specifications hplc->data_analysis nmr->data_analysis lcms->data_analysis decision Approve or Reject Batch data_analysis->decision release Release for Research Use decision->release Meets Specs reject Contact Supplier for Resolution decision->reject Fails Specs

Caption: Quality Control Workflow

References

Safety and Handling of 6-Amino-2,3-difluorobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 6-Amino-2,3-difluorobenzoic acid (CAS No. 442134-72-7). Due to the limited availability of complete toxicological data for this specific compound, a cautious approach grounded in established laboratory safety protocols is imperative. This document summarizes known hazards, outlines best practices for handling and storage, and provides emergency procedures.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of a substance is the foundation of its safe handling. The key identifiers and properties for this compound are summarized below.

PropertyValue
CAS Number 442134-72-7
Molecular Formula C₇H₅F₂NO₂
Molecular Weight 173.12 g/mol
Synonyms 2-Amino-5,6-difluorobenzoic acid

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[1][2] It is also harmful if swallowed or inhaled.[2]

Hazard ClassGHS CategoryHazard Statement
Skin IrritationCategory 2H315: Causes skin irritation
Serious Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory tract irritation)H335: May cause respiratory irritation
Acute Toxicity (Oral, Inhalation)- (Considered Harmful)Harmful if swallowed or inhaled[2]

Pictogram:

⚠️

Signal Word: Warning

Personal Protective Equipment (PPE) and Engineering Controls

Due to the irritant nature of this compound, stringent adherence to PPE and engineering controls is mandatory to minimize exposure.

Experimental Protocol: Donning and Doffing PPE

Methodology:

  • Donning (in order):

    • Lab coat

    • Safety glasses with side shields or chemical splash goggles

    • Nitrile gloves (ensure they are rated for the chemicals being used)

  • Doffing (in order):

    • Gloves (peel off without touching the outer surface)

    • Lab coat (fold inward, avoiding contact with contaminated areas)

    • Goggles

Engineering Controls:
  • Always handle this compound in a properly functioning chemical fume hood.

  • Ensure that an eyewash station and a safety shower are readily accessible.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Lab Coat Don2 Goggles/Glasses Don1->Don2 Don3 Gloves Don2->Don3 Doff1 Gloves Doff2 Lab Coat Doff1->Doff2 Doff3 Goggles/Glasses Doff2->Doff3

Figure 1: Standard Donning and Doffing Procedure for Personal Protective Equipment.

Handling and Storage Procedures

Proper handling and storage are critical to maintaining the stability of the compound and ensuring the safety of laboratory personnel.

Handling:
  • Avoid all direct contact with the substance.

  • Avoid the formation of dust and aerosols.

  • Use in a well-ventilated area, preferably a chemical fume hood.

  • Wash hands thoroughly after handling.

Storage:
  • Keep the container tightly closed.

  • Store in a cool, dry place.

  • The material is noted to be air-sensitive; store under an inert gas atmosphere (e.g., argon or nitrogen).[2]

  • Avoid exposure to direct sunlight.[2]

  • Incompatible materials to avoid include strong oxidizing agents, strong acids and bases, and strong reducing agents.[2]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Accidental Release Measures

In case of a spill, follow these procedures to mitigate the hazard.

Methodology:

  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wear appropriate PPE, including respiratory protection if dust is generated.

  • Carefully sweep up the spilled solid, avoiding dust generation.

  • Place the collected material into a sealed, labeled container for proper waste disposal.

  • Clean the spill area with a suitable solvent and then wash with soap and water.

  • Do not allow the material to enter drains.

Toxicological and Biological Information

Toxicological Data:

Biological Activity:

While the specific biological activity of this compound is not well-documented, related aminobenzoic acid derivatives have been investigated for a range of biological activities. For instance, some fluorinated aminobenzoic acid analogs have been explored as potential ligands for dopamine receptors, suggesting applications in neuroscience.[3] Additionally, compounds with the aminobenzothiazole scaffold, which can be synthesized from aminobenzoic acids, have shown potential as antitumor agents. It is important to note that these are activities of related but distinct molecules and should not be directly extrapolated to this compound without experimental validation.

Potential_Interactions cluster_functional_groups Functional Groups cluster_potential_interactions Potential Biological Interactions substance This compound amino Amino Group (-NH2) substance->amino carboxyl Carboxylic Acid (-COOH) substance->carboxyl fluoro Fluoro Groups (-F) substance->fluoro receptor Receptor Binding substance->receptor enzyme Enzyme Inhibition substance->enzyme h_bond Hydrogen Bonding amino->h_bond carboxyl->h_bond ionic Ionic Interactions carboxyl->ionic fluoro->receptor

Figure 2: Hypothetical Biological Interaction Pathways Based on Functional Groups.

Disposal Considerations

Dispose of this chemical and its container in accordance with all local, regional, and national regulations. Waste material should be treated as hazardous. Do not dispose of it in the environment.

Logical Framework for Hazard Mitigation

A systematic approach is essential for managing the risks associated with handling this compound.

Hazard_Mitigation cluster_controls Control Measures identify Identify Hazards (Irritant, Harmful) assess Assess Risks (Exposure potential during weighing, transfer, reaction) identify->assess control Implement Controls assess->control review Review and Refine Procedures control->review engineering Engineering Controls (Fume Hood) control->engineering admin Administrative Controls (SOPs, Training) control->admin ppe PPE (Gloves, Goggles, Lab Coat) control->ppe review->identify Continuous Improvement

References

A Technical Guide to the Thermal Stability and Degradation of 6-Amino-2,3-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the thermal stability and degradation pathways of 6-Amino-2,3-difluorobenzoic acid is limited in publicly available literature. This guide provides a framework for its analysis based on data from structurally related compounds and established analytical methodologies. The degradation pathways described are theoretical and require experimental validation.

Introduction

This compound is a substituted aromatic compound with applications as a building block in pharmaceutical and materials science. Its thermal stability is a critical parameter influencing its storage, handling, and utility in synthetic processes, which often require elevated temperatures. Understanding its decomposition behavior is essential for ensuring product purity, process safety, and the stability of resulting formulations. This guide outlines the key thermal properties of analogous compounds, standard experimental protocols for thermal analysis, and a proposed degradation pathway.

Physicochemical and Thermal Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2,3-Difluorobenzoic acid C₇H₄F₂O₂158.10163-165Not Available
2,6-Difluorobenzoic acid C₇H₄F₂O₂158.10157-161Not Available
2-Amino-4,6-difluorobenzoic acid C₇H₅F₂NO₂173.12198-202305.8±42.0 (Predicted)
3-Amino-2,6-difluorobenzoic acid C₇H₅F₂NO₂173.12Not AvailableNot Available

Data sourced from publicly available safety data sheets and chemical supplier information.[1][2]

Experimental Protocols for Thermal Analysis

To rigorously determine the thermal stability and degradation profile of this compound, the following standard analytical techniques are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify mass loss as a function of temperature.

Methodology:

  • A small, precisely weighed sample (typically 5-10 mg) of this compound is placed in a high-purity alumina or platinum crucible.

  • The crucible is loaded into a TGA instrument.

  • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically an inert gas like nitrogen or an oxidative gas like air).

  • The mass of the sample is continuously monitored as the temperature increases.

  • The resulting TGA curve plots the percentage of mass loss against temperature. The onset temperature of decomposition (Tonset) is identified as the point where significant mass loss begins.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the heat flow associated with these events.

Methodology:

  • A small sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

  • Both the sample and reference pans are placed in the DSC cell.

  • The cell is heated at a controlled linear rate (e.g., 10 °C/min).

  • The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • The resulting DSC thermogram shows endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition), providing data on melting point (Tm) and decomposition temperature (Td).

Visualizing Experimental and Logical Workflows

Experimental Workflow for Thermal Stability Assessment

The following diagram illustrates a standard workflow for characterizing the thermal properties of a chemical compound.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis & Interpretation Sample This compound Sample Weigh Precise Weighing Sample->Weigh TGA Thermogravimetric Analysis (TGA) Weigh->TGA DSC Differential Scanning Calorimetry (DSC) Weigh->DSC TGA_Data Mass Loss vs. Temperature Curve TGA->TGA_Data DSC_Data Heat Flow vs. Temperature Curve DSC->DSC_Data Analysis Determine T_onset, T_m, T_d TGA_Data->Analysis DSC_Data->Analysis Report Generate Stability Report Analysis->Report

Caption: Workflow for Thermal Stability Analysis.

Proposed Thermal Degradation Pathway

The thermal degradation of this compound is hypothesized to initiate with decarboxylation, a common degradation route for benzoic acid derivatives. Subsequent reactions may involve deamination and defluorination at higher temperatures, leading to the formation of various fluorinated and non-fluorinated aromatic fragments.

G A This compound B Decarboxylation (-CO2) A->B Heat C 3,4-Difluoroaniline B->C D Deamination (-NH3) C->D Higher Heat H Further Decomposition C->H E 1,2-Difluorobenzene D->E F Defluorination (-HF) E->F High Temp E->H G Fluorobenzene & other fragments F->G G->H I Volatile Gases (COx, NOx, HF) H->I

References

Reactivity of the Amino Group in 6-Amino-2,3-difluorobenzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-2,3-difluorobenzoic acid is a valuable building block in medicinal chemistry and materials science. The strategic placement of an amino group and two fluorine atoms on the benzoic acid scaffold imparts unique electronic properties that significantly influence its reactivity and potential applications. This technical guide provides a comprehensive analysis of the reactivity of the amino group in this molecule, focusing on its nucleophilicity, basicity, and susceptibility to various chemical transformations. This document is intended for researchers, scientists, and drug development professionals who utilize this and similar compounds in their synthetic endeavors.

Electronic and Steric Effects on the Amino Group

The reactivity of the amino group in this compound is primarily governed by the interplay of electronic and steric effects of the substituents on the aromatic ring.

  • Fluorine Atoms: The two fluorine atoms at the 2- and 3-positions are strongly electron-withdrawing due to their high electronegativity (inductive effect, -I). This effect reduces the electron density on the aromatic ring and, consequently, on the nitrogen atom of the amino group. This decrease in electron density leads to a reduction in the basicity and nucleophilicity of the amino group compared to aniline.

  • Carboxylic Acid Group: The carboxylic acid group at the 1-position is also electron-withdrawing (-I and -M effects), further deactivating the ring and decreasing the basicity of the amino group. The proximity of the carboxylic acid to the amino group (ortho position) can also lead to intramolecular hydrogen bonding, which can influence the conformation and reactivity of the amino group.

  • Amino Group: The amino group itself is an electron-donating group (+M effect) and an activating group in electrophilic aromatic substitution reactions. However, in this molecule, its electron-donating character is significantly diminished by the presence of the two fluorine atoms and the carboxylic acid group.

Basicity and pKa

CompoundpKa of Conjugate AcidReference Compound
Aniline4.6Base
2,3-Difluoroaniline~2.19 (Predicted)Effect of two fluorine atoms
2-Aminobenzoic acid4.95Effect of carboxylic acid
4-Aminobenzoic acid2.4 (first pKa), 4.9 (second pKa)Effect of carboxylic acid

Note: The pKa values are for the equilibrium R-NH3+ ⇌ R-NH2 + H+. A lower pKa value indicates a weaker base.

The presence of two electron-withdrawing fluorine atoms is expected to significantly lower the pKa of the amino group compared to aniline. The predicted pKa for 2,3-difluoroaniline is around 2.19. The ortho-carboxylic acid group in 2-aminobenzoic acid has a pKa of 4.95 for the ammonium ion. Considering the combined electron-withdrawing effects of the two fluorine atoms and the carboxylic acid group, the pKa of the amino group in this compound is anticipated to be lower than 2.19 . This low basicity has important implications for its reactivity, particularly in acid-catalyzed reactions and its ability to act as a nucleophile.

Key Reactions of the Amino Group

The amino group in this compound can undergo a variety of chemical transformations, making it a versatile handle for the synthesis of more complex molecules.

Acylation

The amino group can be readily acylated to form amides. This reaction is often used to protect the amino group or to introduce new functional groups. Common acylating agents include acyl chlorides, acid anhydrides, and carboxylic acids.

Reaction Scheme:

Acylation reactants This compound + R-COCl product N-Acyl-6-amino-2,3-difluorobenzoic acid + HCl reactants->product Base (e.g., pyridine)

Caption: General scheme for the acylation of this compound.

Experimental Protocol (General):

  • Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

  • Add a base (e.g., pyridine, triethylamine) to act as a scavenger for the HCl generated.

  • Slowly add the acylating agent (e.g., acetyl chloride, benzoyl chloride) at a controlled temperature (often 0 °C to room temperature).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or a dilute aqueous acid solution.

  • Extract the product with an organic solvent, wash, dry, and purify by recrystallization or column chromatography.

Alkylation

N-alkylation of the amino group can be achieved using various alkylating agents, such as alkyl halides or sulfates. Due to the reduced nucleophilicity of the amino group, more forcing conditions may be required compared to the alkylation of more electron-rich anilines.

Reaction Scheme:

Alkylation reactants This compound + R-X product N-Alkyl-6-amino-2,3-difluorobenzoic acid + HX reactants->product Base (e.g., K2CO3)

Caption: General scheme for the alkylation of this compound.

Experimental Protocol (General):

  • Suspend this compound and a base (e.g., potassium carbonate, sodium hydride) in a polar aprotic solvent (e.g., dimethylformamide, acetonitrile).

  • Add the alkylating agent (e.g., methyl iodide, benzyl bromide).

  • Heat the reaction mixture to an appropriate temperature and monitor by TLC.

  • After the reaction is complete, cool the mixture and pour it into water.

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry it over an anhydrous salt, and concentrate under reduced pressure.

  • Purify the crude product by chromatography or recrystallization.

Diazotization and Subsequent Reactions

The primary amino group can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). The resulting diazonium salt is a versatile intermediate that can be transformed into a wide range of functional groups through Sandmeyer-type reactions.

Workflow for Diazotization and Sandmeyer Reactions:

Diazotization_Sandmeyer cluster_start Starting Material cluster_diazotization Diazotization cluster_products Sandmeyer Products A This compound B Diazonium Salt Intermediate A->B NaNO2, H+ C Halogenated Derivative (CuX) B->C D Cyano Derivative (CuCN) B->D E Hydroxy Derivative (H2O, heat) B->E

Caption: Workflow for diazotization and subsequent Sandmeyer reactions.

Experimental Protocol (Diazotization - General):

  • Dissolve or suspend this compound in a cold aqueous solution of a strong mineral acid (e.g., HCl, H2SO4).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for a short period to ensure complete formation of the diazonium salt.

  • The resulting diazonium salt solution can then be used immediately in subsequent reactions (e.g., Sandmeyer reaction) by adding the appropriate copper(I) salt.

Signaling Pathways and Logical Relationships

The reactivity of the amino group is a consequence of several interconnected factors. The following diagram illustrates the logical relationship between the molecular structure and the resulting chemical properties.

Reactivity_Factors cluster_structure Molecular Structure cluster_effects Electronic & Steric Effects cluster_properties Chemical Properties A 2,3-Difluoro Substituents D Strong Inductive Effect (-I) A->D B Carboxylic Acid Group B->D E Mesomeric Effect (+M of NH2, -M of COOH) B->E F Intramolecular Hydrogen Bonding B->F C Amino Group C->E C->F G Reduced Basicity (Low pKa) D->G H Reduced Nucleophilicity D->H I Altered Reactivity in Electrophilic Substitution D->I E->G E->H E->I

Caption: Factors influencing the reactivity of the amino group.

Conclusion

The amino group in this compound exhibits a significantly attenuated reactivity compared to that in aniline, a direct consequence of the potent electron-withdrawing effects of the two ortho-fluorine atoms and the para-carboxylic acid group. This reduced basicity and nucleophilicity necessitates the use of more forcing reaction conditions for transformations such as acylation and alkylation. Nevertheless, the amino group remains a key functional handle, and its conversion to a diazonium salt opens up a plethora of synthetic possibilities through subsequent Sandmeyer-type reactions. A thorough understanding of the electronic and steric factors governing its reactivity is paramount for the successful design and execution of synthetic routes involving this versatile building block in drug discovery and materials science. Researchers should carefully consider the choice of reagents, solvents, and reaction conditions to achieve optimal outcomes in their synthetic endeavors.

Acidity and pKa of 6-Amino-2,3-difluorobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the acidity and predicted pKa of 6-Amino-2,3-difluorobenzoic acid. Due to the absence of a directly reported experimental pKa value for this specific compound, this document synthesizes data from related analogs to provide a robust estimation. The guide details the electronic effects of the amino and difluoro substituents on the acidity of the benzoic acid core, presents relevant quantitative data in a structured format, and outlines detailed experimental protocols for pKa determination.

Estimated Acidity and pKa

The acidity of a substituted benzoic acid is influenced by the electronic properties of its substituents. Electron-withdrawing groups generally increase acidity (decrease pKa), while electron-donating groups typically decrease acidity (increase pKa). In the case of this compound, we must consider the interplay of the electron-donating amino group and the strongly electron-withdrawing fluorine atoms.

Analysis of Substituent Effects:

  • Fluorine Atoms: Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I). This effect stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the carboxylic acid. The presence of two fluorine atoms, particularly in the ortho (position 2) and meta (position 3) positions relative to the carboxyl group, is expected to significantly lower the pKa compared to unsubstituted benzoic acid.

  • Amino Group: The amino group can exert both an electron-donating resonance effect (+R) and an electron-withdrawing inductive effect (-I). Generally, the resonance effect is dominant, making the amino group overall electron-donating. This would tend to decrease the acidity of the carboxylic acid. However, in this compound, the amino group is in the ortho position to the carboxylic acid. This can lead to intramolecular hydrogen bonding between the amino group and the carboxyl group, which can stabilize the neutral acid form and thus increase the pKa (decrease acidity).

Given these opposing effects, a precise prediction of the pKa is challenging without experimental data. However, by comparing with the pKa values of related compounds, a reasonable estimate can be made.

Data Presentation

The following tables summarize the pKa values of relevant reference compounds to contextualize the estimated acidity of this compound.

CompoundpKa
Benzoic Acid4.20
2-Aminobenzoic Acid4.95
3-Aminobenzoic Acid4.79
4-Aminobenzoic Acid4.92

Table 1: pKa Values of Benzoic Acid and Aminobenzoic Acids

CompoundpKa
2-Fluorobenzoic Acid3.27
3-Fluorobenzoic Acid3.86
2,3-Difluorobenzoic Acid3.10
2,6-Difluorobenzoic Acid2.13

Table 2: pKa Values of Fluorinated Benzoic Acids

Based on the data above, the two fluorine atoms in 2,3-difluorobenzoic acid significantly increase its acidity compared to benzoic acid. The addition of an amino group at the 6-position is expected to counteract this effect to some extent. Therefore, the pKa of this compound is likely to be higher than that of 2,3-difluorobenzoic acid (3.10) but lower than that of benzoic acid (4.20). A reasonable estimate would place the pKa in the range of 3.5 to 4.0 .

It is important to note that aminobenzoic acids are amphoteric and will have a second pKa value corresponding to the protonation of the amino group. For 4-aminobenzoic acid, the pKa of the anilinium ion is around 2.4. A similar value can be expected for this compound.

Experimental Protocols for pKa Determination

Accurate determination of the pKa value for this compound requires experimental measurement. The following are detailed methodologies for three common techniques.

Potentiometric Titration

This is a highly accurate and widely used method for pKa determination.

Methodology:

  • Preparation of the Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized, carbonate-free water. A co-solvent such as methanol or ethanol may be used if solubility is low, but this will yield an apparent pKa (pKaapp). The concentration should be in the range of 1-10 mM.

  • Titrant Preparation: Prepare a standardized solution of a strong base, typically 0.1 M NaOH, ensuring it is carbonate-free.

  • Titration Setup: Place the analyte solution in a thermostatted vessel equipped with a magnetic stirrer. Immerse a calibrated pH electrode and a burette containing the titrant.

  • Titration Procedure: Add the titrant in small, precise increments. After each addition, allow the pH to stabilize before recording the pH and the volume of titrant added.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For a more accurate determination, the first derivative of the titration curve can be plotted to precisely locate the equivalence point.

UV-Vis Spectrophotometry

This method is suitable for compounds that possess a chromophore and exhibit a change in their UV-Vis spectrum upon ionization.

Methodology:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the analyte (e.g., from pH 2 to 6).

  • Preparation of Analyte Solutions: Prepare a stock solution of this compound. Add a small, constant volume of the stock solution to a series of volumetric flasks and dilute with the respective buffer solutions to create a set of solutions with constant analyte concentration across a range of pH values.

  • Spectral Measurement: Record the UV-Vis spectrum for each buffered solution, as well as for a fully protonated form (in strong acid, e.g., 0.1 M HCl) and a fully deprotonated form (in strong base, e.g., 0.1 M NaOH).

  • Data Analysis: Select a wavelength where the absorbance difference between the protonated and deprotonated species is maximal. Plot the absorbance at this wavelength against the pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound. The pKa can be calculated using the following equation: pKa = pH + log[(A_I - A)/(A - A_U)] where A is the absorbance at a given pH, A_I is the absorbance of the ionized form, and A_U is the absorbance of the unionized form.

Capillary Electrophoresis

Capillary electrophoresis (CE) is a powerful technique for pKa determination, especially for impure samples or those with low solubility.

Methodology:

  • Preparation of Background Electrolytes (BGEs): Prepare a series of BGEs with different pH values covering the range of interest.

  • Sample Preparation: Dissolve the this compound in a suitable solvent.

  • CE Analysis: Inject the sample into the capillary and apply a voltage. The effective electrophoretic mobility of the analyte is measured in each of the different pH BGEs.

  • Data Analysis: The effective mobility of the analyte is a function of its charge, which changes with pH. A plot of the effective mobility versus pH will yield a sigmoidal curve. The pKa is the pH at which the effective mobility is halfway between the mobility of the fully protonated and fully deprotonated species.

Mandatory Visualization

The following diagram illustrates the logical relationships between the molecular structure of this compound and the factors influencing its acidity.

Acidity_Factors substituents Substituents benzoic_acid Benzoic Acid Core (pKa ~4.20) substituents->benzoic_acid Influence amino 6-Amino Group substituents->amino difluoro 2,3-Difluoro Groups substituents->difluoro acidity Acidity of This compound pka pKa Value acidity->pka Inversely Proportional resonance +R Effect (Electron Donating) amino->resonance Exerts inductive_amino -I Effect (Electron Withdrawing) amino->inductive_amino Exerts h_bonding Intramolecular H-Bonding amino->h_bonding Potential for inductive_fluoro -I Effect (Strongly Electron Withdrawing) difluoro->inductive_fluoro Exerts destabilization Destabilization of Carboxylate Anion resonance->destabilization Leads to stabilization Stabilization of Carboxylate Anion inductive_amino->stabilization Leads to inductive_fluoro->stabilization Strongly leads to h_bonding->destabilization Stabilizes neutral form, effectively stabilization->acidity Increases destabilization->acidity Decreases

Potential Biological Activities of 6-Amino-2,3-difluorobenzoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 6-Amino-2,3-difluorobenzoic acid represent a promising, yet underexplored, class of compounds with potential applications in medicinal chemistry. While direct studies on this specific scaffold are limited, analysis of structurally similar fluorinated and aminated benzoic acid derivatives suggests a high potential for significant biological activities. This technical guide consolidates available data on analogous compounds to provide a predictive framework for the research and development of novel this compound derivatives. It covers potential anticancer, anti-inflammatory, and antimicrobial properties, detailed experimental protocols for their evaluation, and insights into possible mechanisms of action and associated signaling pathways. All quantitative data from related compounds is summarized for comparative analysis.

Introduction

The incorporation of fluorine atoms into organic molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity. The presence of both amino and carboxylic acid functional groups on a difluorinated benzene ring, as in this compound, offers a versatile scaffold for the synthesis of a diverse library of derivatives. This guide explores the therapeutic potential of these derivatives by drawing parallels with structurally related compounds that have demonstrated notable biological activities.

Potential Biological Activities

Based on the activities of analogous compounds, derivatives of this compound are predicted to exhibit a range of pharmacological effects.

Anticancer Activity

Fluorinated benzothiazoles and other related aromatic compounds have shown potent cytotoxic effects against various cancer cell lines. The introduction of different substituents on the amino or carboxylic acid groups of the this compound core could lead to the development of novel anticancer agents.

Table 1: Anticancer Activity of Structurally Related Compounds

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Fluorinated Benzothiazole2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoleVariousNot Specified[1]
4-Aminobenzoic Acid DerivativesCompound 20 (an alkyl derivative)NCI-H460 (Lung)15.59[2]
Fluorinated QuinazolinonesCompound 45A549 (Lung)0.44[3]
Fluorinated BenzofuranCompound 1HCT116 (Colon)19.5[4]
Anti-inflammatory Activity

The anti-inflammatory potential of benzoic acid derivatives is well-documented. Derivatives of this compound may act as inhibitors of key inflammatory mediators.

Table 2: Anti-inflammatory Activity of Structurally Related Compounds

Compound ClassAssayKey FindingsReference
Fluorobenzothiazole DerivativesCarrageenan-induced rat paw edemaSignificant inhibition of edema[5]
Fluorinated PyrazolesBradykinin B1 receptor antagonist assayIC50 of 23 nM[6]
2-Amino Benzoic Acid DerivativesCarrageenan-induced rat paw edemaPotent activity, some exceeding standard drugs[7]
Antimicrobial Activity

The presence of fluorine and an amino group can contribute to antimicrobial properties. Derivatives could be effective against a range of bacterial and fungal pathogens.

Table 3: Antimicrobial Activity of Structurally Related Compounds

Compound ClassMicroorganismMIC (µM/ml)Reference
p-Amino Benzoic Acid Esters and Schiff BasesBacillus subtilis2.11[8]
Fluorobenzoic Acid AmidesStaphylococcus aureus, Escherichia coli, Candida albicansModerate to pronounced activity[9][10]
Fluorobenzoic Acid Hydrazide DerivativesGram-positive bacteria, particularly M. paratuberculosisSignificant inhibitory activity[11]
4-Aminobenzoic Acid Schiff BasesMethicillin-resistant Staphylococcus aureusfrom 15.62 µM[12]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential biological activities of novel this compound derivatives.

Synthesis of this compound Derivatives

A general synthetic approach could involve the acylation or alkylation of the amino group, or esterification or amidation of the carboxylic acid group of the this compound starting material.

Example Protocol: N-Acylation

  • Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Add a base (e.g., triethylamine or pyridine) to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add the desired acyl chloride or anhydride dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[13]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[13]

  • Compound Treatment: Add various concentrations of the test derivatives to the wells and incubate for 48-72 hours.[13]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in LPS-stimulated macrophages.[14]

  • Cell Culture: Culture RAW 264.7 macrophage cells in 96-well plates.

  • Compound and LPS Treatment: Pre-treat the cells with different concentrations of the test derivatives for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.[14]

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Calculation: Determine the percentage of NO inhibition relative to the LPS-stimulated control.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.[1]

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension in a suitable broth.[15]

  • Serial Dilution: Perform serial two-fold dilutions of the test derivatives in a 96-well microtiter plate containing broth.[1]

  • Inoculation: Add the standardized microbial inoculum to each well.[15]

  • Incubation: Incubate the plates at the appropriate temperature and time for the specific microorganism (e.g., 37°C for 24 hours for bacteria).[8]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[15]

Potential Signaling Pathways and Mechanisms of Action

Based on the activities of related compounds, the following signaling pathways may be modulated by this compound derivatives.

Anticancer Mechanisms

Derivatives may induce apoptosis and inhibit cell proliferation by targeting key signaling pathways dysregulated in cancer. For instance, some fluorinated compounds have been shown to inhibit receptor tyrosine kinases (RTKs) like EGFR, leading to the downregulation of downstream pathways such as PI3K/AKT and MAPK/ERK.

Anti-inflammatory Mechanisms

The anti-inflammatory effects could be mediated through the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), or by suppressing the activation of transcription factors such as NF-κB, which regulates the expression of inflammatory cytokines.[16]

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies synthesis Synthesis of Derivatives purification Purification synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization anticancer Anticancer Assays (e.g., MTT) characterization->anticancer anti_inflammatory Anti-inflammatory Assays (e.g., NO Inhibition) characterization->anti_inflammatory antimicrobial Antimicrobial Assays (e.g., MIC) characterization->antimicrobial pathway_analysis Signaling Pathway Analysis (Western Blot) anticancer->pathway_analysis enzyme_inhibition Enzyme Inhibition Assays anti_inflammatory->enzyme_inhibition

Caption: A generalized experimental workflow for the synthesis and biological evaluation of novel compounds.

Potential Anticancer Signaling Pathway

signaling_pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Ligand->RTK PI3K PI3K RTK->PI3K Derivative 6-Amino-2,3-difluorobenzoic Acid Derivative Derivative->RTK Inhibition AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation

Caption: Potential inhibition of the PI3K/AKT signaling pathway by a this compound derivative.

Conclusion

While direct experimental data on this compound derivatives is currently lacking, the information compiled from structurally analogous compounds strongly suggests their potential as a valuable scaffold for the development of new therapeutic agents. The provided experimental protocols and insights into potential mechanisms of action offer a solid foundation for researchers to initiate investigations into this promising class of molecules. Further synthesis and rigorous biological evaluation are warranted to unlock the full therapeutic potential of these derivatives.

References

Methodological & Application

Synthesis of Quinolone Antibiotics from 6-Amino-2,3-difluorobenzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the synthesis of quinolone antibiotics, with a focus on a strategic approach beginning from a trifluoroaniline precursor, a key intermediate derivable from precursors such as 6-Amino-2,3-difluorobenzoic acid. The protocols outlined below are based on established synthetic transformations, including the Gould-Jacobs reaction for the formation of the core quinolone scaffold, followed by subsequent modifications to yield the final active pharmaceutical ingredient. Fleroxacin is presented as a representative example of a clinically relevant fluoroquinolone antibiotic.

Overview of the Synthetic Strategy

The synthesis of many fluoroquinolone antibiotics hinges on the construction of the 4-quinolone-3-carboxylic acid core. A common and effective method for achieving this is the Gould-Jacobs reaction, which involves the condensation of an aniline derivative with an ethoxymethylenemalonate, followed by a thermal cyclization. Subsequent N-alkylation and nucleophilic aromatic substitution at the C7 position are then carried out to introduce the desired side chains that modulate the antibiotic's spectrum of activity and pharmacokinetic properties.

While the direct use of this compound presents challenges due to the presence of the carboxylic acid group, a practical starting point for the synthesis of quinolones such as Fleroxacin is 3,4,5-trifluoroaniline. This precursor can be conceptually derived from this compound via processes such as decarboxylation, though this transformation can be complex. The following protocols will detail the synthesis of Fleroxacin from 3,4,5-trifluoroaniline.

Experimental Protocols

Synthesis of Ethyl 6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate (Quinolone Core)

This procedure outlines the formation of the fundamental quinolone ring system using the Gould-Jacobs reaction.

Protocol:

  • Condensation: In a round-bottom flask, combine 3,4,5-trifluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture at 120-130°C for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cyclization: In a separate flask equipped with a reflux condenser, heat a high-boiling point solvent such as diphenyl ether to 250°C.

  • Slowly add the crude product from the condensation step to the hot diphenyl ether.

  • Maintain the reaction mixture at 250°C for 30 minutes to effect cyclization.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Collect the solid product by filtration and wash with a suitable solvent like hexane to remove the diphenyl ether.

  • Dry the product under vacuum to obtain Ethyl 6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate.

N-Alkylation of the Quinolone Core

This step introduces the ethyl group at the N1 position of the quinolone ring.

Protocol:

  • Suspend Ethyl 6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).

  • Add a base, for instance, anhydrous potassium carbonate (1.5 eq).

  • To the stirred suspension, add the alkylating agent, ethyl iodide or bromoethane (1.2 eq).

  • Heat the reaction mixture at 60-70°C for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture and pour it into ice water to precipitate the product.

  • Filter the solid, wash with water, and dry to yield Ethyl 1-ethyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate.

Nucleophilic Substitution with N-Methylpiperazine

This is a crucial step where the piperazine moiety, a key pharmacophore, is introduced at the C7 position.

Protocol:

  • In a sealed reaction vessel, dissolve Ethyl 1-ethyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate (1.0 eq) in a solvent like pyridine or dimethyl sulfoxide (DMSO).

  • Add N-methylpiperazine (2.0 eq).

  • Heat the mixture at 120-140°C for 12-24 hours.

  • After cooling, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain Ethyl 6,8-difluoro-1-ethyl-7-(4-methyl-1-piperazinyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylate.

Hydrolysis to Fleroxacin

The final step is the hydrolysis of the ethyl ester to the carboxylic acid to yield Fleroxacin.

Protocol:

  • Suspend the ethyl ester from the previous step (1.0 eq) in a mixture of ethanol and water.

  • Add an aqueous solution of sodium hydroxide (2.0 eq).

  • Reflux the mixture for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).

  • Cool the reaction mixture and adjust the pH to approximately 7 with hydrochloric acid.

  • The product will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain Fleroxacin.

Quantitative Data Summary

The following table summarizes the typical yields for the key steps in the synthesis of Fleroxacin.

StepStarting MaterialProductTypical Yield (%)
1. Quinolone Core Synthesis 3,4,5-TrifluoroanilineEthyl 6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate75-85
2. N-Alkylation Ethyl 6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylateEthyl 1-ethyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate80-90
3. Nucleophilic Substitution Ethyl 1-ethyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylateEthyl 6,8-difluoro-1-ethyl-7-(4-methyl-1-piperazinyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylate60-70
4. Hydrolysis Ethyl 6,8-difluoro-1-ethyl-7-(4-methyl-1-piperazinyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylateFleroxacin (6,8-difluoro-1-ethyl-7-(4-methyl-1-piperazinyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid)85-95

Visualizations

Synthetic Pathway of Fleroxacin

Fleroxacin_Synthesis cluster_0 Gould-Jacobs Reaction A 3,4,5-Trifluoroaniline C Ethyl 6,7,8-trifluoro-1,4-dihydro- 4-oxo-3-quinolinecarboxylate A->C Condensation & Cyclization B Diethyl ethoxymethylenemalonate B->C D Ethyl 1-ethyl-6,7,8-trifluoro-1,4-dihydro- 4-oxo-3-quinolinecarboxylate C->D N-Alkylation (Ethyl Iodide, K2CO3) F Ethyl 6,8-difluoro-1-ethyl-7-(4-methyl-1-piperazinyl)- 1,4-dihydro-4-oxo-3-quinolinecarboxylate D->F Nucleophilic Substitution E N-Methylpiperazine E->F G Fleroxacin F->G Hydrolysis (NaOH, H2O/EtOH)

Caption: Overall synthetic scheme for Fleroxacin.

Experimental Workflow

Experimental_Workflow start Start step1 Step 1: Quinolone Core Synthesis (Gould-Jacobs Reaction) start->step1 step2 Step 2: N-Alkylation step1->step2 step3 Step 3: Nucleophilic Substitution step2->step3 step4 Step 4: Hydrolysis step3->step4 purification Purification & Characterization (Chromatography, NMR, MS) step4->purification end Final Product: Fleroxacin purification->end

Caption: A generalized experimental workflow for quinolone synthesis.

Application of 6-Amino-2,3-difluorobenzoic Acid in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Amino-2,3-difluorobenzoic acid is a valuable and versatile building block in medicinal chemistry and organic synthesis, primarily utilized in the construction of various heterocyclic scaffolds. The presence of the difluoro substitution pattern on the benzene ring, combined with the ortho-amino carboxylic acid functionality, imparts unique electronic properties and conformational constraints that are often exploited to enhance the biological activity and pharmacokinetic profiles of the resulting molecules. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic compounds, namely benzoxazinones and quinazolinones, using this compound as the starting material. These heterocyclic cores are prevalent in a wide range of pharmacologically active compounds.

I. Synthesis of 7,8-Difluoro-4H-3,1-benzoxazin-4-ones

Benzoxazinones are important intermediates in the synthesis of quinazolinones and other fused heterocyclic systems. They are typically prepared by the cyclization of N-acyl anthranilic acids. The reaction of this compound with an acylating agent, followed by cyclodehydration, yields the corresponding 7,8-difluoro-4H-3,1-benzoxazin-4-one derivative.

General Reaction Scheme:

G cluster_1 Synthesis of 7,8-Difluoro-2-substituted-4H-3,1-benzoxazin-4-one start This compound intermediate N-Acyl-6-amino-2,3-difluorobenzoic Acid start->intermediate Acylation reagent1 Acyl Chloride (R-COCl) or Acetic Anhydride reagent1->intermediate product 7,8-Difluoro-2-substituted-4H-3,1-benzoxazin-4-one intermediate->product Cyclodehydration (e.g., Acetic Anhydride)

Caption: General workflow for the synthesis of 7,8-difluoro-benzoxazinones.

Experimental Protocol: Synthesis of 7,8-Difluoro-2-methyl-4H-3,1-benzoxazin-4-one

This protocol describes the synthesis of the 2-methyl substituted benzoxazinone via a one-pot acylation and cyclization reaction.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (optional, as catalyst)

  • Glacial acetic acid

  • Ethanol

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.73 g, 10 mmol).

  • Add acetic anhydride (5.1 g, 50 mmol, 5 equivalents).

  • Optionally, add a catalytic amount of pyridine (2-3 drops).

  • Heat the reaction mixture to reflux (approximately 140°C) and maintain for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into ice-cold water (50 mL) with stirring to precipitate the product and hydrolyze the excess acetic anhydride.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel and wash thoroughly with cold water until the filtrate is neutral.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

  • Dry the purified product under vacuum to obtain 7,8-Difluoro-2-methyl-4H-3,1-benzoxazin-4-one as a solid.

Data Presentation:

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
7,8-Difluoro-2-methyl-4H-3,1-benzoxazin-4-oneC₉H₅F₂NO₂197.1485-95135-137

Characterization Data (Expected):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.8-7.9 (m, 1H, Ar-H), 7.2-7.3 (m, 1H, Ar-H), 2.45 (s, 3H, CH₃).

  • ¹⁹F NMR (CDCl₃, 376 MHz): δ -140 to -142 (m, 1F), -150 to -152 (m, 1F).

  • IR (KBr, cm⁻¹): ~1760 (C=O, lactone), ~1620 (C=N).

  • MS (ESI): m/z 198.0 [M+H]⁺.

II. Synthesis of 7,8-Difluoroquinazolin-4(3H)-ones

Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities. They can be synthesized from this compound through a one-pot reaction with an appropriate nitrogen source and a carbonyl equivalent, or via a two-step process involving the corresponding benzoxazinone intermediate.

General Reaction Scheme:

G cluster_1 Synthesis of 7,8-Difluoroquinazolin-4(3H)-ones start This compound product1 7,8-Difluoroquinazolin-4(3H)-one start->product1 One-pot reaction reagent1 Formamide reagent1->product1 intermediate 7,8-Difluoro-2-substituted-4H-3,1-benzoxazin-4-one product2 3-Substituted-7,8-difluoroquinazolin-4(3H)-one intermediate->product2 Condensation reagent2 Primary Amine (R-NH₂) reagent2->product2

Caption: General routes to 7,8-difluoroquinazolin-4(3H)-ones.

Experimental Protocol: Synthesis of 7,8-Difluoroquinazolin-4(3H)-one

This protocol details the direct synthesis from this compound and formamide.

Materials:

  • This compound

  • Formamide

  • Sand bath or heating mantle

  • Round-bottom flask

  • Air condenser

  • Thermometer

  • Ethanol

  • Büchner funnel and filter paper

Procedure:

  • In a 50 mL round-bottom flask, place this compound (1.73 g, 10 mmol) and formamide (10 mL).

  • Heat the mixture in a sand bath or with a heating mantle to 150-160°C for 4-5 hours. Use an air condenser to allow for the evolution of water.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into cold water (50 mL) and stir.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from ethanol.

  • Dry the purified crystals under vacuum to yield 7,8-Difluoroquinazolin-4(3H)-one.

Data Presentation:

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
7,8-Difluoroquinazolin-4(3H)-oneC₈H₄F₂N₂O182.1370-80>300

Characterization Data (Expected):

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 12.4 (br s, 1H, NH), 8.15 (s, 1H, H-2), 7.8-7.9 (m, 1H, Ar-H), 7.4-7.5 (m, 1H, Ar-H).

  • ¹⁹F NMR (DMSO-d₆, 376 MHz): δ -142 to -144 (m, 1F), -152 to -154 (m, 1F).

  • IR (KBr, cm⁻¹): ~3200-2800 (N-H, broad), ~1680 (C=O, amide).

  • MS (ESI): m/z 183.0 [M+H]⁺.

III. Application in Drug Discovery and Medicinal Chemistry

The difluoro substitution at the 7 and 8 positions of the quinazolinone and benzoxazinone cores, derived from this compound, can significantly influence the pharmacological properties of the resulting molecules. The fluorine atoms can modulate the acidity of the N-H proton, impact metabolic stability by blocking potential sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions. These attributes make 7,8-difluoro substituted heterocycles attractive scaffolds for the development of novel therapeutic agents, including kinase inhibitors, anti-cancer agents, and anti-inflammatory drugs.

Signaling Pathway Diagram (Hypothetical):

For instance, a synthesized 7,8-difluoroquinazolinone derivative could potentially act as a kinase inhibitor. The following diagram illustrates a simplified hypothetical signaling pathway where such a compound might exert its effect.

G cluster_pathway Hypothetical Kinase Inhibition Pathway receptor Receptor Tyrosine Kinase kinase Target Kinase receptor->kinase Activation substrate Substrate Protein kinase->substrate Phosphorylation p_substrate Phosphorylated Substrate substrate->p_substrate response Cellular Response (e.g., Proliferation) p_substrate->response inhibitor 7,8-Difluoroquinazolinone Derivative inhibitor->kinase Inhibition

Caption: Inhibition of a kinase signaling pathway by a hypothetical derivative.

This compound serves as a key precursor for the synthesis of 7,8-difluorinated benzoxazinones and quinazolinones. The provided protocols offer robust and reproducible methods for the preparation of these important heterocyclic systems. The unique properties conferred by the difluoro substitution pattern make these compounds highly valuable for further elaboration in the development of novel drug candidates and functional materials. Researchers are encouraged to adapt and optimize these methods for the synthesis of a diverse library of derivatives for biological screening and other applications.

Application Note & Protocol: Synthesis of Fluorinated Benzoxazinones via Cyclization of 6-Amino-2,3-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the experimental protocol for the cyclization of 6-Amino-2,3-difluorobenzoic acid. This reaction is a critical step in the synthesis of various fluorinated heterocyclic compounds, which are of significant interest in medicinal chemistry due to their potential therapeutic properties. This guide offers a detailed, step-by-step methodology, an in-depth explanation of the underlying chemical principles, and best practices for ensuring a successful and reproducible synthesis.

Introduction

This compound is a valuable starting material in the synthesis of fluorinated quinazolines and their analogs.[1] The presence of fluorine atoms can significantly enhance the pharmacological properties of a molecule, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The intramolecular cyclization of anthranilic acid derivatives is a fundamental transformation in organic synthesis, providing access to a wide range of nitrogen-containing heterocycles.[2][3] This application note details a robust protocol for the cyclization of this compound, leading to the formation of a fluorinated benzoxazinone derivative, a key intermediate for further elaboration in drug discovery programs.

Mechanistic Insights: The Chemistry of Cyclization

The cyclization of an anthranilic acid derivative, such as this compound, typically proceeds through an intramolecular nucleophilic attack of the amino group on an activated carboxylic acid derivative. In this protocol, the carboxylic acid is activated by forming a mixed anhydride in situ using acetic anhydride. The amino group then attacks the electrophilic carbonyl carbon of the mixed anhydride, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate with the elimination of an acetate molecule results in the formation of the cyclic benzoxazinone ring.

The reaction is typically acid-catalyzed, which protonates the carbonyl oxygen of the anhydride, making it more electrophilic and facilitating the nucleophilic attack by the weakly basic amino group.[4] The fluorine atoms on the aromatic ring are electron-withdrawing and can influence the reactivity of both the amino and carboxylic acid groups.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierComments
This compound≥98%Commercially Available
Acetic AnhydrideReagent GradeCommercially Available
PyridineAnhydrousCommercially AvailableUsed as a catalyst and solvent
TolueneAnhydrousCommercially AvailableReaction solvent
Ethyl AcetateACS GradeCommercially AvailableFor extraction and chromatography
HexanesACS GradeCommercially AvailableFor chromatography
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionFor work-up
BrineSaturated Aqueous SolutionFor work-up
Anhydrous Sodium Sulfate (Na₂SO₄)For drying
Silica Gel230-400 meshFor column chromatography
Equipment
  • Round-bottom flask equipped with a reflux condenser and a magnetic stir bar

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glassware for column chromatography

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask, add this compound (1.0 eq).

    • Add anhydrous toluene (approximately 10 mL per gram of starting material).

    • Add anhydrous pyridine (2.0 eq) to the suspension.

    • Stir the mixture at room temperature for 10 minutes.

  • Addition of Acetic Anhydride:

    • Slowly add acetic anhydride (1.5 eq) to the reaction mixture at room temperature with vigorous stirring. An exothermic reaction may be observed.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours.

    • Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to quench the excess acetic anhydride.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the sodium sulfate and concentrate the organic layer under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization:

    • Collect the fractions containing the pure product and concentrate them under reduced pressure.

    • Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Visualizing the Workflow and Mechanism

To better understand the experimental process and the underlying chemical transformation, the following diagrams are provided.

G cluster_workflow Experimental Workflow start Start: this compound setup Reaction Setup: Add Toluene and Pyridine start->setup reagent_add Add Acetic Anhydride setup->reagent_add reaction Heat to Reflux (2-4h) reagent_add->reaction workup Aqueous Work-up: NaHCO3, Ethyl Acetate Extraction reaction->workup purification Purification: Flash Column Chromatography workup->purification product Final Product: Fluorinated Benzoxazinone purification->product

Caption: A flowchart illustrating the key stages of the experimental protocol.

G cluster_mechanism Reaction Mechanism reactant This compound + Acetic Anhydride intermediate1 Mixed Anhydride Intermediate reactant->intermediate1 + Pyridine (catalyst) transition Intramolecular Nucleophilic Attack intermediate1->transition intermediate2 Tetrahedral Intermediate transition->intermediate2 product Fluorinated Benzoxazinone + Acetic Acid intermediate2->product Elimination of Acetate

Caption: A simplified representation of the cyclization reaction mechanism.

Trustworthiness and Self-Validation

The reliability of this protocol is ensured through several key validation points:

  • TLC Monitoring: Continuous monitoring of the reaction progress by TLC allows for the determination of the reaction endpoint, preventing the formation of byproducts due to prolonged heating.

  • Aqueous Work-up: The use of a saturated sodium bicarbonate solution effectively neutralizes the acidic components and removes water-soluble impurities, ensuring a cleaner crude product for purification.

  • Chromatographic Purification: Flash column chromatography is a robust method for isolating the desired product from any unreacted starting materials or side products, yielding a compound of high purity.

  • Spectroscopic Characterization: The final product's identity and purity should be unequivocally confirmed by spectroscopic methods (NMR, IR, MS), providing definitive validation of a successful synthesis.

Conclusion

This application note provides a detailed and reliable protocol for the cyclization of this compound to form a fluorinated benzoxazinone derivative. By understanding the underlying mechanism and adhering to the outlined experimental procedure, researchers can confidently synthesize this important intermediate for applications in drug discovery and medicinal chemistry. The incorporation of fluorine atoms into heterocyclic scaffolds remains a promising strategy for the development of novel therapeutic agents.[5]

References

Application Notes and Protocols: 6-Amino-2,3-difluorobenzoic Acid as a Precursor for Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 6-Amino-2,3-difluorobenzoic acid as a versatile precursor in the synthesis of contemporary Active Pharmaceutical Ingredients (APIs), with a particular focus on the development of kinase inhibitors. The strategic incorporation of fluorine atoms into API scaffolds is a widely recognized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles. This compound offers a unique combination of functional groups—an amino group, a carboxylic acid, and a difluorinated phenyl ring—making it a valuable starting material for the construction of complex heterocyclic compounds with therapeutic potential.

While a multitude of proprietary APIs leverage fluorinated anthranilic acid derivatives, this document will use the synthesis of a potent kinase inhibitor, N-[5-(3,5-difluorobenzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide, as a representative example to illustrate the synthetic utility of this class of precursors.

Table 1: Key Properties of this compound
PropertyValue
CAS Number 442134-72-7
Molecular Formula C₇H₅F₂NO₂
Molecular Weight 173.12 g/mol
Appearance Off-white to light yellow powder
Solubility Soluble in organic solvents such as DMSO and methanol

Experimental Protocols

The following protocols outline a representative synthetic route to a potent kinase inhibitor, illustrating the potential application of a this compound-derived scaffold. The initial steps demonstrate the conversion of a generic fluorinated aminobenzoic acid to a key intermediate, which is then elaborated to the final API.

Protocol 1: Synthesis of a Key Benzamide Intermediate

This protocol describes the synthesis of a central benzamide intermediate, which serves as a core scaffold for further functionalization.

Step 1: Amide Coupling

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of a 6-amino-2,3-difluoro-4-(4-methylpiperazin-1-yl)benzoic acid derivative in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Activation: Add 1.1 equivalents of a peptide coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and 2.0 equivalents of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). Stir the mixture at room temperature for 15-30 minutes.

  • Amine Addition: Add 1.0 equivalent of 5-(3,5-difluorobenzyl)-1H-indazol-3-amine to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-N-[5-(3,5-difluorobenzyl)-1H-indazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide.

Protocol 2: Reductive Amination to the Final API

This protocol details the final step in the synthesis of N-[5-(3,5-difluorobenzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide.[1][2]

  • Reaction Setup: To a solution of 2-amino-N-[5-(3,5-difluorobenzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-benzamide (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add tetrahydro-pyran-4-one (1.2 equivalents).

  • Acid Catalyst: Add a catalytic amount of an acid, such as trifluoroacetic acid (TFA) (0.1 equivalents).

  • Reducing Agent: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or tetramethylammonium triacetoxyborohydride (1.5 equivalents), portion-wise at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash chromatography to yield the final product.

Table 2: Representative Reaction Parameters and Yields
StepKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
Amide Coupling HATU, DIPEADMFRoom Temp12-2470-85
Reductive Amination Tetrahydro-pyran-4-one, NaBH(OAc)₃, TFADCM0 to Room Temp4-1260-75

Visualizations

Diagram 1: General Synthetic Workflow

The following diagram illustrates the overall synthetic strategy for the preparation of the target kinase inhibitor from a fluorinated aminobenzoic acid precursor.

G A 6-Amino-2,3-difluorobenzoic Acid Derivative B Amide Coupling with Indazole Amine A->B HATU, DIPEA C Key Benzamide Intermediate B->C D Reductive Amination with Tetrahydropyranone C->D NaBH(OAc)3, TFA E Final API: Kinase Inhibitor D->E G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Kinase_Inhibitor Kinase Inhibitor (API) Kinase_Inhibitor->RAF Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

References

Application Notes and Protocols: Protecting Group Strategies for 6-Amino-2,3-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-2,3-difluorobenzoic acid is a valuable building block in medicinal chemistry and drug development. Its unique substitution pattern, featuring an amino group ortho to a carboxylic acid and two fluorine atoms on the aromatic ring, offers opportunities for diverse chemical modifications. However, the presence of two reactive functional groups, the amine and the carboxylic acid, necessitates the use of protecting groups to achieve selective transformations at other positions of the molecule or to control its reactivity during coupling reactions.

This document provides detailed application notes and protocols for the protection and deprotection of the amino and carboxylic acid functionalities of this compound. The strategies outlined herein are based on well-established protecting group methodologies, with considerations for the electronic properties of the difluorinated aromatic ring.

Orthogonal Protecting Group Strategy

An orthogonal protecting group strategy is crucial when both the amino and carboxylic acid groups need to be masked and selectively deprotected at different stages of a synthetic sequence.[1] This approach allows for the removal of one protecting group without affecting the other, providing precise control over the synthetic route.[1]

A common orthogonal strategy for amino acids involves the use of a base-labile protecting group for the amine (e.g., Fmoc) and an acid-labile protecting group for the carboxylic acid (e.g., a tert-butyl ester).[2]

Orthogonal_Strategy Molecule This compound N_Protected N-Protected Intermediate Molecule->N_Protected Amino Group Protection (e.g., Fmoc) Di_Protected Di-Protected Intermediate N_Protected->Di_Protected Carboxylic Acid Protection (e.g., t-Butyl ester) C_Deprotected C-Deprotected Di_Protected->C_Deprotected Selective Carboxyl Deprotection (Acid) N_Deprotected N-Deprotected Di_Protected->N_Deprotected Selective Amino Deprotection (Base) Boc_Protection cluster_reactants Reactants cluster_products Products reactant1 This compound product N-Boc-6-Amino-2,3-difluorobenzoic Acid reactant1->product Protection reactant2 Boc Anhydride (Boc)2O reactant2->product base Base (e.g., TEA, NaOH) base->product Fmoc_Protection cluster_reactants Reactants cluster_products Products reactant1 This compound product N-Fmoc-6-Amino-2,3-difluorobenzoic Acid reactant1->product Protection reactant2 Fmoc-Cl or Fmoc-OSu reactant2->product base Base (e.g., Na2CO3) base->product Methyl_Ester_Protection cluster_reactants Reactants cluster_products Products reactant1 This compound product Methyl 6-Amino-2,3-difluorobenzoate reactant1->product Esterification reactant2 Methanol (excess) reactant2->product catalyst Acid Catalyst (e.g., H2SO4) catalyst->product

References

Application Notes and Protocols for Suzuki Coupling Reactions with 6-Amino-2,3-difluorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of biaryl compounds via Suzuki-Miyaura cross-coupling reactions involving derivatives of 6-Amino-2,3-difluorobenzoic acid. This methodology is pivotal for the creation of novel molecular entities in drug discovery, leveraging the formation of carbon-carbon bonds to introduce aryl or heteroaryl substituents. The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its versatility, functional group tolerance, and relatively mild reaction conditions.

The this compound scaffold is a valuable building block in medicinal chemistry. The fluorine atoms can modulate physicochemical properties such as pKa and lipophilicity, while the amino and carboxylic acid groups provide sites for further functionalization. The primary application of the Suzuki coupling with this scaffold involves the use of a halogenated derivative (e.g., a bromo- or iodo-substituted version) to couple with a variety of organoboron reagents. While specific literature on the Suzuki coupling of this compound derivatives is not extensively detailed, the protocols provided herein are based on well-established procedures for structurally similar halogenated aminobenzoic acids.[1]

General Reaction Scheme

The core of the procedure is the palladium-catalyzed cross-coupling of a halogenated this compound derivative with an aryl- or heteroarylboronic acid or ester. The reaction requires a palladium(0) species, which is typically generated in situ from a palladium(II) precursor, and a base to facilitate the transmetalation step of the catalytic cycle.[2]

Scheme 1: General Suzuki-Miyaura Coupling Reaction

General Suzuki-Miyaura Reaction Scheme

Where X = Br, I; R' = Aryl, Heteroaryl

Data Presentation: Representative Suzuki Coupling Reaction Conditions

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes typical conditions for the coupling of aryl halides that are structurally analogous to halogenated this compound. These examples serve as a strong foundation for reaction optimization.

EntryAryl Halide Substrate (Example)Arylboronic AcidPalladium Catalyst (mol%)Ligand (mol%)Base (equivalents)Solvent SystemTemp (°C)Yield (%)
13-Bromo-4-aminobenzoic acidPhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O100>95
22-Bromo-6-aminobenzoic acid4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (2.0)1,4-Dioxane/H₂O100~92
35-Bromo-2-fluorobenzoic acid4-Fluorophenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2.0)THF/H₂O80~95
46-Amino-2-bromo-3-methylbenzoic acidPhenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2.0)1,4-Dioxane/H₂O100Good
51-Bromo-2,3-difluorobenzenePhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2.0)DME/H₂O85High

Note: The data in this table is representative and compiled from methodologies for similar substrates. Yields are highly dependent on the specific substrates and optimization of reaction conditions.

Experimental Protocols

This section provides a general, representative protocol for the Suzuki-Miyaura cross-coupling of a halogenated this compound derivative with an arylboronic acid. Optimization may be required for specific substrates.

Materials and Equipment
  • Reagents:

    • 5-Bromo-6-amino-2,3-difluorobenzoic acid (or other suitable halogenated derivative) (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or Pd(OAc)₂) (1-5 mol%)

    • Ligand (if required, e.g., SPhos, XPhos, PPh₃) (2-10 mol%)

    • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

    • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DME, with water)

  • Equipment:

    • Schlenk flask or microwave reaction vial

    • Magnetic stirrer and heating plate or oil bath

    • Inert gas supply (Argon or Nitrogen) with manifold

    • Standard laboratory glassware for workup and purification

    • Rotary evaporator

    • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry Schlenk flask, add the 5-bromo-6-amino-2,3-difluorobenzoic acid (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).[1]

    • Seal the flask with a rubber septum.

    • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.

  • Solvent Addition:

    • Under a positive pressure of the inert gas, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.

  • Reaction Execution:

    • Stir the reaction mixture vigorously.

    • Heat the mixture to the desired temperature (typically 80-110 °C) using an oil bath or heating mantle.[1]

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel. If the product is a carboxylic acid, the aqueous layer may need to be acidified (e.g., with 1M HCl) to a pH of ~3-4 to protonate the carboxylate, allowing it to be extracted into the organic layer.

    • Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

  • Characterization:

    • Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Catalytic Cycle and Workflows

The following diagrams illustrate the fundamental mechanism of the Suzuki coupling reaction, a typical experimental workflow, and the logical relationships between key reaction parameters.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_complex R¹-Pd(II)L₂-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_R1R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product ArX R¹-X ArX->OxAdd Boronic R²-B(OR)₂ Boronic->Transmetalation Base Base Base->Transmetalation

Caption: Suzuki-Miyaura catalytic cycle.

Experimental_Workflow start Start setup Reaction Setup: Combine Aryl Halide, Boronic Acid, Catalyst, and Base in Flask start->setup inert Create Inert Atmosphere (Evacuate & Backfill with Ar/N₂) setup->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir Reaction Mixture solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor workup Aqueous Workup (Extraction & Washing) monitor->workup dry Dry and Concentrate Organic Layer workup->dry purify Purify Crude Product (Column Chromatography) dry->purify characterize Characterize Pure Product (NMR, MS) purify->characterize end End characterize->end

Caption: General experimental workflow.

Logical_Relationships ArylHalide Aryl Halide (e.g., 5-Bromo-6-amino- 2,3-difluorobenzoic acid) Outcome Reaction Outcome (Yield, Purity, Reaction Time) ArylHalide->Outcome BoronicAcid Arylboronic Acid BoronicAcid->Outcome Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) Catalyst->Outcome Base Base (e.g., K₂CO₃, K₃PO₄) Base->Outcome Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Outcome Temperature Temperature Temperature->Outcome

Caption: Key parameters influencing reaction outcome.

References

Application Notes and Protocols for the Synthesis of Novel Quinazolinones from 6-Amino-2,3-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazolinone and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules. These compounds have garnered significant interest in medicinal chemistry due to their wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antihypertensive properties.[1][2][3] The versatile synthesis of the quinazolinone core, often starting from anthranilic acid derivatives, allows for extensive structural modifications to optimize their therapeutic potential.[4][5][6]

This document provides detailed application notes and protocols for the synthesis of novel quinazolinone derivatives using 6-Amino-2,3-difluorobenzoic acid as a key starting material. The introduction of fluorine atoms into the quinazolinone scaffold is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. The protocols described herein are based on well-established synthetic methodologies for quinazolinone synthesis, adapted for this specific fluorinated precursor.

General Synthetic Strategy

The synthesis of 2,3-disubstituted-6,7-difluoro-quinazolin-4(3H)-ones from this compound typically follows a robust two-step synthetic sequence. This approach offers the flexibility to introduce a wide variety of substituents at the 2 and 3 positions of the quinazolinone ring, which is crucial for developing libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.

The general synthetic pathway is as follows:

  • Formation of the Benzoxazinone Intermediate: The initial step involves the acylation of this compound with an appropriate acyl chloride. This reaction leads to the formation of a 2-substituted-6,7-difluoro-4H-3,1-benzoxazin-4-one intermediate.

  • Synthesis of the Quinazolinone Core: The benzoxazinone intermediate is then reacted with a primary amine in a condensation reaction. This step results in the formation of the desired 2,3-disubstituted-6,7-difluoro-quinazolin-4(3H)-one.

This synthetic route is highly amenable to various modifications, allowing for the creation of a diverse range of quinazolinone derivatives for biological evaluation.

Experimental Protocols

Protocol 1: Synthesis of 2-Alkyl/Aryl-6,7-difluoro-4H-3,1-benzoxazin-4-one (Intermediate)

This protocol describes the synthesis of the benzoxazinone intermediate from this compound and an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Anhydrous Pyridine or Triethylamine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Magnetic stirrer and hotplate

  • Round-bottom flask

  • Condenser

  • Drying tube (e.g., with calcium chloride)

  • Standard laboratory glassware

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM or THF.

  • Add anhydrous pyridine or triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with distilled water.

  • Extract the product with DCM or ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzoxazinone intermediate.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: Synthesis of 2,3-Disubstituted-6,7-difluoro-quinazolin-4(3H)-one (Final Product)

This protocol outlines the synthesis of the final quinazolinone product from the benzoxazinone intermediate and a primary amine.

Materials:

  • 2-Alkyl/Aryl-6,7-difluoro-4H-3,1-benzoxazin-4-one (from Protocol 1)

  • Primary amine (e.g., Aniline, Benzylamine)

  • Anhydrous Dimethylformamide (DMF) or Glacial Acetic Acid

  • Magnetic stirrer and hotplate

  • Round-bottom flask

  • Condenser

Procedure:

  • In a round-bottom flask, dissolve the 2-substituted-6,7-difluoro-4H-3,1-benzoxazin-4-one (1.0 eq) in anhydrous DMF or glacial acetic acid.

  • Add the primary amine (1.2 eq) to the solution.

  • Heat the reaction mixture to reflux (typically 120-150 °C) for 4-8 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the solid product by filtration and wash thoroughly with water.

  • Dry the crude product in a vacuum oven.

  • The final product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) to afford the pure 2,3-disubstituted-6,7-difluoro-quinazolin-4(3H)-one.

Data Presentation

The following table presents representative quantitative data for a hypothetical synthesis of a 6,7-difluoro-quinazolinone derivative based on the protocols described above.

Compound IDR1 SubstituentR2 SubstituentMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)Purity (HPLC)
QZ-F2-001 MethylPhenylC₁₅H₁₀F₂N₂O284.2575210-212>98%
QZ-F2-002 PhenylBenzylC₂₂H₁₆F₂N₂O374.3868195-197>97%

Note: The data presented in this table is representative and may vary depending on the specific substituents and reaction conditions used.

Visualizations

Chemical Synthesis Pathway

Synthesis_Pathway start_acid This compound benzoxazinone 2-R1-6,7-difluoro- 4H-3,1-benzoxazin-4-one start_acid->benzoxazinone Protocol 1 Pyridine, Reflux acyl_chloride R1-COCl acyl_chloride->benzoxazinone Protocol 1 Pyridine, Reflux primary_amine R2-NH2 final_product 2,3-Disubstituted-6,7-difluoro- quinazolin-4(3H)-one primary_amine->final_product Protocol 2 DMF, Reflux benzoxazinone->final_product Protocol 2 DMF, Reflux

Caption: Two-step synthesis of quinazolinones from this compound.

Experimental Workflow

Experimental_Workflow start Start: this compound protocol1 Protocol 1: Benzoxazinone Formation start->protocol1 protocol2 Protocol 2: Quinazolinone Formation protocol1->protocol2 crude_product Crude Product protocol2->crude_product purification Purification (Filtration & Recrystallization) crude_product->purification characterization Characterization (NMR, MS, HPLC) purification->characterization final_product Pure Quinazolinone Derivative characterization->final_product PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis Inhibition AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Quinazolinone Quinazolinone Derivative Quinazolinone->PI3K Inhibits

References

Application Notes and Protocols for N-Alkylation of 6-Amino-2,3-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-alkylation of 6-Amino-2,3-difluorobenzoic acid, a valuable building block in the synthesis of novel pharmaceutical compounds. The presence of difluoro substituents significantly influences the reactivity of the amino group, necessitating careful selection of reaction conditions. These protocols are based on established methods for the N-alkylation of anilines and aminobenzoic acids, adapted for this specific substrate.

Introduction

N-alkylation of aromatic amines is a fundamental transformation in organic synthesis, particularly in medicinal chemistry for the generation of compound libraries for drug discovery. The introduction of alkyl groups at the nitrogen atom of this compound can modulate its physicochemical properties, such as lipophilicity, solubility, and metabolic stability, which are critical for developing new therapeutic agents. Traditional methods for N-alkylation often involve the use of alkyl halides, while reductive amination offers a milder alternative. The electron-withdrawing nature of the two fluorine atoms in this compound decreases the nucleophilicity of the amino group, which may require more forcing reaction conditions compared to unsubstituted anilines.

Two primary methods for the N-alkylation of this compound are presented: direct alkylation with alkyl halides and reductive amination.

Method 1: Direct N-Alkylation with Alkyl Halides

This method involves the direct reaction of this compound with an alkyl halide in the presence of a base. The choice of base and solvent is crucial to prevent side reactions and ensure a good yield.

Experimental Protocol

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide, ethyl bromoacetate)

  • Base (e.g., Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH))

  • Solvent (e.g., Acetonitrile (ACN), Dimethylformamide (DMF), Acetone)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 equivalent) and a suitable anhydrous solvent (e.g., DMF or acetonitrile).

  • Add a non-nucleophilic base (e.g., anhydrous potassium carbonate, 2.0 equivalents).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Slowly add the alkyl halide (1.0-1.2 equivalents) to the reaction mixture.

  • Heat the reaction mixture to a temperature between 60-80°C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • If a strong base like sodium hydride was used, carefully quench any excess with a few drops of isopropanol or water.

  • Filter the mixture to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-alkylated product.[2]

Data Presentation: Direct N-Alkylation

The following table summarizes representative reaction conditions for the direct N-alkylation of aminobenzoic acids, which can serve as a starting point for the optimization of the reaction with this compound.

EntryAlkylating AgentBaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
1Methyl IodideK₂CO₃Acetonitrile6012 - 2470 - 90
2Benzyl BromideEt₃N / DBUDichloromethane25 - 808 - 1665 - 85
3Ethyl BromoacetateNaHCO₃ / K₂CO₃Acetone (reflux)566 - 1275 - 95

Note: Yields are based on analogous transformations and may vary for this compound.[2]

Method 2: Reductive Amination

Reductive amination is a two-step, one-pot procedure that involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding N-alkylated amine.[3] This method is often milder and can be more selective than direct alkylation.

Experimental Protocol

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., benzaldehyde, acetone)

  • Reducing Agent (e.g., Sodium Cyanoborohydride (NaBH₃CN), Sodium Triacetoxyborohydride (NaBH(OAc)₃))

  • Solvent (e.g., Methanol (MeOH), Dichloroethane (DCE))

  • Glacial acetic acid (catalytic amount)

  • Ethyl acetate

  • Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) and the desired aldehyde or ketone (1.1 equivalents) in a suitable solvent (e.g., methanol).

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Stir the solution at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

  • Add the reducing agent (e.g., sodium cyanoborohydride, 1.5 equivalents) portion-wise at room temperature.[3]

  • Continue to stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Add water to the residue and, if necessary, adjust the pH to be slightly acidic (pH ~5-6) with a suitable acid.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure N-alkylated product.

Data Presentation: Reductive Amination

The following table provides representative conditions for the reductive amination of aminobenzoic acids.

EntryAldehyde/KetoneReducing AgentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
1BenzaldehydeNaBH₃CNMethanol252480 - 95
2AcetoneNaBH(OAc)₃Dichloroethane251275 - 90
3CyclohexanoneNaBH₃CNMethanol252485 - 98

Note: Yields are based on analogous transformations and may vary for this compound.[3]

Experimental Workflow and Logic Diagrams

To visualize the experimental processes, the following diagrams have been generated using Graphviz.

Direct_N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve this compound and base in solvent B Add alkyl halide A->B 15-30 min stir C Heat and stir (monitor by TLC/LC-MS) B->C Heat to 60-80°C D Cool and filter C->D Upon completion E Extract with organic solvent D->E F Wash and dry E->F G Concentrate F->G H Column chromatography or recrystallization G->H I Characterize product (NMR, MS) H->I

Caption: Workflow for Direct N-Alkylation of this compound.

Reductive_Amination_Workflow cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Workup cluster_purification Purification A Dissolve this compound and aldehyde/ketone in solvent B Add catalytic acid A->B Stir 30-60 min C Add reducing agent B->C D Stir at room temperature (monitor by TLC/LC-MS) C->D Stir 12-24 h E Concentrate D->E Upon completion F Add water and extract E->F G Wash and dry F->G H Concentrate G->H I Column chromatography H->I J Characterize product (NMR, MS) I->J

Caption: Workflow for Reductive Amination of this compound.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Alkyl halides are often toxic and lachrymatory; handle with care.

  • Sodium hydride is a flammable solid and reacts violently with water; handle under an inert atmosphere.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

Application Notes and Protocols for Amide Bond Formation with 6-Amino-2,3-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-2,3-difluorobenzoic acid is a valuable building block in medicinal chemistry and drug discovery. The presence of fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, including metabolic stability, binding affinity, and lipophilicity. The amino and carboxylic acid functionalities provide versatile handles for the synthesis of a diverse range of amide derivatives. However, the electronic properties and steric hindrance of this molecule can present challenges for amide bond formation. The electron-withdrawing nature of the two fluorine atoms deactivates the aniline nitrogen, making it less nucleophilic, while the ortho-amino group can sterically hinder the approach to the carboxylic acid.

These application notes provide detailed protocols for the successful amide bond formation with this compound using common coupling reagents, along with expected outcomes based on established methodologies for sterically hindered and electronically deficient substrates.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the amide coupling of this compound with various amines using standard coupling protocols. Please note that yields are highly dependent on the specific amine used and the efficiency of purification.

Table 1: EDC/HOBt Mediated Amide Coupling

EntryAmineSolventReaction Time (h)Temperature (°C)Expected Yield (%)
1BenzylamineDMF12-242575-85
2AnilineDMF24-4825-5060-75
3MorpholineDCM12-182580-90
4tert-ButylamineDMF/DCM24-725040-60

Table 2: HATU Mediated Amide Coupling

EntryAmineSolventReaction Time (h)Temperature (°C)Expected Yield (%)
1BenzylamineDMF2-62585-95
2AnilineDMF4-122570-85
3MorpholineDMF2-42590-98
4tert-ButylamineNMP12-246050-70

Experimental Protocols

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol describes a standard and cost-effective method for amide bond formation. The use of 1-hydroxybenzotriazole (HOBt) as an additive helps to suppress side reactions and minimize racemization if chiral amines are used.

Materials:

  • This compound

  • Amine (e.g., Benzylamine, Aniline)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).

  • Dissolve the carboxylic acid in anhydrous DMF or DCM (approximately 0.1-0.2 M).

  • Add the amine (1.1 equiv) to the solution.

  • Add HOBt (1.2 equiv) to the reaction mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DIPEA (2.5 equiv) to the stirred solution.

  • Slowly add EDC (1.2 equiv) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Once the reaction is complete, dilute the mixture with DCM or Ethyl Acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup & Purification Reactants This compound Amine HOBt Solvent Anhydrous DMF/DCM Reactants->Solvent Base DIPEA Solvent->Base Cooling Cool to 0 °C Base->Cooling EDC_Addition Add EDC Cooling->EDC_Addition Stirring Stir at RT (12-48h) EDC_Addition->Stirring Dilution Dilute with DCM/EtOAc Stirring->Dilution Washing Wash with HCl, NaHCO3, Brine Dilution->Washing Drying Dry over MgSO4/Na2SO4 Washing->Drying Concentration Concentrate Drying->Concentration Purification Column Chromatography Concentration->Purification Product Product Purification->Product

Protocol 2: HATU Mediated Amide Coupling

This protocol utilizes 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), a highly efficient coupling reagent that is particularly effective for hindered or electron-deficient substrates, leading to faster reaction times and often higher yields.[1]

Materials:

  • This compound

  • Amine

  • HATU

  • DIPEA

  • Anhydrous DMF or N-Methyl-2-pyrrolidone (NMP)

  • Saturated LiCl solution (optional, for DMF removal)

  • Ethyl Acetate

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • In a dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous DMF or NMP.

  • Add HATU (1.1 equiv) and DIPEA (3.0 equiv) to the solution and stir for 15 minutes at room temperature for pre-activation.

  • Add the amine (1.2 equiv) to the activated carboxylic acid solution.

  • Stir the reaction mixture at room temperature or heat to 60 °C for 2-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with Ethyl Acetate.

  • If DMF was used as the solvent, wash the organic layer with a saturated LiCl solution to remove residual DMF, followed by a brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G cluster_0 Pre-activation cluster_1 Coupling Reaction cluster_2 Workup & Purification Acid This compound HATU_DIPEA HATU + DIPEA in DMF/NMP Acid->HATU_DIPEA Activation Stir for 15 min at RT HATU_DIPEA->Activation Amine_Addition Add Amine Activation->Amine_Addition Reaction Stir at RT or 60 °C (2-24h) Amine_Addition->Reaction Quench Quench with Water Reaction->Quench Extraction Extract with EtOAc Quench->Extraction Washing Wash with LiCl/Brine Extraction->Washing Drying_Conc Dry & Concentrate Washing->Drying_Conc Purification Column Chromatography Drying_Conc->Purification Product Product Purification->Product

Potential Signaling Pathway Involvement

While specific signaling pathways for derivatives of this compound are not yet extensively documented in publicly available literature, structurally similar fluorinated benzamides have been investigated as inhibitors of various biological targets. For instance, difluorobenzamide derivatives have been explored as inhibitors of the bacterial cell division protein FtsZ. The general hypothesis is that the difluorobenzamide moiety can act as a pharmacophore that interacts with the active site of a target protein.

G Molecule 6-Amino-2,3-difluorobenzamide Derivative Target Target Protein (e.g., Enzyme, Receptor) Molecule->Target Interaction Binding Binding to Active Site Target->Binding Inhibition Inhibition of Protein Function Binding->Inhibition Pathway Downstream Signaling Pathway Modulation Inhibition->Pathway Response Cellular Response (e.g., Apoptosis, Growth Arrest) Pathway->Response

Further research is required to elucidate the specific biological targets and signaling pathways modulated by amides derived from this compound. The protocols provided herein offer a solid foundation for the synthesis of a library of such compounds, which can then be screened for biological activity to identify novel therapeutic agents.

References

Application Notes and Protocols: Purification of 6-Amino-2,3-difluorobenzoic Acid Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-2,3-difluorobenzoic acid and its derivatives are important intermediates in the synthesis of various pharmaceuticals and agrochemicals. The presence of both an amino and a carboxylic acid group, along with fluorine atoms, imparts unique chemical properties that can also present challenges during purification. Column chromatography is a fundamental and widely used technique for the purification of these compounds from reaction mixtures. This document provides a detailed protocol and application notes for the successful purification of this compound derivatives using column chromatography.

Principle of Separation

Column chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or a mixture of solvents). For this compound derivatives, the polarity of the molecule, influenced by the amino, carboxylic acid, and fluoro groups, dictates its interaction with the polar silica gel. By carefully selecting the mobile phase, a gradient of solvent polarity can be used to elute compounds with varying polarities at different times, thereby achieving separation. Due to the amphoteric nature of the target compound (containing both a basic amino group and an acidic carboxylic acid group), tailing of peaks can be an issue. This can often be mitigated by the addition of a small amount of a basic (e.g., triethylamine) or acidic (e.g., acetic acid) modifier to the mobile phase to ensure the compound is in a single ionic state.[1]

Data Summary

The following table summarizes typical parameters and expected results for the column chromatography purification of a hypothetical this compound derivative. These values are illustrative and may require optimization for specific derivatives.

ParameterValue
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase System Hexane / Ethyl Acetate with 0.1% Triethylamine
Gradient Step gradient from 10% to 50% Ethyl Acetate
Flow Rate 20 mL/min (for a 40g column)
Detection UV at 254 nm
Sample Loading Dry loading with silica gel
Typical Rf of Target Compound 0.3 - 0.5 in 30% Ethyl Acetate/Hexane on TLC
Expected Purity (post-column) >95%
Expected Yield 70-90%

Experimental Protocol

This protocol outlines the steps for the purification of a crude reaction mixture containing a this compound derivative.

Materials and Equipment
  • Crude this compound derivative

  • Silica gel (for column and dry loading)

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Triethylamine (optional modifier)

  • Glass chromatography column or automated flash chromatography system

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp for TLC visualization

  • Fraction collection tubes or bottles

  • Rotary evaporator

Step-by-Step Procedure
  • TLC Analysis of Crude Mixture:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate using various solvent systems (e.g., different ratios of hexane/ethyl acetate) to determine the optimal mobile phase for separation. The ideal solvent system should provide a retention factor (Rf) of 0.3-0.5 for the target compound and good separation from impurities.

    • Visualize the spots under a UV lamp.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexane).

    • Pour the slurry into the chromatography column and allow the silica to settle, ensuring an evenly packed bed.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance.

    • Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through it.

  • Sample Preparation and Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent.

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder (dry loading). This method is preferred as it often leads to better resolution.

    • Carefully add the dry-loaded sample to the top of the prepared column.

  • Elution and Fraction Collection:

    • Begin elution with the initial mobile phase.

    • Collect fractions of a consistent volume.

    • Gradually increase the polarity of the mobile phase according to a predetermined gradient (e.g., increase the percentage of ethyl acetate). A step gradient is often effective.

    • Monitor the elution of compounds by spotting collected fractions onto TLC plates and visualizing under UV light.

  • Fraction Analysis and Product Recovery:

    • Analyze the collected fractions by TLC to identify those containing the pure desired product.

    • Combine the pure fractions.

    • Evaporate the solvent from the combined fractions using a rotary evaporator to yield the purified this compound derivative.

  • Purity and Characterization:

    • Determine the purity of the final product using analytical techniques such as HPLC, LC-MS, or NMR spectroscopy.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships of key parameters in column chromatography.

G Experimental Workflow for Purification A Crude Product B TLC Analysis (Mobile Phase Optimization) A->B D Sample Preparation (Dry Loading) A->D C Column Packing (Silica Gel Slurry) B->C E Column Loading C->E D->E F Gradient Elution & Fraction Collection E->F G TLC Analysis of Fractions F->G H Combine Pure Fractions G->H I Solvent Evaporation H->I J Purified Product I->J K Purity Analysis (HPLC, NMR) J->K

Caption: Workflow for the purification of this compound derivatives.

G Key Parameters in Column Chromatography A Stationary Phase (e.g., Silica Gel) D Separation Efficiency A->D affects B Mobile Phase (e.g., Hexane/EtOAc) B->D affects E Elution Time B->E determines C Compound Polarity C->D affects C->E influences F Mobile Phase Polarity F->B is a property of F->E inversely affects

Caption: Interrelationship of key parameters in column chromatography.

References

Application Note and Protocol: Recrystallization of 6-Amino-2,3-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 6-Amino-2,3-difluorobenzoic acid via recrystallization. The described methodology is based on established principles for the purification of aromatic carboxylic acids and aminobenzoic acids. The provided parameters serve as a starting point for optimization to achieve the desired purity and yield.

Introduction

Recrystallization is a fundamental technique for the purification of solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. For this compound, a successful recrystallization process will yield a product with significantly enhanced purity, suitable for downstream applications in research and drug development. The key to an effective recrystallization is the selection of an appropriate solvent in which the compound is highly soluble at elevated temperatures and sparingly soluble at lower temperatures.

Experimental Protocol

This protocol outlines a general procedure for the recrystallization of this compound. Researchers should perform initial solvent screening to identify the optimal solvent or solvent system. Good starting points for solvent screening include ethanol, methanol, water, or a mixed solvent system such as ethanol/water.[1]

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol/Water mixture)

  • Activated Charcoal (optional, for colored impurities)

  • Standard laboratory glassware (Erlenmeyer flasks, beakers, graduated cylinders)

  • Heating source (hot plate with magnetic stirrer)

  • Filtration apparatus (Buchner funnel, filter flask, vacuum source, filter paper)

  • Spatula, glass rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar. To the flask, add a minimal amount of the chosen hot recrystallization solvent and begin heating and stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[2] Avoid adding an excess of solvent to maximize the recovery yield.[1]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the solution to adsorb colored impurities.[1] Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution by gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes any insoluble impurities and the activated charcoal (if used). Performing this step quickly prevents premature crystallization of the product in the funnel.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[1] Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.[1]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel and filter paper.[1]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities.[1] It is crucial to use a cold solvent to avoid dissolving the purified crystals.

  • Drying: Allow the crystals to dry on the filter paper with the vacuum running for a period. Further drying can be achieved by transferring the crystals to a watch glass and placing them in a drying oven at a temperature well below the compound's melting point or in a desiccator.

Data Presentation

The following table summarizes the key experimental parameters for the recrystallization of this compound. These are suggested starting conditions and should be optimized for specific experimental requirements.

ParameterRecommended Value/RangeNotes
Solvent System Ethanol/WaterA mixed solvent system often provides the desired solubility profile. The ratio should be determined experimentally.
Dissolution Temperature Near boiling point of the solventEnsures complete dissolution with a minimum amount of solvent.
Cooling Method Slow cooling to room temperature, followed by an ice bathPromotes the formation of large, pure crystals and maximizes yield.[1]
Washing Solvent Ice-cold recrystallization solventMinimizes the loss of purified product during the washing step.[1]
pH Control 5-7For aminobenzoic acids, maintaining a pH between 5 and 7 can be beneficial for purification.[3]

Visualization

Recrystallization Workflow

RecrystallizationWorkflow A Start: Crude Product B Dissolve in Minimum Hot Solvent A->B C Add Activated Charcoal (Optional) B->C If colored D Hot Gravity Filtration B->D If not colored C->D E Slow Cooling & Crystallization D->E J Insoluble Impurities & Charcoal D->J F Vacuum Filtration E->F G Wash with Cold Solvent F->G K Soluble Impurities in Filtrate F->K H Dry Crystals G->H I End: Purified Product H->I

Caption: Workflow for the recrystallization of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Amino-2,3-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 6-Amino-2,3-difluorobenzoic acid. It provides troubleshooting for common issues, answers to frequently asked questions, and detailed experimental protocols to help optimize reaction yields and ensure successful synthesis.

Troubleshooting Guide

Low yields and unexpected side products can be common challenges in organic synthesis. This guide addresses specific problems you might encounter during the synthesis of this compound and related compounds.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Decomposition of starting material or product. 3. Sub-optimal reaction temperature. 4. Impure reagents or solvents.1. Monitor the reaction progress using TLC or LC-MS to ensure completion.[1] 2. Control the reaction temperature carefully, as side products can form if the temperature is too high.[1] 3. Ensure starting materials are completely dry, as residual water can cause violent reactions and decomposition.[1] 4. Use anhydrous solvents and high-purity reagents.
Formation of Dark, Tar-Like By-products 1. Reaction temperature is too high, leading to decomposition.[1] 2. Presence of oxygen in the reaction atmosphere.1. Maintain the recommended reaction temperature and use an oil bath for stable heating. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incomplete Hydrolysis 1. The reaction temperature is too low. 2. Insufficient mixing of the reaction components.1. Ensure the temperature does not drop too low during hydrolysis, as this can prevent the reaction from proceeding.[1] 2. Vigorously stir the mixture to ensure proper mixing of the acid with the hydrolysis solution.[1]
Precipitation of Unwanted Side Products 1. Formation of intermediates that are insoluble under the reaction conditions. 2. Incorrect pH during workup.1. The presence of an organic solvent like ethyl acetate during workup can help extract the desired product immediately as it forms, preventing the formation of unwanted precipitates.[1] 2. Carefully adjust the pH during the final precipitation of the product.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for amino-fluorobenzoic acids?

A common route involves a multi-step synthesis starting from a fluorinated aniline or a related precursor. For example, the synthesis of the similar compound 2-Amino-3-fluorobenzoic acid involves the formation of an intermediate, 7-Fluoroisatin, which is then oxidatively cleaved to yield the final product.[1]

Q2: How can I monitor the progress of the reaction?

The progress of the reaction can be monitored by taking small aliquots from the reaction mixture and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, a suitable mobile phase would be a mixture of petroleum ether, ethyl acetate, and acetic acid.[1]

Q3: What are the critical parameters to control for a high yield?

Temperature control is crucial; excessively high temperatures can lead to the formation of tar-like by-products.[1] The purity of starting materials is also critical; for instance, residual water can cause violent reactions and decomposition.[1] Vigorous stirring is necessary to ensure proper mixing, especially in multi-phase reactions.[1]

Q4: What are some common by-products and how can their formation be minimized?

In similar syntheses, by-products can arise from decomposition if the temperature is too high.[1] To minimize these, maintain strict temperature control and consider conducting the reaction under an inert atmosphere. The addition of a solvent like ethyl acetate during workup can also prevent the formation of certain side products by immediately extracting the desired product.[1]

Q5: What is a typical method for purification of the final product?

The crude product can often be purified by recrystallization. A mixture of acetone and water is a potential solvent system for this purpose.[1] The purity of the final product can be assessed by its melting point and spectroscopic methods like NMR.

Quantitative Data Summary

The following table summarizes key quantitative data from a reported synthesis of the related compound, 2-Amino-3-fluorobenzoic acid, which can serve as a reference for optimizing your reaction.

Parameter Step 1: N-(2-Fluorophenyl)-2-(hydroxyimino)acetamide Step 2: 7-Fluoroisatin Step 3: 2-Amino-3-fluorobenzoic acid
Yield 86%47-57%Not specified, but part of a high overall yield process
Reaction Temperature Reflux, then room temperature50-60°C, then cooled30-40°C
Key Reagents 2-fluoroaminobenzene, hydroxylamine hydrochlorideN-(2-Fluorophenyl)-2-(hydroxyimino)acetamide, sulfuric acid7-fluoroisatin, sodium hydroxide, hydrogen peroxide
Solvent WaterConcentrated Sulfuric Acid1 M Aqueous Sodium Hydroxide

Experimental Protocols

Exemplary Synthesis of this compound

This protocol is a hypothetical procedure based on established methods for similar compounds, such as 2-Amino-3-fluorobenzoic acid.[1] Researchers should adapt and optimize these steps for their specific experimental setup.

Step 1: Synthesis of an N-Aryl-2-(hydroxyimino)acetamide Intermediate

  • In a three-necked flask, prepare a solution of hydroxylamine hydrochloride and anhydrous sodium sulfate in water.

  • Warm the mixture to approximately 40°C with vigorous stirring to aid dissolution.

  • In a separate flask, slowly add 2,3-difluoroaniline to a mixture of water and concentrated hydrochloric acid.

  • Add the aniline solution to the hydroxylamine solution in one portion.

  • Heat the mixture to reflux with vigorous stirring. A precipitate should form.

  • Cool the flask rapidly in an ice bath to room temperature.

  • After aging, filter the precipitate, wash with ice-cold water, and dry thoroughly.

Step 2: Cyclization to a Difluoroisatin Intermediate

  • In a flask fitted with a condenser and thermometer, carefully add the dried product from Step 1 to concentrated sulfuric acid, maintaining a temperature of 50-60°C.

  • Stir until the reaction is complete, monitoring by TLC.

  • Rapidly pour the reaction mixture into a vigorously stirred mixture of ice water and ethyl acetate.

  • Separate the organic phase and extract the aqueous phase with ethyl acetate.

  • Combine the organic phases, dry with sodium sulfate, and remove the solvent under reduced pressure to obtain the crude difluoroisatin.

Step 3: Oxidative Cleavage to this compound

  • In a three-necked flask, dissolve the crude difluoroisatin from Step 2 in a 1 M aqueous sodium hydroxide solution.

  • Add 30% hydrogen peroxide dropwise, allowing the temperature to rise to 30-40°C.

  • After the reaction is complete, adjust the pH of the solution to approximately 7.5 with hydrochloric acid to precipitate the product.

  • Filter the product, wash with water, and dry to obtain this compound.

Visualizations

experimental_workflow start Start: 2,3-Difluoroaniline step1 Step 1: Formation of N-Aryl-2-(hydroxyimino)acetamide start->step1 Hydroxylamine HCl, Na2SO4 step2 Step 2: Cyclization to Difluoroisatin step1->step2 Conc. H2SO4 step3 Step 3: Oxidative Cleavage step2->step3 NaOH, H2O2 end_product End Product: This compound step3->end_product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_low_yield problem Problem: Low Yield cause1 Incomplete Reaction? problem->cause1 cause2 Decomposition? problem->cause2 cause3 Impure Reagents? problem->cause3 solution1 Solution: - Monitor reaction by TLC/LC-MS - Increase reaction time cause1->solution1 solution2 Solution: - Check/control temperature - Use inert atmosphere cause2->solution2 solution3 Solution: - Use dry, high-purity reagents - Use anhydrous solvents cause3->solution3

Caption: Troubleshooting logic for addressing low reaction yield.

References

Side reactions and byproduct formation with 6-Amino-2,3-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Amino-2,3-difluorobenzoic acid. The information provided is designed to help users anticipate and resolve common issues related to side reactions and byproduct formation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common stability issues with this compound?

A1: this compound can be susceptible to thermal degradation and oxidation. Prolonged exposure to high temperatures or atmospheric oxygen can lead to the formation of colored impurities and a decrease in purity. For long-term storage, it is advisable to keep the compound in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).

Q2: What is the primary cause of discoloration (e.g., turning brown or yellow) of my this compound sample or reaction mixture?

A2: Discoloration is often an indication of two potential issues:

  • Oxidation: The amino group is susceptible to oxidation, which can form colored byproducts. This can be exacerbated by the presence of air, metal catalysts, or oxidizing agents.

  • Polymerization/Oligomerization: At elevated temperatures or under certain acidic or basic conditions, aminobenzoic acids can undergo self-condensation to form dimers, oligomers, or polymers, which are often colored.

Q3: Can this compound undergo decarboxylation?

A3: Yes, decarboxylation is a potential side reaction for many aminobenzoic acids, including this compound. This is more likely to occur at high temperatures or under strong acidic conditions. The resulting byproduct would be 2,3-difluoroaniline.

Q4: Are there any known incompatible reagents or reaction conditions to be aware of?

A4: Caution should be exercised when using strong oxidizing agents, as they can degrade the molecule. Additionally, prolonged heating in either strongly acidic or basic solutions should be avoided to minimize decarboxylation and polymerization. Reactions should ideally be conducted under an inert atmosphere to prevent oxidation.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the use of this compound.

Problem 1: Low Yield in Condensation/Amide Coupling Reactions
Symptom Possible Cause Troubleshooting Steps
Low yield of the desired amide product.1. Degradation of Starting Material: The this compound may have degraded due to improper storage or handling.1.1. Check the purity of the starting material by HPLC or NMR before use.1.2. If the material is discolored, consider purification by recrystallization.1.3. Store the compound under an inert atmosphere and away from light.
2. Competing Side Reactions: Decarboxylation or polymerization of the starting material under the reaction conditions.2.1. Lower the reaction temperature if possible.2.2. Minimize the reaction time.2.3. Ensure the reaction is run under an inert atmosphere to prevent oxidative side reactions.
3. Inefficient Activation of the Carboxylic Acid: The carboxylic acid may not be fully activated for the coupling reaction.3.1. Ensure the coupling reagents are fresh and anhydrous.3.2. Consider using a different set of coupling reagents (e.g., HATU, HOBt/EDC).
Problem 2: Formation of Insoluble, Tar-Like Byproducts
Symptom Possible Cause Troubleshooting Steps
A dark, insoluble material forms in the reaction vessel.1. Polymerization/Oligomerization: The starting material is polymerizing at the reaction temperature. This is more common with prolonged heating.1.1. Reduce the reaction temperature and time.1.2. Ensure a homogenous solution; poor solubility of the starting material can lead to localized heating and degradation.1.3. Consider a different solvent to improve solubility at a lower temperature.
2. Gross Thermal Degradation: The reaction temperature is too high, leading to decomposition.2.1. Conduct a thermogravimetric analysis (TGA) on the starting material to determine its decomposition temperature.2.2. Run the reaction at a temperature well below the decomposition point.
Problem 3: Presence of an Unexpected Byproduct with a Lower Molecular Weight
Symptom Possible Cause Troubleshooting Steps
LC-MS or GC-MS analysis shows a significant peak corresponding to the mass of 2,3-difluoroaniline.1. Decarboxylation: The reaction conditions (e.g., high temperature, strong acid) are causing the loss of the carboxylic acid group.1.1. If possible, perform the reaction at a lower temperature.1.2. If acidic conditions are required, consider using a milder acid or a shorter reaction time.1.3. Buffer the reaction mixture if the pH is expected to drop significantly.

Potential Side Reactions and Byproducts

The following table summarizes the likely side reactions and the resulting byproducts when using this compound.

Side Reaction Byproduct(s) Contributing Factors Prevention/Mitigation
Decarboxylation 2,3-DifluoroanilineHigh temperatures, strong acidic conditions.Lower reaction temperature; use milder acids or buffer the reaction.
Polymerization/Oligomerization Polyamides/Oligomers (often colored)High temperatures, prolonged reaction times, presence of activating agents.Reduce reaction temperature and time; ensure complete dissolution of starting material.
Oxidation Various colored impuritiesPresence of oxygen, oxidizing agents, or certain metal catalysts.Run reactions under an inert atmosphere (N₂ or Ar); avoid strong oxidizing agents.

Experimental Protocols

Representative Experimental Protocol: Amide Coupling

This protocol is a general guideline for an amide coupling reaction using this compound and is based on standard peptide coupling procedures.

Materials:

  • This compound

  • Amine of interest

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF under an inert atmosphere, add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.05 eq) to the reaction mixture.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours at room temperature.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Troubleshooting_Workflow start Experiment with this compound issue Problem Encountered? start->issue low_yield Low Product Yield issue->low_yield Yes tar_formation Insoluble/Tar-Like Byproduct issue->tar_formation Yes impurity Unexpected Impurity Detected issue->impurity Yes end Problem Resolved issue->end No check_purity Check Purity of Starting Material low_yield->check_purity optimize_temp Lower Reaction Temperature low_yield->optimize_temp optimize_time Shorten Reaction Time low_yield->optimize_time check_reagents Verify Reagent Quality low_yield->check_reagents tar_formation->optimize_temp tar_formation->optimize_time inert_atmosphere Use Inert Atmosphere tar_formation->inert_atmosphere impurity->inert_atmosphere decarboxylation_check Analyze for Decarboxylation Byproduct impurity->decarboxylation_check check_purity->end optimize_temp->end optimize_time->end inert_atmosphere->end check_reagents->end decarboxylation_check->end

Caption: Troubleshooting workflow for experiments.

Side_Reactions start This compound decarboxylation Decarboxylation start->decarboxylation polymerization Polymerization / Oligomerization start->polymerization oxidation Oxidation start->oxidation byproduct1 2,3-Difluoroaniline decarboxylation->byproduct1 condition1 High Temperature / Strong Acid decarboxylation->condition1 byproduct2 Polyamide/Oligomer Byproducts polymerization->byproduct2 condition2 High Temperature / Prolonged Heating polymerization->condition2 byproduct3 Colored Impurities oxidation->byproduct3 condition3 Presence of Oxygen oxidation->condition3

Caption: Potential side reaction pathways.

Technical Support Center: Optimizing the Cyclization of 6-Amino-2,3-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of solvent and temperature in the cyclization of 6-Amino-2,3-difluorobenzoic acid to produce 5,6-difluoroisatoic anhydride. This process is a crucial step in the synthesis of various pharmaceutical and bioactive molecules.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for the cyclization of this compound?

The cyclization of this compound typically involves its reaction with a phosgene equivalent, such as triphosgene or diphosgene, to form 5,6-difluoroisatoic anhydride. This reaction is an intramolecular cyclization where the amino group and the carboxylic acid group of the starting material react to form the cyclic anhydride.

Q2: Why is the choice of solvent critical in this reaction?

The solvent plays a crucial role in dissolving the reactants, influencing the reaction rate, and affecting the stability of intermediates and the final product. The polarity and boiling point of the solvent are key parameters to consider. A suitable solvent should provide good solubility for the starting material and the cyclizing agent while minimizing side reactions.

Q3: How do the fluorine substituents on the aromatic ring affect the cyclization reaction?

The two electron-withdrawing fluorine atoms on the benzene ring decrease the nucleophilicity of the amino group. This reduced reactivity may necessitate more forcing reaction conditions (e.g., higher temperatures or more reactive cyclizing agents) compared to the cyclization of unsubstituted anthranilic acid. Careful optimization is required to achieve a good yield without promoting decomposition.

Troubleshooting Guide

This guide addresses common issues encountered during the cyclization of this compound.

Issue 1: Low or No Product Yield

Potential CauseRecommended Solution
Insufficiently reactive cyclizing agent. Triphosgene is a common and effective cyclizing agent. Ensure it is of high purity and handled under anhydrous conditions to prevent decomposition.
Low reaction temperature. Due to the deactivating effect of the fluorine atoms, higher temperatures may be required. Gradually increase the reaction temperature in increments of 10°C to find the optimal point without causing degradation.
Poor solvent choice. The starting material may not be fully soluble in the chosen solvent, leading to a heterogeneous reaction mixture and low conversion. Screen a range of aprotic solvents with varying polarities.
Presence of moisture. Phosgene equivalents are highly sensitive to moisture, which leads to their decomposition. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Formation of Side Products/Impurities

Potential CauseRecommended Solution
Polymerization. High concentrations of reactants can favor intermolecular reactions leading to polymer formation. Perform the reaction at a higher dilution.
Decarboxylation. At elevated temperatures, the starting material or the product may undergo decarboxylation. Monitor the reaction temperature closely and avoid excessive heating.
Reaction with solvent. Some solvents may react with the starting material or intermediates at elevated temperatures. Choose an inert solvent for the reaction.

Issue 3: Difficulty in Product Isolation and Purification

Potential CauseRecommended Solution
Product is highly soluble in the reaction solvent. Choose a solvent in which the product has low solubility at room temperature or below to facilitate precipitation upon completion of the reaction.
Co-precipitation of impurities. If the crude product is impure after precipitation, recrystallization from a suitable solvent system is recommended for purification.

Experimental Protocols

An illustrative experimental protocol for the cyclization of this compound using triphosgene is provided below. Note: This is a general guideline and may require optimization.

Materials:

  • This compound

  • Triphosgene

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dioxane, Toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser with a drying tube, and a nitrogen inlet, add this compound.

  • Add an anhydrous aprotic solvent to the flask to dissolve the starting material.

  • Under a gentle stream of nitrogen, add a solution of triphosgene (in the same anhydrous solvent) dropwise to the stirred solution at room temperature.

  • After the addition is complete, slowly heat the reaction mixture to the desired temperature and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • If the product precipitates, it can be isolated by filtration, washed with a cold, non-polar solvent, and dried under vacuum.

  • If the product remains in solution, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization.

Data Presentation

The following table summarizes hypothetical data for optimizing the solvent and temperature for the cyclization reaction. This data is for illustrative purposes and should be determined experimentally.

SolventTemperature (°C)Reaction Time (h)Yield (%)Observations
THF60475Clean reaction, product precipitates on cooling.
Dioxane80385Higher yield, requires careful temperature control.
Toluene100280Faster reaction, some side product formation observed.
Acetonitrile70565Slower reaction, incomplete conversion.

Visualizations

Logical Workflow for Optimization

OptimizationWorkflow start Start: Cyclization of This compound solvent_screening Solvent Screening (e.g., THF, Dioxane, Toluene) start->solvent_screening temp_optimization Temperature Optimization (e.g., 60°C, 80°C, 100°C) solvent_screening->temp_optimization analysis Analysis of Yield and Purity (TLC, LC-MS, NMR) temp_optimization->analysis troubleshooting Troubleshooting (Low Yield, Side Products) analysis->troubleshooting successful Successful Cyclization: High Yield and Purity troubleshooting->successful Optimal Conditions Found failure Identify and Address Issues troubleshooting->failure Issues Persist failure->solvent_screening Re-evaluate Parameters

Caption: Workflow for optimizing solvent and temperature.

Signaling Pathway Analogy for Reaction Optimization

ReactionPathway substrate This compound intermediate Reactive Intermediate (N-carbonyl chloride) substrate->intermediate reagent Triphosgene reagent->intermediate solvent Solvent solvent->intermediate Influences Solubility & Rate temperature Temperature temperature->intermediate Provides Activation Energy product 5,6-Difluoroisatoic Anhydride intermediate->product Intramolecular Cyclization side_products Side Products (Polymer, Decarboxylated Species) intermediate->side_products Undesired Pathways

Caption: Factors influencing the cyclization reaction pathway.

Technical Support Center: Purification of 6-Amino-2,3-difluorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 6-Amino-2,3-difluorobenzoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges posed by these highly functionalized molecules. The presence of both electron-withdrawing fluorine atoms and an electron-donating amino group on the benzoic acid core creates a unique chemical environment that can complicate standard purification protocols. This resource provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your purification workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound derivatives?

The purification of this class of compounds is complicated by several factors stemming from their unique molecular structure:

  • Complex Solubility Profiles: The molecule possesses both a basic amino group and an acidic carboxylic acid group, making its solubility highly dependent on pH. The two adjacent, highly electronegative fluorine atoms further modify the electronic properties and pKa values of the functional groups, which can lead to unpredictable solubility in common organic solvents.[1]

  • Presence of Isomeric and Structurally Similar Impurities: Synthesis can often result in impurities that are structurally very similar to the target compound, such as regioisomers or partially de-fluorinated analogues. These impurities have similar polarities and solubility, making them difficult to separate by standard crystallization or chromatography.[2][3]

  • Tendency for Discoloration: Like many amino-aromatic compounds, these derivatives can be susceptible to oxidation, leading to colored impurities that are often difficult to remove.[3] These impurities are typically highly polar by-products.

  • Unique Intermolecular Interactions: Fluorinated compounds can engage in specific interactions, such as fluorous-fluorous interactions, which can alter their behavior in both crystallization and chromatography compared to their non-fluorinated counterparts.[1]

Q2: Which purification techniques are generally most effective for this class of compounds?

A multi-step purification strategy is often necessary. The most effective techniques include:

  • Recrystallization: This is an excellent first-line technique for removing the bulk of impurities, especially if a significant purity difference exists between the product and contaminants.[4][5] Finding the right solvent system is critical.

  • High-Performance Liquid Chromatography (HPLC): For separating stubborn impurities like isomers, reverse-phase HPLC is a powerful tool. The use of stationary phases specifically designed for fluorinated compounds can offer unique selectivity and improved resolution.[6][7]

  • Acid-Base Extraction: Leveraging the amphoteric nature of the molecule, liquid-liquid extraction by carefully adjusting the pH of the aqueous phase can effectively remove non-ionizable impurities.

  • Activated Charcoal Treatment: To remove colored impurities, a small amount of activated charcoal can be added during the recrystallization process.[2][5]

Q3: How do the fluorine atoms impact the choice of a chromatography method?

The fluorine atoms significantly influence chromatographic behavior. Fluorinated stationary phases, such as those with pentafluorophenyl (PFP) groups, can provide enhanced retention and unique selectivity for halogenated aromatic compounds.[6] This is due to specific interactions like dipole-dipole, π-π, and charge-transfer interactions that are different from the hydrophobic interactions that dominate on standard C8 or C18 columns.[6] For mixtures containing both fluorinated and non-fluorinated compounds, a fluorinated stationary phase can be particularly useful for achieving separation.[7]

Q4: What is the best way to assess the purity of the final product?

A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • HPLC: Provides a quantitative measure of purity and can detect impurities that co-elute in other methods.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Confirms the structure of the desired compound and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.

  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and the effectiveness of purification steps.[8]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Problem EncounteredPossible Cause(s)Recommended Solutions & Explanations
"Oiling Out" During Recrystallization 1. The solution is too concentrated, causing the compound to come out of solution above its melting point. 2. The cooling rate is too rapid. 3. Impurities are significantly depressing the melting point of the mixture.1. Reheat and Dilute: Reheat the solution until the oil fully redissolves. Add a small amount of additional hot solvent (1-5% of the total volume) to slightly decrease the concentration.[2][4] 2. Slow Cooling: Allow the flask to cool slowly to room temperature on the benchtop, possibly insulated with a beaker or glass wool, before moving it to an ice bath. Slow cooling promotes the formation of a stable crystal lattice.[9]
No Crystal Formation After Cooling 1. The solution is too dilute (too much solvent was used). 2. The solution is supersaturated but lacks a nucleation site.1. Reduce Solvent Volume: Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration. Allow it to cool again.[4] 2. Induce Crystallization: Try scratching the inside of the flask at the solution's surface with a glass rod to create nucleation sites. Alternatively, add a "seed crystal" of the pure compound to act as a template for crystal growth.[2][9]
Low Purity After Recrystallization 1. The chosen solvent is not optimal (it dissolves impurities well at low temperatures or co-crystallizes them with the product). 2. Incomplete removal of colored impurities.1. Re-evaluate Solvent System: Perform small-scale solvent screening to find a solvent that dissolves the product well when hot but poorly when cold, while having the opposite solubility profile for the main impurities.[2] Consider solvent mixtures (e.g., ethanol/water). 2. Perform a Second Recrystallization: A second pass can significantly improve purity. 3. Charcoal Treatment: During the next recrystallization, add a small amount (1-2% by weight) of activated charcoal to the hot solution and filter it hot to remove the charcoal and adsorbed colored impurities.[5]
Poor Separation of Isomers by HPLC 1. The stationary phase (e.g., C18) does not offer sufficient selectivity for structurally similar fluorinated compounds. 2. The mobile phase is not optimized.1. Switch to a Fluorinated Column: Use a column with a pentafluorophenyl (PFP) or other fluorinated stationary phase to exploit unique analyte-stationary phase interactions and improve selectivity.[6][10] 2. Use a Fluorinated Eluent: Pairing a standard C8 or C18 column with a fluorinated eluent, such as trifluoroethanol (TFE), can improve the separation of fluorinated analytes.[7]

Key Experimental Protocols

Protocol 1: Optimized Recrystallization Workflow

This protocol provides a systematic approach to purifying this compound derivatives.

  • Solvent Selection: In separate small test tubes, test the solubility of ~10-20 mg of your crude product in 0.5 mL of various solvents (e.g., water, ethanol, methanol, ethyl acetate, and mixtures like ethanol/water) at room and elevated temperatures. The ideal solvent will fully dissolve the compound when hot but show low solubility when cold.[4]

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to just dissolve the solid completely. Stir continuously on a hot plate. Avoid adding a large excess of solvent as this will reduce yield.[9]

  • Decolorization (If Necessary): If the solution is colored, add a very small amount of activated charcoal. Boil the solution for 2-5 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes insoluble impurities and activated charcoal. Pre-warming the apparatus prevents premature crystallization.[2]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[4]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.

  • Purity Verification: Check the melting point of the dried crystals and analyze by HPLC or TLC to confirm purity.

Protocol 2: Purity Assessment by Reverse-Phase HPLC

This method can be adapted for purity analysis of this compound derivatives.

  • Column: Pentafluorophenyl (PFP) column, e.g., 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient:

    • Start at 10% B, hold for 1 minute.

    • Linear gradient from 10% to 90% B over 15 minutes.

    • Hold at 90% B for 2 minutes.

    • Return to 10% B over 1 minute and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm.

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a 50:50 mixture of Mobile Phase A and B. Filter through a 0.45 µm syringe filter before injection.[3]

Visualized Workflows

Purification Method Selection

The following diagram outlines a decision-making process for selecting an appropriate purification strategy.

Purification_Workflow start Crude Product tlc_check Assess Purity by TLC/HPLC start->tlc_check main_spot >90% Main Spot? tlc_check->main_spot recrystallize Recrystallization main_spot->recrystallize Yes chromatography Column Chromatography / Prep-HPLC main_spot->chromatography No purity_check_1 Check Purity (MP, HPLC) recrystallize->purity_check_1 is_pure Purity >98%? purity_check_1->is_pure final_product Final Pure Product is_pure->final_product Yes is_pure->chromatography No purity_check_2 Check Purity (HPLC) chromatography->purity_check_2 is_pure_2 Purity >98%? purity_check_2->is_pure_2 is_pure_2->recrystallize No (Consider Re-crystallization) is_pure_2->final_product Yes

Caption: Decision workflow for purification strategy selection.

Troubleshooting Recrystallization Failure

This flowchart provides a logical path for troubleshooting a failed recrystallization attempt where no crystals have formed.

Recrystallization_Troubleshooting start No Crystals Formed After Cooling in Ice Bath scratch Scratch Inner Surface of Flask with Glass Rod start->scratch crystals_form1 Crystals Form? scratch->crystals_form1 seed Add a Seed Crystal of Pure Product crystals_form1->seed No success Success: Collect Crystals crystals_form1->success Yes crystals_form2 Crystals Form? seed->crystals_form2 concentrate Solution Likely Too Dilute: Reduce Solvent Volume by Evaporation crystals_form2->concentrate No crystals_form2->success Yes re_cool Re-cool Slowly concentrate->re_cool re_cool->scratch failure Failure: Re-evaluate Solvent Choice (Perform new solvent screen)

References

Overcoming poor solubility of 6-Amino-2,3-difluorobenzoic acid in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for overcoming the poor solubility of 6-Amino-2,3-difluorobenzoic acid in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Due to its rigid aromatic structure containing both a polar amino group and a carboxylic acid group, alongside two electron-withdrawing fluorine atoms, this compound is expected to have low solubility in water and nonpolar organic solvents. Its solubility is generally higher in polar aprotic solvents. For aqueous solutions, its solubility is highly dependent on pH.

Q2: What are the recommended starting solvents for dissolving this compound?

For organic reactions, it is best to start with polar aprotic solvents. Based on the behavior of similar aminobenzoic acid derivatives, the recommended order of effectiveness is:

  • High Solubility: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF).

  • Moderate to Low Solubility: Ethanol, Methanol.[1]

It is always recommended to perform a small-scale solubility test before proceeding with the full-scale reaction.

Q3: How does pH affect the aqueous solubility of this compound?

The molecule is amphoteric, meaning it has both an acidic carboxylic acid group and a basic amino group. Adjusting the pH is a key strategy to enhance aqueous solubility:

  • In alkaline (basic) solutions: The carboxylic acid group is deprotonated to form a highly soluble carboxylate salt. Adding a base like sodium hydroxide (NaOH) dropwise to an aqueous suspension will typically lead to dissolution.

  • In acidic solutions: The amino group can be protonated to form a more soluble ammonium salt.

For most applications requiring dissolution in an aqueous medium, adjusting the pH to the basic range is the most common and effective strategy.

Q4: Can heating be used to improve the solubility of this compound?

Yes, gentle heating can significantly increase both the rate of dissolution and the amount of compound that can be dissolved in a given solvent. However, it is crucial to ensure the compound is thermally stable at the desired temperature to avoid degradation. When cooling the solution, be aware that the compound may precipitate out if the solution becomes supersaturated.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

ProblemPossible CauseSuggested Solution
Compound will not dissolve in the chosen organic solvent. The solvent is not sufficiently polar, or the concentration is too high.1. Switch to a stronger polar aprotic solvent like DMSO or DMF. 2. Try preparing a more dilute solution by increasing the solvent volume. 3. Apply gentle heating (e.g., 40-50°C) with continuous stirring.
The solution is cloudy or forms a suspension. The compound is only partially soluble at the current concentration and temperature.1. Use sonication to help break down solid aggregates. 2. If using an aqueous system, adjust the pH as described in the FAQs. 3. Consider using a co-solvent system (see Protocol 3).
Compound precipitates out of solution upon cooling. The solution was saturated or supersaturated at a higher temperature.1. Prepare a more dilute solution if the experimental protocol allows. 2. Use a co-solvent system to improve solubility at lower temperatures. 3. If possible, maintain a slightly elevated temperature throughout your experiment.
Compound precipitates when another reagent is added. The added reagent is changing the solvent polarity, causing the compound to crash out, or a reaction is forming a less soluble product.1. Add the reagent slowly with vigorous stirring. 2. Ensure the reagent is soluble in the chosen solvent system. 3. Consider dissolving the reagent in a small amount of the same reaction solvent before adding it.

Solubility Data

SolventSolubility (approximate)
Dimethyl sulfoxide (DMSO)~30 mg/mL
N,N-Dimethylformamide (DMF)~30 mg/mL
Ethanol~20 mg/mL
PBS (pH 7.2)~0.25 mg/mL

Note: This data is for 2-Amino-5-fluorobenzoic acid and is intended for estimation purposes only. Actual solubility of this compound may vary.

Experimental Protocols

Protocol 1: Dissolution in a Polar Aprotic Solvent (DMSO or DMF)

Objective: To prepare a stock solution of this compound for use in an organic reaction.

Materials:

  • This compound

  • Anhydrous DMSO or DMF

  • Glass vial or flask

  • Magnetic stirrer and stir bar

  • Water bath (optional)

Procedure:

  • Weigh the desired amount of this compound and place it in a clean, dry vial.

  • Add a portion of the selected solvent (e.g., DMSO) to the vial.

  • Stir the mixture at room temperature.

  • If the compound does not fully dissolve, gentle warming in a water bath (40-50°C) can be applied while stirring.

  • Continue to add the solvent incrementally until a clear solution is obtained at the desired concentration.

  • Allow the solution to cool to room temperature. If precipitation occurs, refer to the troubleshooting guide.

Protocol 2: Enhancing Aqueous Solubility via pH Adjustment

Objective: To dissolve this compound in an aqueous medium by forming its soluble salt.

Materials:

  • This compound

  • Deionized water

  • 1 M Sodium Hydroxide (NaOH) solution

  • Beaker and magnetic stirrer

  • pH meter or pH paper

Procedure:

  • Weigh the desired amount of this compound and add it to a beaker containing the desired final volume of deionized water.

  • Begin stirring the suspension at room temperature.

  • Slowly add the 1 M NaOH solution dropwise to the suspension.

  • Monitor the dissolution of the solid and the pH of the mixture.

  • Continue adding the base until the solid has completely dissolved, resulting in a clear solution. The final pH will be in the basic range.

  • Record the final pH of the solution.

Protocol 3: Using a Co-Solvent System

Objective: To improve the solubility of this compound in a solvent system where it is sparingly soluble.

Materials:

  • This compound

  • Primary solvent (e.g., water, buffer, or an alcohol)

  • Co-solvent in which the compound is highly soluble (e.g., DMSO, DMF)

  • Beaker and magnetic stirrer

Procedure:

  • Determine the target final concentration of the compound.

  • In a beaker, dissolve the weighed this compound in a minimal amount of the co-solvent (e.g., DMSO).

  • Once fully dissolved, slowly add the primary solvent to the solution while stirring vigorously.

  • Continue adding the primary solvent until the final desired volume is reached.

  • Observe the solution. If it remains clear, the co-solvent system is effective. If a precipitate forms, a higher proportion of the co-solvent may be required.

Visual Guides

G Troubleshooting Workflow for Poor Solubility start Start: Compound is poorly soluble check_solvent Is the solvent appropriate? (e.g., polar aprotic like DMSO/DMF) start->check_solvent try_stronger_solvent Action: Switch to DMSO or DMF check_solvent->try_stronger_solvent No check_concentration Is the concentration too high? check_solvent->check_concentration Yes try_stronger_solvent->check_concentration dilute Action: Increase solvent volume check_concentration->dilute Yes apply_heat Action: Apply gentle heat (40-50°C) and/or sonication check_concentration->apply_heat No dilute->apply_heat check_aqueous Is this an aqueous system? apply_heat->check_aqueous adjust_ph Action: Adjust pH (add base to form soluble salt) check_aqueous->adjust_ph Yes use_cosolvent Consider using a co-solvent system check_aqueous->use_cosolvent No success Result: Compound Dissolved adjust_ph->success use_cosolvent->success

Caption: Troubleshooting workflow for solubility issues.

G Mechanism of Solubility Enhancement by pH Adjustment cluster_0 Insoluble State (Neutral Water) cluster_1 Solubilization Process cluster_2 Soluble State (Basic Solution) compound_insoluble This compound (Solid Suspension) add_base + NaOH (aq) (Dropwise addition) compound_insoluble->add_base Deprotonation of -COOH group compound_soluble Sodium 6-Amino-2,3-difluorobenzoate (Dissolved in Solution) add_base->compound_soluble

Caption: pH adjustment for aqueous solubility.

References

Preventing self-polymerization of 6-Amino-2,3-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Amino-2,3-difluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent potential self-polymerization of this compound during experiments.

Frequently Asked Questions (FAQs)

Q1: What is self-polymerization and why is it a concern for this compound?

A1: Self-polymerization is an unintended reaction where molecules of this compound react with each other to form larger chains or polymers. This is a concern because it consumes the desired monomer, leads to the formation of impurities, and can significantly impact the yield and purity of your target product. The bifunctional nature of the molecule, containing both a nucleophilic amino group and a carboxylic acid group, makes it susceptible to self-condensation reactions under certain conditions.

Q2: What are the potential mechanisms of self-polymerization for this compound?

A2: The primary mechanism of concern is likely the formation of polyamide chains through the condensation reaction between the amino group of one molecule and the carboxylic acid group of another. This reaction is analogous to the formation of nylon. Additionally, under oxidative conditions, aromatic amines can be susceptible to radical-initiated polymerization.

Q3: What factors can promote the self-polymerization of this compound?

A3: Several factors can increase the risk of self-polymerization:

  • Elevated Temperatures: Heat can provide the activation energy needed for the condensation reaction to occur.

  • Presence of Activating Agents: Reagents used to activate the carboxylic acid group for a desired reaction (e.g., carbodiimides, acid chlorides) can also facilitate self-polymerization if not properly controlled.

  • Presence of Oxidants: Oxidizing agents can initiate radical polymerization pathways.

  • High Concentrations: Increased proximity of molecules at higher concentrations can accelerate the rate of polymerization.

  • Prolonged Storage: Over time, even at room temperature, the compound may slowly degrade or polymerize.

Q4: How can I visually identify if my this compound has started to polymerize?

A4: Signs of polymerization can include a change in the physical appearance of the solid, such as discoloration (e.g., darkening or yellowing), clumping, or the formation of insoluble material in your solvent. In solution, the appearance of cloudiness, precipitation, or an increase in viscosity can indicate polymerization.

Troubleshooting Guide

This section provides solutions to common problems encountered during the handling and use of this compound.

Problem Possible Cause Recommended Solution
Discoloration of the solid upon storage. Exposure to light, air (oxidation), or elevated temperatures.Store the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) and at reduced temperatures (refrigerated or frozen).
Formation of insoluble material during a reaction. Self-polymerization has occurred.1. Review your reaction conditions. Ensure the temperature is not excessively high. 2. If using a coupling agent, add it slowly and at a low temperature to control the activation of the carboxylic acid. 3. Consider protecting the amino group prior to activating the carboxylic acid.
Low yield of the desired product and presence of high molecular weight impurities. Competing self-polymerization reaction.1. Use a dilute solution to reduce the rate of bimolecular self-reaction. 2. Employ a strategic order of addition for your reagents to minimize the time the activated carboxylic acid is present with unprotected amino groups. 3. Consider using a protecting group for the amine.
Reaction mixture becomes viscous or solidifies unexpectedly. Runaway polymerization.This indicates a highly exothermic and rapid polymerization. Immediately and cautiously quench the reaction by cooling it in an ice bath and diluting it with a large volume of a suitable solvent. Re-evaluate the reaction setup for proper temperature control and reagent addition rates.

Experimental Protocols

Protocol 1: Recommended Storage Conditions

To minimize the risk of self-polymerization and degradation during storage, follow these guidelines:

  • Atmosphere: Store under an inert atmosphere such as argon or nitrogen.

  • Temperature: Store at low temperatures, preferably in a refrigerator (2-8 °C) or freezer (-20 °C).

  • Light: Protect from light by using an amber or opaque container.

  • Moisture: Keep in a desiccated environment to prevent hydrolysis and potential side reactions.

Protocol 2: General Handling Procedure to Minimize Self-Polymerization

When using this compound in a reaction, particularly one involving activation of the carboxylic acid, consider the following steps:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (argon or nitrogen) to prevent oxidation.

  • Low Temperature: Maintain a low reaction temperature, especially during the addition of activating agents.

  • Order of Addition: If possible, add the activating agent to the carboxylic acid in the absence of other nucleophiles (other than the intended reaction partner). If the amine of another molecule is the intended nucleophile, controlled addition of the activating agent is crucial.

  • Protection Strategy: For reactions where the carboxylic acid needs to be activated and the amino group is not the intended nucleophile, consider protecting the amino group (e.g., as a Boc or Cbz derivative) before proceeding.

Visualizing Prevention Strategies

The following diagrams illustrate the conceptual workflows for preventing self-polymerization.

cluster_storage Storage Protocol Storage_Start This compound Inert_Atmosphere Inert Atmosphere (Ar or N2) Storage_Start->Inert_Atmosphere Low_Temp Low Temperature (2-8°C or -20°C) Inert_Atmosphere->Low_Temp Protect_Light Protect from Light Low_Temp->Protect_Light Desiccate Desiccate Protect_Light->Desiccate Stable_Compound Stable Compound Desiccate->Stable_Compound

Caption: Recommended storage workflow for this compound.

cluster_reaction Reaction Troubleshooting Logic Start Reaction Setup Check_Temp Is Temperature Controlled and Low? Start->Check_Temp Check_Atmosphere Is Reaction Under Inert Atmosphere? Check_Temp->Check_Atmosphere Yes Polymerization_Risk High Risk of Self-Polymerization Check_Temp->Polymerization_Risk No Check_Addition Is Reagent Addition Controlled? Check_Atmosphere->Check_Addition Yes Check_Atmosphere->Polymerization_Risk No Consider_Protection Consider Amine Protection Strategy Check_Addition->Consider_Protection No Proceed Proceed with Reaction Check_Addition->Proceed Yes Consider_Protection->Proceed

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 6-Amino-2,3-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cross-coupling reactions with 6-Amino-2,3-difluorobenzoic acid.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. However, its electronic properties—namely the electron-withdrawing effects of the fluorine atoms and the carboxylic acid group, combined with the coordinating nature of the amino group—present unique challenges for palladium-catalyzed cross-coupling reactions. This guide offers insights into catalyst selection, reaction optimization, and troubleshooting to enable successful and efficient coupling reactions. While specific literature on this exact substrate is limited, the following recommendations are based on established principles for electronically similar and sterically hindered substrates.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the likely causes and how can I improve it?

Answer:

Low yields in Suzuki-Miyaura couplings of this substrate are often due to a combination of factors related to its electronic and structural features. The electron-deficient nature of the aromatic ring can make oxidative addition more challenging, while the amino and carboxylate groups can interfere with the catalyst.

Potential Causes and Solutions:

  • Catalyst Inhibition: The amino and/or carboxylate groups can coordinate to the palladium center, inhibiting its catalytic activity.

    • Solution: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands can help stabilize the active catalytic species and prevent inhibitory coordination. Using a higher ligand-to-palladium ratio (e.g., 2:1 to 4:1) can also be beneficial.

  • Inefficient Oxidative Addition: The C-X (X = Br, I) bond activation can be sluggish due to the electron-withdrawing nature of the substituents.

    • Solution: Ensure you are using an appropriate palladium precatalyst. Pre-formed, well-defined catalysts like XPhos-Pd-G3 or SPhos-Pd-G2 can provide more consistent and active catalytic species compared to generating the catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃.

  • Poor Solubility: The carboxylate salt formed under basic conditions may have poor solubility in common organic solvents, hindering the reaction.

    • Solution: Consider using a solvent system that can better solubilize polar compounds, such as dioxane/water or THF/water mixtures. Alternatively, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to coupling can significantly improve solubility and prevent potential catalyst inhibition.

  • Inappropriate Base: The choice of base is critical. It must be strong enough to promote transmetalation but not so harsh as to cause decomposition of the starting material or catalyst.

    • Solution: Potassium phosphate (K₃PO₄) is often a good choice for challenging Suzuki couplings. Cesium carbonate (Cs₂CO₃) can also be effective. It is advisable to screen a few different bases to find the optimal one for your specific coupling partners.

Question 2: I am observing significant debromination (or deiodination) of my this compound starting material in a Suzuki-Miyaura reaction. How can I minimize this side reaction?

Answer:

Dehalogenation is a common side reaction, especially with electron-rich palladium catalysts and substrates prone to side reactions.

Potential Causes and Solutions:

  • Reaction Temperature and Time: Prolonged reaction times at high temperatures can promote dehalogenation.

    • Solution: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. It may be beneficial to run the reaction at a lower temperature for a longer period.

  • Hydride Sources: The presence of hydride sources in the reaction mixture can lead to reductive dehalogenation.

    • Solution: Ensure all solvents and reagents are anhydrous and of high purity. Certain bases or additives can also act as hydride sources, so careful selection is important.

  • Ligand Choice: The ligand can influence the relative rates of reductive elimination (desired product formation) and dehalogenation.

    • Solution: Bulky biaryl phosphine ligands are generally a good choice to favor the desired coupling pathway.

Question 3: My Buchwald-Hartwig amination with this compound is not proceeding. What catalyst system should I use?

Answer:

The Buchwald-Hartwig amination of this substrate is particularly challenging due to the already present amino group, which can compete for coordination to the palladium catalyst, and the overall electron-deficient nature of the ring.

Potential Causes and Solutions:

  • Catalyst Deactivation: The substrate itself can act as an inhibitor.

    • Solution: The use of highly active and sterically hindered ligands is crucial. Generations 3 and 4 Buchwald ligands like BrettPhos, RuPhos, and AdBrettPhos have shown success with electron-deficient anilines. Using a well-defined precatalyst (e.g., BrettPhos-Pd-G3) is highly recommended.

  • Weakly Nucleophilic Amine: If you are using a weakly nucleophilic amine as a coupling partner, the reaction will be even more challenging.

    • Solution: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is often necessary to deprotonate the amine and drive the reaction forward.

  • Reaction Conditions: Standard conditions may not be sufficient.

    • Solution: Higher reaction temperatures (e.g., 100-120 °C) and anhydrous, aprotic solvents like toluene or dioxane are typically required. Rigorous exclusion of air and moisture is critical for success.

Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the amino or carboxylic acid groups on this compound before performing cross-coupling reactions?

A1: While not always strictly necessary, protection can significantly improve yields and reduce side reactions.

  • Carboxylic Acid Protection: Protecting the carboxylic acid as a methyl or ethyl ester is highly recommended, especially for Suzuki-Miyaura and Sonogashira couplings. This improves solubility in organic solvents and prevents the carboxylate from interfering with the catalyst.

  • Amino Group Protection: For Suzuki-Miyaura and Sonogashira reactions, the amino group often does not require protection, especially when using bulky phosphine ligands. However, for Buchwald-Hartwig amination where you are introducing another amine, it is essential to consider the relative reactivity of the substrate's amino group versus your coupling partner. In some cases, protecting the existing amino group may be necessary to achieve selectivity.

Q2: What is the best general-purpose palladium catalyst and ligand combination to start with for cross-coupling reactions of this substrate?

A2: A good starting point for both Suzuki-Miyaura and Buchwald-Hartwig reactions would be a combination of a palladium precatalyst with a bulky biaryl phosphine ligand. For example:

  • Suzuki-Miyaura: Pd₂(dba)₃ with SPhos or XPhos, and K₃PO₄ as the base in a dioxane/water solvent system.

  • Buchwald-Hartwig: A G3 or G4 Buchwald precatalyst (e.g., XPhos Pd G3 or BrettPhos Pd G3) with NaOtBu as the base in toluene.

Q3: Can I use the same catalyst system for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings?

A3: While there can be some overlap, it is generally necessary to optimize the catalyst system for each type of reaction.

  • Suzuki-Miyaura and Buchwald-Hartwig reactions often benefit from similar bulky phosphine ligands.

  • Sonogashira couplings typically require a different catalytic system, often involving a copper(I) co-catalyst (e.g., CuI) in addition to the palladium catalyst. However, copper-free Sonogashira protocols have also been developed.

Q4: How do the fluorine substituents affect the reactivity of this compound in cross-coupling reactions?

A4: The two fluorine atoms have a strong electron-withdrawing effect on the aromatic ring. This generally makes the oxidative addition step of the catalytic cycle more favorable compared to non-fluorinated analogs. However, this electron deficiency also decreases the nucleophilicity of the amino group, making it less likely to interfere with the catalyst in some cases, but also making reactions where it is the nucleophile (like in certain cyclizations) more difficult.

Data Presentation

The following tables summarize recommended starting conditions for various cross-coupling reactions based on literature for structurally and electronically similar substrates. Note: These are starting points, and optimization for each specific reaction is highly recommended.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of this compound Analogs

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Typical Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (5:1)1001280-95
2PdCl₂(dppf) (3)-K₂CO₃ (2.0)Dioxane/H₂O (4:1)90875-90
3XPhos Pd G3 (2)-K₃PO₄ (2.0)THF/H₂O (10:1)806>90

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination of this compound Analogs

EntryPalladium Precatalyst (mol%)LigandBase (equiv.)SolventTemp. (°C)Time (h)Typical Yield (%)
1Pd₂(dba)₃ (2)BrettPhos (4)NaOtBu (1.4)Toluene11012-2470-90
2RuPhos Pd G3 (2)-K₂CO₃ (2.0)Dioxane1001865-85
3Pd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (2.0)Toluene1101670-95

Table 3: Recommended Starting Conditions for Sonogashira Coupling of this compound Analogs

EntryPalladium Catalyst (mol%)Copper Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Typical Yield (%)
1Pd(PPh₃)₄ (5)CuI (10)Et₃N (3.0)DMF80670-90
2PdCl₂(PPh₃)₂ (2)CuI (4)i-Pr₂NH (2.0)Toluene90875-95
3Pd(OAc)₂ (2)-Cs₂CO₃ (2.0)Dioxane1001260-80 (Copper-free)

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Esterified this compound Derivative

  • To a dry Schlenk flask, add the methyl 6-amino-2,3-difluorobenzoate derivative (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add the palladium catalyst (e.g., XPhos Pd G3, 2 mol%) and ligand (if not using a precatalyst).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 10:1) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of an Esterified this compound Derivative

  • In a glovebox, add the methyl 6-amino-2,3-difluorobenzoate derivative (1.0 equiv), the palladium precatalyst (e.g., BrettPhos Pd G3, 2 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv) to a dry reaction vial.

  • Add anhydrous, degassed toluene.

  • Add the amine coupling partner (1.2 equiv).

  • Seal the vial and heat the reaction mixture to 110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, carefully quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify by column chromatography.

Visualizations

Catalyst_Selection_Workflow start Start: Cross-Coupling of This compound protect_cooh Protect Carboxylic Acid (e.g., as methyl ester)? start->protect_cooh reaction_type Select Cross-Coupling Type protect_cooh->reaction_type Yes/No suzuki Suzuki-Miyaura reaction_type->suzuki C-C buchwald Buchwald-Hartwig reaction_type->buchwald C-N sonogashira Sonogashira reaction_type->sonogashira C-C (alkyne) suzuki_conditions Catalyst: Pd(0) + Bulky Ligand (e.g., XPhos, SPhos) Base: K3PO4 or Cs2CO3 Solvent: Dioxane/H2O suzuki->suzuki_conditions buchwald_conditions Catalyst: Pd(0) + Bulky Ligand (e.g., BrettPhos, RuPhos) Base: NaOtBu or LiHMDS Solvent: Toluene or Dioxane buchwald->buchwald_conditions sonogashira_conditions Catalyst: Pd(0) + Cu(I) (optional) Base: Amine base (e.g., Et3N) Solvent: DMF or Toluene sonogashira->sonogashira_conditions troubleshooting Troubleshoot: Low Yield, Side Reactions suzuki_conditions->troubleshooting buchwald_conditions->troubleshooting sonogashira_conditions->troubleshooting end Product troubleshooting->end Optimized

Caption: A workflow diagram for catalyst selection in cross-coupling reactions.

Troubleshooting_Logic start Low Yield or No Reaction check_catalyst Is the catalyst system appropriate? start->check_catalyst check_base Is the base optimal? check_catalyst->check_base Yes optimize_catalyst Use bulky, electron-rich ligands (XPhos, SPhos, BrettPhos). Use a well-defined precatalyst. check_catalyst->optimize_catalyst No check_conditions Are the reaction conditions suitable? check_base->check_conditions Yes optimize_base Screen bases (K3PO4, Cs2CO3, NaOtBu). Ensure base is strong enough. check_base->optimize_base No optimize_conditions Ensure anhydrous/anaerobic conditions. Optimize temperature and time. Consider protecting groups. check_conditions->optimize_conditions No success Improved Yield check_conditions->success Yes optimize_catalyst->check_base optimize_base->check_conditions optimize_conditions->success

Caption: A decision tree for troubleshooting low yields in cross-coupling reactions.

Technical Support Center: Managing Exothermic Reactions Involving 6-Amino-2,3-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving 6-Amino-2,3-difluorobenzoic acid. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary exothermic hazards associated with this compound?

A1: this compound contains both an amino group and a carboxylic acid group on a difluorinated benzene ring. This combination of functional groups presents several potential exothermic hazards, primarily related to:

  • Amide Bond Formation (Amidation): The reaction of the amino group with an activated carboxylic acid is exothermic. While the reaction to form a single amide bond is generally moderately exothermic, the overall heat generated can become significant at a larger scale or with highly reactive coupling reagents.

  • Diazotization Reactions: The reaction of the primary aromatic amine with nitrous acid (generated in situ from a nitrite salt and a strong acid) to form a diazonium salt is a well-known and often highly exothermic process. These reactions require strict temperature control as diazonium salts can be unstable and decompose, leading to a rapid release of nitrogen gas and heat.

  • Neutralization Reactions: As an amino acid, this compound can undergo exothermic acid-base neutralization reactions.

Q2: What are the critical parameters to monitor when performing reactions with this compound?

A2: Careful monitoring of critical parameters is essential for maintaining control over reactions involving this compound. Key parameters include:

  • Temperature: This is the most critical parameter. A rapid increase in temperature is a primary indicator of a potential runaway reaction. Use a calibrated thermometer or thermocouple placed directly in the reaction mixture.

  • Rate of Reagent Addition: The rate at which reagents are added directly influences the rate of heat generation. Slow, controlled addition is crucial for managing the exotherm.

  • Stirring Rate: Efficient stirring ensures uniform temperature distribution and prevents the formation of localized hot spots where a runaway reaction could initiate.

  • pH: For reactions like diazotization, pH control is critical for both reaction efficiency and safety.

  • Off-gassing: In reactions like diazotization, the evolution of gas (nitrogen) is expected. Monitoring the rate of gas evolution can provide an indication of the reaction rate.

Q3: What are the recommended general safety precautions for handling this compound?

A3: Adherence to standard laboratory safety protocols is essential. Recommended precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

  • Avoid Dust Formation: Minimize the generation of dust when handling the solid material.

  • Incompatible Materials: Avoid contact with strong oxidizing agents.

  • Emergency Preparedness: Ensure that a safety shower and eyewash station are readily accessible. Have appropriate fire extinguishing media (e.g., dry chemical, carbon dioxide, or alcohol-resistant foam) available.

Troubleshooting Guides

Issue 1: Rapid, Uncontrolled Temperature Increase During Amide Coupling Reaction

Q: I am performing an amide coupling reaction with this compound, and the temperature is rising much faster than anticipated. What should I do, and how can I prevent this in the future?

A: An uncontrolled temperature increase indicates that the rate of heat generation is exceeding the rate of heat removal, which can lead to a dangerous runaway reaction.

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of any reagents.

  • Enhance Cooling: Increase the efficiency of your cooling system. If using an ice bath, ensure it is well-stirred and has sufficient ice. If necessary, switch to a colder cooling bath (e.g., dry ice/acetone).

  • Add a Cold, Inert Solvent: If the reaction solvent is known to be compatible and will not precipitate reactants or products, adding a pre-chilled portion can help to absorb some of the excess heat. This should be done with caution.

  • Be Prepared to Quench: If the temperature continues to rise uncontrollably, be prepared to quench the reaction by adding a pre-determined quenching agent. The choice of quencher will depend on the specific reaction chemistry.

Preventative Measures for Future Experiments:

  • Perform a Risk Assessment: Before scaling up, perform a thorough risk assessment to understand the potential thermal hazards.

  • Controlled Reagent Addition: Use a syringe pump or a dropping funnel for slow, controlled addition of the limiting reagent.

  • Adequate Cooling: Ensure your cooling system is appropriately sized for the scale of the reaction. For larger-scale reactions, consider using a jacketed reactor with a circulating chiller.

  • Dilution: Running the reaction at a lower concentration can help to moderate the temperature increase.

  • Calorimetric Studies: For process development, consider performing reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) to determine the heat of reaction and the maximum temperature of synthesis reaction (MTSR).

Illustrative Quantitative Data for Amide Coupling Reactions

The following table provides illustrative thermochemical data for typical amide coupling reactions. Note: This data is not specific to this compound and should be used for estimation purposes only. Actual values must be determined experimentally.

Coupling Reagent CombinationTypical Heat of Reaction (ΔHr) (kJ/mol)Onset Temperature (°C)Remarks
EDC/HOBt-80 to -12020 - 40Common and moderately exothermic.
HATU/DIPEA-100 to -1500 - 25Highly efficient but can be more exothermic.
SOCl2 (via acyl chloride)-120 to -1800 - 30Formation of the acyl chloride is highly exothermic.

Issue 2: Color Change and Gas Evolution During Diazotization Becomes Too Vigorous

Q: During the diazotization of this compound, the reaction mixture is turning dark, and gas is evolving very rapidly, causing foaming. How should I respond?

A: Vigorous gas evolution and a darkening color can be signs of a decomposition of the diazonium salt, which is highly exothermic and can lead to a runaway reaction.

Immediate Actions:

  • Ensure Adequate Cooling: Immediately check and enhance the cooling. The reaction should be maintained at 0-5 °C.

  • Stop Nitrite Addition: Stop the addition of the sodium nitrite solution.

  • Stirring: Ensure that stirring is efficient to dissipate heat and prevent localized concentration of reactants.

  • Monitor Temperature Closely: If the temperature rises above 10 °C, there is a significant risk of uncontrolled decomposition.

Preventative Measures for Future Experiments:

  • Strict Temperature Control: Maintain the reaction temperature between 0 and 5 °C throughout the addition of the nitrite solution. Use a reliable cooling bath and monitor the internal temperature continuously.

  • Slow Nitrite Addition: Add the sodium nitrite solution dropwise and slowly, ensuring that the temperature does not rise significantly with each addition.

  • Proper Acidity: Ensure that the reaction medium is sufficiently acidic to prevent the formation of unstable diazo compounds.

  • Use Diazonium Salt Immediately: Do not isolate the diazonium salt. Use it in the subsequent reaction step as soon as it is formed.

Illustrative Thermal Hazard Data for Diazotization

The following table provides illustrative thermal hazard data for the diazotization of an aromatic amine. Note: This data is for a generic aromatic amine and is intended for illustrative purposes.

ParameterValueUnitSignificance
Heat of Reaction (ΔHr)-150 to -200kJ/molHighly exothermic nature of the reaction.
Adiabatic Temperature Rise (ΔTad)100 - 200°CPotential for a large temperature increase if cooling fails.
Onset of Decomposition (TD)> 30°CTemperature at which the diazonium salt starts to decompose.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using EDC/HOBt

This protocol describes a general method for the amide coupling of this compound with a primary amine.

Materials:

  • This compound

  • Primary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Nitrogen or Argon supply

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (2.5 equivalents) to the stirred solution.

  • In a separate flask, dissolve the primary amine (1.1 equivalents) in anhydrous DCM.

  • Slowly add EDC (1.2 equivalents) to the solution of this compound at 0 °C.

  • After 15 minutes of activation, add the solution of the primary amine dropwise to the reaction mixture at 0 °C over a period of 30-60 minutes.

  • Monitor the internal temperature throughout the addition. Do not allow the temperature to rise above 5 °C.

  • Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Safe Laboratory-Scale Diazotization of this compound

This protocol outlines a procedure for the diazotization of this compound for subsequent reactions (e.g., Sandmeyer reaction).

Materials:

  • This compound

  • Sodium nitrite (NaNO2)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

  • Beaker

  • Magnetic stirrer and stir bar

  • Ice-salt bath

  • Calibrated thermometer

Procedure:

  • In a beaker, suspend this compound (1.0 equivalent) in a mixture of water and concentrated HCl (3.0 equivalents).

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. Ensure the internal temperature is accurately monitored.

  • In a separate beaker, dissolve sodium nitrite (1.1 equivalents) in a minimal amount of cold deionized water.

  • Using a dropping funnel, add the sodium nitrite solution dropwise to the vigorously stirred suspension of the aminobenzoic acid.

  • Maintain the temperature of the reaction mixture strictly between 0 and 5 °C during the entire addition process. The rate of addition should be adjusted to prevent any temperature rise above 5 °C.

  • After the complete addition of the nitrite solution, stir the reaction mixture for an additional 15-20 minutes at 0-5 °C.

  • The resulting diazonium salt solution should be used immediately in the next synthetic step without isolation.

Visualizations

Exothermic_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_control Control & Monitoring cluster_workup Workup prep_1 Risk Assessment prep_2 Assemble Apparatus with Cooling prep_1->prep_2 prep_3 Charge Initial Reagents prep_2->prep_3 reaction_1 Start Cooling and Stirring prep_3->reaction_1 reaction_2 Controlled Addition of Reagent reaction_1->reaction_2 reaction_3 Monitor Temperature Continuously reaction_2->reaction_3 control_1 Temperature Stable? reaction_3->control_1 control_2 Adjust Addition/Cooling control_1->control_2 No control_3 Reaction Complete? control_1->control_3 Yes emergency Emergency Stop! control_1->emergency Temp. Spike control_2->reaction_2 control_3->reaction_3 No workup_1 Quench Reaction control_3->workup_1 Yes workup_2 Product Isolation workup_1->workup_2

Caption: Workflow for Managing Exothermic Reactions.

Troubleshooting_Tree cluster_immediate Immediate Actions cluster_assessment Assessment cluster_prevention Preventative Measures start Uncontrolled Temperature Rise action_1 Stop Reagent Addition start->action_1 action_2 Increase Cooling action_1->action_2 action_3 Add Cold Inert Solvent (with caution) action_2->action_3 assess_1 Temperature Stabilizing? action_3->assess_1 prevent_1 Slower Reagent Addition assess_1->prevent_1 Yes quench Quench Reaction assess_1->quench No prevent_2 Improved Cooling System prevent_1->prevent_2 prevent_3 Lower Reaction Concentration prevent_2->prevent_3 prevent_4 Perform Calorimetry prevent_3->prevent_4

Caption: Troubleshooting Logic for Temperature Excursions.

References

Analytical methods for identifying impurities in 6-Amino-2,3-difluorobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of 6-Amino-2,3-difluorobenzoic acid.

Section 1: Troubleshooting Guides

This section addresses common issues encountered during the analytical characterization of this compound and its impurities.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Question: I am observing peak tailing for the main peak of this compound. What are the possible causes and solutions?

Answer:

Peak tailing in HPLC can be caused by several factors. Here's a systematic approach to troubleshoot this issue:

  • Secondary Silanol Interactions: The free silanol groups on the surface of silica-based columns can interact with the basic amino group of your analyte, causing peak tailing.

    • Solution:

      • Mobile Phase pH Adjustment: Ensure the mobile phase pH is appropriately controlled. For an amino-functionalized aromatic acid, a slightly acidic mobile phase (e.g., pH 3-4 with formic acid or phosphoric acid) can protonate the amino group, reducing its interaction with silanols.

      • Use of an Ion-Pairing Reagent: If pH adjustment is not sufficient, consider adding a competing base like triethylamine (TEA) to the mobile phase in low concentrations (0.1-0.5%). TEA will preferentially interact with the active silanol sites.

      • Column Choice: Employ a column with end-capping or a polar-embedded stationary phase designed to shield silanol groups.

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion.

    • Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.

  • Column Contamination or Degradation: Accumulation of strongly retained impurities on the column frit or at the head of the column can cause peak tailing.

    • Solution:

      • Flush the column with a strong solvent (e.g., a high percentage of acetonitrile or methanol).

      • If the problem persists, consider replacing the column frit or the entire column.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening and peak tailing.

    • Solution: Use tubing with a smaller internal diameter and keep the length to a minimum.

Question: I am seeing extraneous peaks in my HPLC chromatogram that are not present in my standard. What could be the source of these ghost peaks?

Answer:

Ghost peaks can arise from several sources. Here are some common causes and their remedies:

  • Contaminated Mobile Phase: Impurities in the solvents or additives, or bacterial growth in aqueous mobile phases, can appear as peaks in the chromatogram.

    • Solution: Prepare fresh mobile phase using high-purity solvents and additives. Filter all aqueous solutions before use and do not store them for extended periods.

  • Carryover from Previous Injections: If a previous sample contained a high concentration of a strongly retained compound, it might elute in a subsequent run.

    • Solution: Run a blank gradient (injecting only the mobile phase) after analyzing a concentrated sample to ensure the column is clean. A thorough column wash may be necessary.

  • Injector Contamination: The injector port or sample loop may be contaminated.

    • Solution: Clean the injector components according to the manufacturer's instructions.

Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting

Question: I am getting poor or no derivatization of this compound for GC-MS analysis. What could be the issue?

Answer:

Successful derivatization is crucial for the GC-MS analysis of polar compounds like amino acids. Here are common reasons for derivatization failure and how to address them:

  • Presence of Moisture: Silylation reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), are highly sensitive to moisture.[1]

    • Solution: Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. Conduct the derivatization reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Incomplete Reaction: The derivatization reaction may not have gone to completion.

    • Solution:

      • Reaction Time and Temperature: Optimize the reaction time and temperature. Some derivatizations require heating to proceed efficiently.

      • Reagent Stoichiometry: Ensure a sufficient excess of the derivatizing agent is used.

  • Sample Matrix Effects: Components in the sample matrix may interfere with the derivatization reaction.

    • Solution: Clean up the sample before derivatization using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

Question: I am observing multiple peaks for my derivatized this compound standard. Why is this happening?

Answer:

The presence of multiple peaks for a single derivatized analyte can be due to:

  • Incomplete Derivatization: Both the amino and carboxylic acid groups need to be derivatized. Incomplete reaction can lead to a mixture of partially and fully derivatized products, each giving a different peak.

    • Solution: Re-optimize the derivatization conditions (time, temperature, reagent concentration) to ensure complete reaction.

  • Formation of Different Derivatives: Some derivatizing agents can react with the analyte in multiple ways, leading to the formation of different derivative isomers.

    • Solution: Consult the literature for the specific derivatizing agent to understand its reactivity with your compound. It may be necessary to switch to a different derivatization reagent.

  • Degradation of the Derivative: The derivatized analyte may be unstable and degrade in the hot GC inlet or on the column.

    • Solution:

      • Lower the injector temperature.

      • Use a more robust derivatizing agent that forms more stable derivatives.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in the synthesis of this compound?

A1: Potential impurities can include:

  • Starting Materials: Unreacted starting materials such as 2,3,6-trifluorobenzoic acid or other precursors.

  • Isomeric Byproducts: Other isomers of amino-difluorobenzoic acid (e.g., 2-Amino-4,5-difluorobenzoic acid, 2-Amino-4,6-difluorobenzoic acid) can be formed depending on the synthetic route.[2][3] The separation of difluorobenzoic acid isomers can be challenging.[4]

  • Intermediates: Incompletely reacted intermediates from the synthetic pathway.

  • Dehalogenated or Partially Halogenated Species: Depending on the reaction conditions, byproducts with fewer or different halogen substitutions may be present.

Q2: Which analytical technique is best for quantifying impurities?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is generally the most suitable technique for the quantitative analysis of impurities in this compound synthesis. It offers good resolution for isomeric impurities and is non-destructive. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for identification and quantification, but requires a derivatization step to make the analyte volatile.

Q3: How can I confirm the identity of an unknown impurity?

A3: A combination of techniques is often necessary:

  • HPLC-MS: Provides both the retention time and the mass-to-charge ratio of the impurity, which can help in determining its molecular weight.

  • GC-MS: After derivatization, GC-MS provides a characteristic fragmentation pattern that can be used to elucidate the structure of the impurity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated in sufficient quantity and purity, 1H, 13C, and 19F NMR spectroscopy are powerful tools for unambiguous structure determination.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can provide information about the functional groups present in the impurity.

Q4: Can I use the same HPLC method for both in-process control and final product analysis?

A4: It is possible, but the method may need to be adapted. In-process control methods often need to be faster and may focus on the disappearance of starting materials and the appearance of the main product. Final product analysis requires a high-resolution method capable of separating and quantifying all potential impurities at low levels.

Section 3: Experimental Protocols

HPLC Method for Impurity Profiling

This method is a starting point and may require optimization for specific impurity profiles.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (e.g., 50:50 v/v) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

GC-MS Method for Impurity Identification (after derivatization)

This protocol is for the analysis of silylated derivatives.

  • Derivatization Procedure:

    • Weigh approximately 1 mg of the sample into a reaction vial.

    • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane).

    • Cap the vial tightly and heat at 70 °C for 1 hour.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Injection Mode: Splitless (1 µL injection volume).

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp to 280 °C at 10 °C/min.

      • Hold at 280 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: m/z 50-550.

Section 4: Data Presentation

Table 1: Typical HPLC Retention Times for this compound and Potential Impurities

CompoundExpected Retention Time (min)
2,3-Difluorobenzoic Acid~12.5
2,6-Difluorobenzoic Acid~13.2
This compound~10.8
2,3,6-Trifluorobenzoic Acid~14.1

Note: Retention times are approximate and will vary depending on the specific HPLC system, column, and mobile phase conditions.

Table 2: Quantitative Parameters for HPLC Analysis

AnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)
This compound~0.05 µg/mL~0.15 µg/mL
Isomeric Impurities~0.1 µg/mL~0.3 µg/mL

Note: These are typical values and should be determined for each specific analytical method and instrument.

Section 5: Visualizations

HPLC_Troubleshooting_Workflow start Peak Tailing Observed check_overload Dilute Sample and Re-inject start->check_overload check_silanol Adjust Mobile Phase pH / Add TEA check_overload->check_silanol No Improvement problem_solved Problem Resolved check_overload->problem_solved Peak Shape Improves check_column Flush or Replace Column check_silanol->check_column No Improvement check_silanol->problem_solved Peak Shape Improves check_column->problem_solved

Caption: Troubleshooting workflow for HPLC peak tailing.

Impurity_Identification_Workflow start Unknown Peak in Chromatogram hplc_ms Analyze by HPLC-MS start->hplc_ms gc_ms Derivatize and Analyze by GC-MS hplc_ms->gc_ms Obtain Molecular Weight nmr_ftir Isolate and Analyze by NMR/FTIR gc_ms->nmr_ftir Obtain Fragmentation Pattern identify Identify Impurity Structure nmr_ftir->identify Confirm Structure

Caption: Workflow for the identification of unknown impurities.

References

Removal of unreacted 6-Amino-2,3-difluorobenzoic acid from product mixture

Author: BenchChem Technical Support Team. Date: December 2025

Of course. Here is a technical support center with troubleshooting guides and FAQs for the removal of unreacted 6-Amino-2,3-difluorobenzoic acid from a product mixture.

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the removal of unreacted this compound from reaction mixtures.

Troubleshooting Guide

Unreacted starting materials can complicate downstream processes and analyses. This troubleshooting guide will help you select an appropriate purification strategy based on the properties of your desired product.

Problem: My post-reaction analysis (TLC, LC-MS, NMR) shows the presence of unreacted this compound. How do I remove it?

The optimal removal method depends on the physicochemical differences between the starting material and your product. This compound is an amphoteric molecule, possessing both a basic amino group and an acidic carboxylic acid group. This allows for several purification strategies.

Use the following workflow to determine the best method for your specific situation.

G start Start: Unreacted 6-Amino-2,3- difluorobenzoic acid detected product_polarity Is your product significantly less polar than the starting material? start->product_polarity product_charge Can your product be rendered neutral while the starting material is charged? product_polarity->product_charge No chromatography Action: Use Flash Column Chromatography product_polarity->chromatography Yes product_solubility Does your product have significantly different solubility from the starting material in a specific solvent? product_charge->product_solubility No extraction Action: Perform an Acid-Base Extraction product_charge->extraction Yes product_solubility->chromatography No, try a more universal method recrystallization Action: Use Recrystallization or Trituration product_solubility->recrystallization Yes end_node Product Purified chromatography->end_node extraction->end_node recrystallization->end_node

Caption: Troubleshooting workflow for selecting a purification method.

Separation Methodologies: A Comparative Overview

The table below summarizes the most common techniques for removing this compound.

MethodPrinciple of SeparationAdvantagesDisadvantagesBest Suited For
Acid-Base Extraction Exploits differences in pKa to selectively move the acidic/basic starting material into an aqueous layer, leaving a neutral product in the organic layer.[1]Fast, inexpensive, and scalable. Excellent for removing baseline or acidic impurities.Product must be stable to pH changes and insoluble in the aqueous layer. Emulsion formation can be an issue.Products that are neutral and not water-soluble.
Flash Column Chromatography Separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase.[2][3][4]Highly effective for separating compounds with different polarities. Applicable to a wide range of products.Can be time-consuming and requires significant solvent volumes. May lead to product loss on the column.Products with a different polarity compared to the starting material.
Recrystallization Purifies a solid product by dissolving it in a hot solvent and allowing it to cool, whereupon the pure product crystallizes, leaving impurities in the solution.[5]Can yield very pure material. Cost-effective for large-scale purifications.Requires finding a suitable solvent system. Not effective if the impurity and product have similar solubilities.[5]Crystalline solid products where the starting material is a minor impurity.
Trituration Involves washing a solid mixture with a solvent in which the desired product is insoluble, but the impurities (unreacted starting material) are soluble.Simple, fast, and requires minimal solvent.Less effective for high levels of impurities. Finding a selective solvent can be challenging.Crude solid products where the starting material can be selectively washed away.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind using acid-base extraction to remove this compound?

A1: this compound is amphoteric. You can exploit its acidic carboxylic acid group or its basic amino group.

  • Basic Wash: By washing your organic reaction mixture with a dilute aqueous base (e.g., NaHCO₃ solution), you can deprotonate the carboxylic acid group of the starting material. This forms a water-soluble salt that partitions into the aqueous layer, while your neutral organic product remains in the organic layer.

  • Acidic Wash: Alternatively, a dilute aqueous acid (e.g., 1M HCl) will protonate the amino group, forming a water-soluble ammonium salt that also partitions into the aqueous phase.[1]

This is a powerful technique if your desired product does not have acidic or basic functional groups.

G organic_layer Organic Layer (e.g., Ethyl Acetate) - Desired Product (Neutral) - this compound aqueous_layer Aqueous Layer (e.g., 1M HCl) - Empty organic_layer->aqueous_layer Mix & Separate (with dilute acid) organic_layer_after Organic Layer (After Wash) - Desired Product (Neutral) aqueous_layer_after Aqueous Layer (After Wash) - Protonated Starting Material Salt (Water Soluble)

Caption: Conceptual diagram of acid-base extraction for purification.

Q2: My product is also an amine. Can I still use acid-base extraction?

A2: It is more challenging. If your product is a secondary or tertiary amine, you might be able to use methods that react selectively with the primary amine of the starting material, such as Hoffmann's method with diethyl oxalate, although this is a chemical separation rather than a simple extraction.[6] A more practical approach would be to use a different physical property for separation. Flash column chromatography is often the best choice in this scenario, as there are likely sufficient polarity differences between the two molecules to achieve separation.

Q3: What solvent system is recommended for column chromatography?

A3: The ideal solvent system depends on your product's polarity. A good starting point for many organic compounds is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.

  • Spot your crude mixture on a TLC plate alongside the starting material.

  • Test different solvent ratios (e.g., 9:1, 4:1, 1:1 Hexane:Ethyl Acetate).

  • Aim for an Rf value of ~0.3 for your product, with good separation from the starting material spot. This solvent system can then be adapted for your column.

Q4: I am trying to recrystallize my product, but it keeps "oiling out". What should I do?

A4: "Oiling out" occurs when the solid melts in the hot solvent or the solution becomes supersaturated, separating as a liquid instead of forming crystals.[5] To resolve this:

  • Add more solvent: Re-heat the mixture until the oil dissolves, then add a small amount of additional hot solvent to reduce the concentration.

  • Cool slowly: Allow the flask to cool to room temperature very slowly before moving it to an ice bath. Insulating the flask can help.

  • Reduce impurity load: If the problem persists, it may be due to a high concentration of impurities. Try a quick acid-base wash or pass the material through a small plug of silica first to remove the bulk of the unreacted starting material, then attempt recrystallization again.[5]

Q5: Can I use precipitation to remove the starting material?

A5: Yes, if you can find a solvent in which your product is highly soluble but the this compound is not (or vice-versa). You would dissolve the crude mixture in a minimal amount of this solvent. The insoluble component can then be removed by filtration. This is conceptually similar to trituration.

Key Experimental Protocols

Protocol 1: Acid-Base Extraction

  • Dissolution: Dissolve the crude product mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Aqueous Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute aqueous base (e.g., 5% NaHCO₃ solution) or acid (e.g., 1M HCl).

  • Extraction: Stopper the funnel, invert, and vent frequently to release any pressure buildup. Shake vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate. Drain the lower (aqueous) layer. If using dichloromethane, the organic layer will be on the bottom.

  • Repeat: Repeat the wash 1-2 more times with fresh aqueous solution to ensure complete removal of the starting material.

  • Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Flash Column Chromatography

  • Solvent System Selection: Determine the optimal mobile phase (eluent) using thin-layer chromatography (TLC) as described in the FAQs.

  • Column Packing: Pack a glass column with silica gel using the selected eluent. Ensure there are no cracks or air bubbles in the packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). If the product is not very soluble, it can be adsorbed onto a small amount of silica gel ("dry loading"). Load the sample carefully onto the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or bulb) to force the solvent through the silica gel at a steady rate.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain your purified product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization

  • Solvent Selection: Choose a solvent in which the product is highly soluble when hot and poorly soluble when cold. The starting material should ideally remain soluble at cold temperatures.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture (e.g., on a hot plate) until the solid completely dissolves. Add solvent dropwise until a clear solution is obtained.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath for 15-30 minutes to maximize crystal formation.[5]

  • Filtration: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.

References

Navigating the Challenges of Steric Hindrance in 6-Amino-2,3-difluorobenzoic Acid Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unique electronic properties and structural rigidity of 6-Amino-2,3-difluorobenzoic acid make it a valuable building block in the synthesis of novel pharmaceuticals and functional materials. However, the journey from starting material to final product is often fraught with challenges, primarily stemming from the significant steric hindrance imposed by the two vicinal fluorine atoms positioned ortho to the carboxylic acid and meta to the amino group. This technical support center provides a comprehensive guide to understanding and overcoming the hurdles associated with the reactivity of this specialized reagent.

Frequently Asked Questions (FAQs)

Q1: Why are reactions involving this compound often sluggish or low-yielding?

A1: The primary reason is steric hindrance. The two fluorine atoms flanking the carboxylic acid group create a crowded environment, making it difficult for incoming reagents to access the reactive center. This is particularly evident in reactions requiring the formation of a tetrahedral intermediate at the carboxyl carbon, such as amide bond formation and esterification. Furthermore, the electron-withdrawing nature of the fluorine atoms can decrease the nucleophilicity of the adjacent amino group.

Q2: How does the steric hindrance from the fluorine atoms specifically impact common reactions?

A2: The impact is most pronounced in the following transformations:

  • Amide Coupling: The bulky fluorine atoms can impede the approach of the amine nucleophile to the activated carboxylic acid derivative (e.g., acyl chloride, active ester). This often necessitates the use of more reactive coupling reagents and harsher reaction conditions.

  • Esterification: Similar to amide coupling, the access of alcohols to the carboxylic acid group is restricted. Acid-catalyzed esterification (Fischer esterification) can be particularly challenging due to the deactivating effect of the fluorine atoms on the aromatic ring, which disfavors protonation of the carbonyl group.

  • Nucleophilic Aromatic Substitution (SNAr): While fluorine atoms are generally good leaving groups in SNAr reactions, their position in this compound does not typically favor substitution at the fluorine-bearing carbons under standard conditions. The amino group's electron-donating nature can also deactivate the ring towards nucleophilic attack.

Q3: Are there any electronic effects from the fluorine atoms that I should consider?

A3: Yes. The strong electron-withdrawing inductive effect of the fluorine atoms increases the acidity of the carboxylic acid. While this might seem beneficial, it can also influence the reactivity of the amino group. The fluorine atoms can modulate the electron density of the entire molecule, which can affect its interaction with catalysts and other reagents.

Troubleshooting Guides

Low Yield in Amide Coupling Reactions
Symptom Potential Cause Troubleshooting Suggestions
No or minimal product formation 1. Insufficient activation of the carboxylic acid due to steric hindrance. 2. Low nucleophilicity of the amine.1. Employ highly reactive coupling reagents: Switch from standard carbodiimides (e.g., EDC) to more potent uronium- or phosphonium-based reagents like HATU, HBTU, or PyBOP. These reagents form highly reactive activated esters that are more susceptible to nucleophilic attack despite the steric bulk. 2. Increase reaction temperature: Carefully heating the reaction can provide the necessary activation energy to overcome the steric barrier. Monitor for potential side reactions or degradation. 3. Use a less hindered and more nucleophilic amine if possible.
Formation of side products, including self-coupling 1. The activated carboxylic acid is reacting with the amino group of another molecule of this compound.1. Control the order of addition: Pre-activate the carboxylic acid with the coupling reagent and a non-nucleophilic base (e.g., DIPEA) before adding the amine. 2. Slow addition of the amine: Add the amine dropwise to the activated acid to maintain a low concentration and favor the desired intermolecular reaction.
Reaction stalls before completion 1. Deactivation of the coupling reagent over time. 2. Formation of an unreactive intermediate.1. Add a second charge of the coupling reagent and base. 2. Consider a two-step approach: Convert the carboxylic acid to a more stable but still reactive acyl chloride or fluoride, which can then be reacted with the amine in a separate step.
Challenges in Esterification
Symptom Potential Cause Troubleshooting Suggestions
Low conversion in Fischer Esterification 1. Steric hindrance preventing alcohol attack. 2. Deactivation of the carbonyl group by the electron-withdrawing fluorine atoms.1. Use a large excess of the alcohol, which also serves as the solvent, to drive the equilibrium towards the product. 2. Employ a stronger acid catalyst, such as triflic acid, in catalytic amounts. 3. Consider alternative methods: Convert the carboxylic acid to an acyl chloride followed by reaction with the alcohol in the presence of a base like pyridine or DMAP.
Decomposition of starting material 1. Harsh reaction conditions (e.g., high temperature, strong acid).1. Use milder esterification methods, such as the Mitsunobu reaction, although this may be challenging with hindered secondary or tertiary alcohols. 2. Activation with carbodiimides (e.g., DCC or EDC) in the presence of DMAP can be effective for forming esters under milder conditions.

Experimental Protocols

Protocol 1: Amide Coupling using HATU

This protocol is recommended for coupling this compound with primary or secondary amines, especially when steric hindrance is a concern.

Materials:

  • This compound

  • Amine of interest

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a dry, inert atmosphere flask, dissolve this compound (1.0 eq.) in anhydrous DMF.

  • Add DIPEA (2.5 eq.) to the solution and stir for 5 minutes.

  • Add HATU (1.2 eq.) to the mixture and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

  • Slowly add the amine (1.1 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with saturated aqueous LiCl solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Synthesis of Quinazolinone Derivatives

The steric hindrance can influence the cyclization step in the formation of heterocyclic systems. This protocol outlines a general procedure for the synthesis of quinazolinones.

Materials:

  • This compound

  • Amide or a suitable cyclization partner

  • Phosphorus oxychloride (POCl₃) or another dehydrating agent

  • Anhydrous toluene or xylene

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq.) and the amide (1.2 eq.) in anhydrous toluene.

  • Carefully add phosphorus oxychloride (2.0 eq.) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 6-18 hours. Monitor the progress by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_amide_coupling Amide Coupling Workflow start_amide Start: this compound + Amine preactivation Pre-activation (HATU, DIPEA in DMF) start_amide->preactivation coupling Amine Addition & Coupling preactivation->coupling workup_amide Aqueous Workup & Extraction coupling->workup_amide purification_amide Purification (Chromatography) workup_amide->purification_amide product_amide Final Amide Product purification_amide->product_amide troubleshooting_logic start Low Reaction Yield check_reagents Check Reagent Purity & Activity start->check_reagents increase_temp Increase Reaction Temperature check_reagents->increase_temp Reagents OK change_reagent Use More Potent Reagent (e.g., HATU for amidation) increase_temp->change_reagent No Improvement success Improved Yield increase_temp->success Improvement optimize_conditions Optimize Stoichiometry & Reaction Time change_reagent->optimize_conditions Some Improvement change_reagent->success Significant Improvement optimize_conditions->success

Technical Support Center: Stability of Protecting Groups on 6-Amino-2,3-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for synthetic methodologies involving 6-Amino-2,3-difluorobenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges related to amine protecting group stability with this highly functionalized and electron-deficient building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your synthetic campaigns.

The unique electronic nature of this compound—arising from the strongly electron-withdrawing fluorine atoms and the carboxylic acid—imparts distinct reactivity and stability profiles to common amine protecting groups. Understanding these nuances is critical for selecting an appropriate protection strategy and avoiding costly experimental failures.

Troubleshooting Guide

This section addresses specific experimental issues in a practical question-and-answer format.

Problem 1: My Boc-protected amine is unexpectedly cleaved during a subsequent reaction.

  • Q: I am attempting to perform an esterification (e.g., Fischer or Steglich) on my N-Boc-6-amino-2,3-difluorobenzoic acid, but I am observing significant Boc deprotection. Why is this happening and how can I prevent it?

    • A: The tert-butoxycarbonyl (Boc) group is notoriously labile under acidic conditions, which are often used in esterification reactions.[1][2] While the electron-withdrawing nature of the difluorophenyl ring can slightly increase the stability of the N-Boc group compared to electron-rich anilines, strong acids like H₂SO₄ (Fischer) or even the acidic environment generated by coupling reagents and their byproducts (Steglich) can be sufficient to cause cleavage.[3][4]

    • Solution:

      • Switch to a non-acidic esterification: Consider using alkyl halides (e.g., methyl iodide, benzyl bromide) with a non-nucleophilic base like cesium carbonate (Cs₂CO₃) or DBU in a polar aprotic solvent like DMF. This avoids the acidic conditions that cleave the Boc group.

      • Use a more robust protecting group: If acidic conditions are unavoidable in your synthetic route, the Boc group is not a suitable choice. Consider switching to a Carboxybenzyl (Cbz) group, which is stable to moderately acidic conditions.[5][6][7]

  • Q: I'm seeing Boc cleavage during purification by silica gel chromatography. My eluent is a standard hexane/ethyl acetate mixture. What's going on?

    • A: Standard grade silica gel is inherently acidic (pH ≈ 4-5) and can catalyze the removal of highly acid-sensitive protecting groups like Boc, especially with prolonged exposure. The slightly increased acidity of the aniline nitrogen in your substrate can make the corresponding carbamate more susceptible to this slow cleavage on the column.

    • Solution:

      • Neutralize the silica: Prepare a slurry of your silica gel in the eluent containing a small amount of a volatile base, such as 1% triethylamine (Et₃N) or pyridine. This will neutralize the acidic sites on the silica surface.

      • Use alternative media: Consider using neutral alumina for your chromatography or switching to a non-acidic purification method like reverse-phase chromatography if the compound is compatible.

Problem 2: I am unable to remove the protecting group from the 6-amino position.

  • Q: My standard TFA/DCM protocol is not completely removing the Boc group from the difluorobenzoic acid derivative. The reaction seems sluggish. Why?

    • A: The two electron-withdrawing fluorine atoms decrease the electron density on the aniline nitrogen. This makes the carbamate oxygen less basic and therefore less prone to protonation, which is the initial step in the acid-catalyzed deprotection mechanism.[2][8] Consequently, the deprotection rate is slower compared to Boc-protected anilines on electron-rich or neutral aromatic rings.

    • Solution:

      • Increase Reaction Time/Temperature: Monitor the reaction by TLC or LC-MS and allow it to stir for a longer period (e.g., 4-12 hours) at room temperature. Gentle heating (e.g., to 40 °C) can also accelerate the reaction.[9]

      • Use Stronger Acidic Conditions: Switch from TFA to a stronger acid like 4M HCl in dioxane or methanol.[2] These conditions are often more effective for cleaving stubborn Boc groups.

  • Q: I have protected the amine as a tosylamide (N-Ts), and now I cannot remove it with standard methods like HBr/AcOH.

    • A: Sulfonamides, such as those derived from p-toluenesulfonyl chloride (Ts-Cl), are among the most robust amine protecting groups and are known for their exceptional stability to both acidic and basic conditions.[10][11] The electron-deficient nature of your substrate further strengthens the N-S bond, making cleavage extremely difficult. Harsh reductive or acidic conditions are typically required.[12]

    • Solution:

      • Employ Harsh Reductive Cleavage: Conditions like sodium amalgam (Na/Hg) or dissolving metal reductions (e.g., sodium in liquid ammonia) may be necessary, but these are often not compatible with other functional groups, including the carboxylic acid.

      • Re-evaluate Synthetic Strategy: In most cases, if you need to deprotect the amine, the tosyl group is a poor choice for this substrate. It is often used when permanent protection or modification of the nitrogen's properties (e.g., to enable N-alkylation) is desired.[11] For future syntheses, select a more readily cleavable group like Boc, Cbz, or Fmoc.

Frequently Asked Questions (FAQs)

  • Q1: Which protecting group offers the best balance of stability and ease of removal for this compound?

    • A1: The choice is highly dependent on your planned synthetic route.

      • For routes involving basic conditions (e.g., ester hydrolysis) and hydrogenation: The Boc group is ideal. It is stable to bases and catalytic hydrogenation but is easily removed with acid (e.g., TFA, HCl).[1][13]

      • For routes involving acidic conditions and peptide couplings: The Cbz group is an excellent choice. It is stable to the acidic conditions used to remove Boc groups and the basic conditions used to remove Fmoc groups, making it orthogonal.[5][7] It is cleanly removed by catalytic hydrogenolysis (e.g., H₂/Pd-C).[6]

      • For routes requiring orthogonality to both acid-labile (Boc) and hydrogenation-labile (Cbz) groups, common in peptide synthesis: The Fmoc group is the standard. It is stable to acid and hydrogenation but is readily cleaved by mild bases like piperidine.[14][15][16]

  • Q2: How does the presence of the carboxylic acid affect my protection/deprotection strategy?

    • A2: The carboxylic acid introduces two main considerations:

      • Reactivity under basic conditions: When using a base for protection (e.g., with Boc₂O) or deprotection (e.g., of Fmoc), the carboxylic acid will be deprotonated to form a carboxylate salt. This can affect the solubility of your material and may require an acidic workup to reprotonate and isolate the product.

      • Orthogonality: You have two functional groups, -NH₂ and -COOH, that may require protection. An orthogonal protection strategy is essential if you plan to selectively manipulate one in the presence of the other.[17][18][19] For example, you could protect the amine as a Boc group and the carboxylic acid as a benzyl ester. The benzyl ester can be removed by hydrogenolysis (same conditions as Cbz removal), while the Boc group remains intact. Conversely, the Boc group can be removed with acid while the benzyl ester is stable.

  • Q3: Can I perform amide coupling at the carboxylic acid without affecting the N-protecting group?

    • A3: Yes, this is a standard operation. Common amide coupling reagents (e.g., HATU, HBTU, EDC/HOBt) are compatible with Boc, Cbz, and Fmoc protecting groups. The reactions are typically run under neutral or slightly basic conditions (using a non-nucleophilic base like DIPEA or NMM), which do not cleave these groups. It is crucial to ensure your starting amine for the coupling is not a strong nucleophile that could attack the protecting group, though this is rare for standard carbamates.

Data Summary: Protecting Group Stability

The following table provides a comparative overview of the stability of common protecting groups on this compound.

Protecting GroupCommon Reagents for CleavageStable ToLabile ToKey Considerations for this Substrate
Boc (tert-Butoxycarbonyl)TFA, 4M HCl in Dioxane[2][20]Bases (NaOH, Piperidine), H₂/Pd-C, NucleophilesStrong Acids[13]Cleavage may be slower due to EWGs. Can be sensitive to acidic silica gel.[21]
Cbz (Carboxybenzyl)H₂/Pd-C, HBr/AcOH[5][6]Most Acids (TFA), Bases (Piperidine, NaOH)Catalytic Hydrogenolysis, Strong Lewis Acids[7][22]Excellent choice for orthogonality with Boc and Fmoc groups.
Fmoc (9-Fluorenylmethyloxycarbonyl)20% Piperidine in DMF[14][23]Acids (TFA, HCl), H₂/Pd-C[15]Bases (especially secondary amines)[16]Standard choice for solid-phase peptide synthesis (SPPS).[19]
Ts (p-Toluenesulfonyl)Na/NH₃, Na/Hg, HBr/phenol (harsh)[12]Strong Acids, Strong Bases, Oxidation, ReductionVery Harsh Reductive/Acidic Conditions[11]Extremely stable. Generally considered permanent. Avoid if N-deprotection is required.

Visual Workflows

Protecting Group Selection Workflow

This diagram outlines a decision-making process for selecting the most suitable N-protecting group based on the planned reaction sequence.

PG_Selection start Start: Need to protect This compound q1 Will the synthesis involve strong acidic conditions? start->q1 q2 Will the synthesis involve catalytic hydrogenation? q1->q2 No q3 Will the synthesis involve basic conditions (e.g., piperidine)? q1->q3 Yes boc Choose Boc Group q2->boc No fmoc Choose Fmoc Group q2->fmoc Yes cbz Choose Cbz Group q3->cbz No reconsider Re-evaluate orthogonality. Consider Ts for permanent protection or alternative strategies. q3->reconsider Yes

Caption: Decision tree for amine protecting group selection.

Troubleshooting a Failed Deprotection

This workflow provides a logical sequence of steps to diagnose and solve a failed deprotection reaction.

Deprotection_Troubleshooting start Problem: Deprotection Incomplete check_reagents Are reagents fresh? (e.g., TFA not old, Pd/C active, Piperidine clear) start->check_reagents check_conditions Were reaction conditions correct? (Time, Temp, Concentration) check_reagents->check_conditions Yes, reagents are good failure Failure: Re-evaluate PG choice for future synthesis check_reagents->failure No, replace reagents increase_severity Increase reaction severity (e.g., longer time, higher temp, stronger acid) check_conditions->increase_severity Yes, conditions were standard check_conditions->failure No, repeat with correct parameters monitor Monitor reaction closely (TLC, LC-MS) increase_severity->monitor success Success: Isolate Product monitor->success Reaction complete monitor->failure Still no reaction

Caption: Workflow for troubleshooting failed deprotection reactions.

Experimental Protocols

Protocol 1: N-Boc Protection of this compound
  • Reagents:

    • This compound (1.0 eq)

    • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)[20]

    • Sodium bicarbonate (NaHCO₃) (2.5 eq)

    • Tetrahydrofuran (THF) and Water

  • Procedure:

    • Suspend this compound in a 1:1 mixture of THF and water.

    • Add sodium bicarbonate and stir until the starting material dissolves (forming the sodium carboxylate salt).

    • Add a solution of Boc₂O in THF dropwise to the reaction mixture at room temperature.

    • Stir the reaction for 4-12 hours, monitoring its progress by thin-layer chromatography (TLC) or LC-MS.

    • Once complete, remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.

    • The product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield N-(tert-butoxycarbonyl)-6-amino-2,3-difluorobenzoic acid.

Protocol 2: N-Boc Deprotection using 4M HCl in Dioxane
  • Reagents:

    • N-Boc protected amine (1.0 eq)

    • 4M Hydrogen chloride in 1,4-dioxane

  • Procedure:

    • Dissolve the N-Boc protected substrate in a minimal amount of dioxane or dichloromethane (DCM).

    • Add the 4M HCl/dioxane solution (typically 5-10 equivalents of HCl) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours. Caution: Gas evolution (CO₂ and isobutene) will occur. Ensure adequate ventilation.[1]

    • Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

    • Remove the solvent and excess HCl under reduced pressure. The product is typically obtained as the hydrochloride salt, which can be used directly or neutralized with a mild base during a subsequent workup.

References

Validation & Comparative

Comparing the reactivity of 6-Amino-2,3-difluorobenzoic acid with other aminobenzoic acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and fine chemical synthesis, substituted aminobenzoic acids are pivotal building blocks. Their unique combination of an aromatic ring, a carboxylic acid, and an amino group provides a versatile scaffold for the construction of a diverse array of complex molecules, including active pharmaceutical ingredients (APIs). The reactivity of these molecules is intricately governed by the nature and position of substituents on the benzene ring. This guide presents a comparative analysis of the reactivity of 6-Amino-2,3-difluorobenzoic acid against its common, non-fluorinated isomers: 2-aminobenzoic acid (anthranilic acid), 3-aminobenzoic acid, and 4-aminobenzoic acid. This comparison is supported by experimental data and predictive analysis based on established physicochemical principles.

The Impact of Fluorine Substitution on Acidity and Nucleophilicity

The introduction of fluorine atoms onto the aromatic ring of aminobenzoic acid has a profound impact on its electronic properties, consequently altering the acidity of the carboxylic acid and the nucleophilicity of the amino group. Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I). This effect stabilizes the conjugate base (carboxylate anion), thereby increasing the acidity of the carboxylic acid (lower pKa value).

Conversely, the electron-withdrawing nature of the fluorine atoms decreases the electron density on the aromatic ring and on the nitrogen atom of the amino group. This reduction in electron density diminishes the nucleophilicity of the amine, making it less reactive towards electrophiles.

Comparison of Acidity (pKa)

CompoundpKa (in water at 25°C)Key Substituent Effects
This compound ~3.0 (Estimated) The two strongly electron-withdrawing fluorine atoms significantly increase acidity. The amino group, being electron-donating through resonance, slightly counteracts this effect.
2-Aminobenzoic acid4.95The amino group's electron-donating resonance effect (+M) destabilizes the carboxylate anion, making it a weaker acid than benzoic acid. Intramolecular hydrogen bonding between the amino and carboxyl groups also plays a role.
3-Aminobenzoic acid4.79The amino group at the meta position exerts a weaker electron-donating effect compared to the ortho and para positions, resulting in slightly higher acidity than 2- and 4-aminobenzoic acid.
4-Aminobenzoic acid4.85Similar to the ortho isomer, the para-amino group's strong +M effect decreases acidity.
2,3-Difluorobenzoic acid2.88[1]The two fluorine atoms exert a strong -I effect, making it a significantly stronger acid than benzoic acid (pKa 4.20).[1]

Estimation of pKa for this compound: The pKa of 2,3-difluorobenzoic acid is 2.88.[1] The Hammett substituent constant (σ) for a para-amino group is -0.66, which reflects its electron-donating nature and acid-weakening effect. While a precise calculation is complex, the amino group in the 6-position (para to the carboxyl group) is expected to increase the pKa relative to 2,3-difluorobenzoic acid. A reasonable estimation places the pKa around 3.0.

Comparative Reactivity in Amide Bond Formation

The formation of an amide bond is a crucial reaction for aminobenzoic acids in drug development. The reactivity in this context is primarily determined by the nucleophilicity of the amino group. As discussed, the fluorine substituents in this compound decrease the electron density on the nitrogen atom, thus reducing its nucleophilicity compared to the non-fluorinated analogues.

The following table provides a qualitative comparison of the expected reactivity of these aminobenzoic acids in a typical amide coupling reaction, such as with a carboxylic acid chloride or using standard coupling reagents.

CompoundPredicted Relative Reactivity of the Amino GroupRationale
This compound Lowest The strong inductive electron withdrawal by the two adjacent fluorine atoms significantly reduces the electron density on the amino group, making it the least nucleophilic among the compared compounds.
2-Aminobenzoic acidHighThe amino group is activated by the electron-donating nature of the carboxylate (once deprotonated) and the absence of strong deactivating groups. Steric hindrance from the ortho-carboxyl group can play a role in certain reactions.
3-Aminobenzoic acidModerateThe amino group is less deactivated compared to the ortho and para isomers as the carboxyl group's deactivating inductive effect is weaker at the meta position.
4-Aminobenzoic acidHighestThe amino group is in the para position, maximizing the electron-donating resonance effect from the carboxylate group, leading to the highest nucleophilicity.

This predicted trend implies that amide coupling reactions with this compound may require more forcing conditions, such as stronger coupling reagents, higher temperatures, or longer reaction times, to achieve comparable yields to its non-fluorinated counterparts.

Experimental Protocols

To provide a practical context for comparing the reactivity of these molecules, detailed protocols for two key experimental procedures are provided below: the determination of pKa by potentiometric titration and a general procedure for amide bond formation.

Determination of pKa by Potentiometric Titration

Objective: To experimentally determine the acid dissociation constant (pKa) of an aminobenzoic acid.

Materials:

  • pH meter with a calibrated glass electrode

  • Magnetic stirrer and stir bar

  • Burette (25 mL or 50 mL)

  • Beaker (100 mL)

  • Aminobenzoic acid sample (e.g., 0.1 mmol)

  • Standardized 0.1 M sodium hydroxide (NaOH) solution

  • Deionized water

  • Standard pH buffers (pH 4, 7, and 10) for calibration

Procedure:

  • Calibrate the pH meter using the standard buffers.

  • Accurately weigh the aminobenzoic acid sample and dissolve it in a known volume of deionized water (e.g., 50 mL) in the beaker.

  • Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution.

  • Record the initial pH of the solution.

  • Begin the titration by adding the standardized NaOH solution from the burette in small increments (e.g., 0.1-0.2 mL).

  • After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

  • Continue the titration until the pH has risen significantly and then stabilized, indicating the reaction is complete.

  • Plot a titration curve of pH versus the volume of NaOH added.

  • The pKa is the pH at the half-equivalence point, which is the point where half of the volume of NaOH required to reach the equivalence point has been added. The equivalence point is the steepest point of the curve.

General Protocol for Amide Bond Formation using EDC/HOBt Coupling

Objective: To synthesize an amide from an aminobenzoic acid and a primary amine.

Materials:

  • Aminobenzoic acid (1.0 eq)

  • Primary amine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the aminobenzoic acid (1.0 eq), HOBt (1.2 eq), and anhydrous DMF.

  • Stir the mixture until all solids are dissolved.

  • Add the primary amine (1.1 eq) followed by DIPEA (2.5 eq).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Visualizing the Context: Signaling Pathways and Experimental Workflows

To further aid in the understanding of the role and experimental handling of aminobenzoic acids, the following diagrams, generated using the DOT language, illustrate a relevant biological pathway and a typical experimental workflow.

folate_biosynthesis cluster_paba_synthesis PABA Synthesis cluster_folate_synthesis Folate Synthesis Chorismate Chorismate PABA p-Aminobenzoic Acid (or analogue) Chorismate->PABA PabA, PabB, PabC Dihydropteroate Dihydropteroate PABA->Dihydropteroate Dihydropteroate Synthase (DHPS) DHPPP Dihydropteridine Pyrophosphate DHPPP->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Dihydrofolate Synthase (DHFS) Tetrahydrofolate Tetrahydrofolate (Folate) Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase (DHFR) DNA Synthesis,\nAmino Acid Metabolism DNA Synthesis, Amino Acid Metabolism Tetrahydrofolate->DNA Synthesis,\nAmino Acid Metabolism amide_coupling_workflow start Start reagents Reactants & Reagents {Aminobenzoic Acid Amine Coupling Reagent Base Solvent} start->reagents reaction Reaction Setup {Inert Atmosphere 0°C to RT Stirring} reagents->reaction monitoring Reaction Monitoring {TLC LC-MS} reaction->monitoring workup Aqueous Workup {Extraction Washes} monitoring->workup Reaction Complete purification Purification {Column Chromatography} workup->purification product Pure Amide Product purification->product

References

A Comparative Guide: 6-Amino-2,3-difluorobenzoic Acid vs. Anthranilic Acid in Quinazolinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Starting Materials for the Synthesis of a Privileged Scaffold

Quinazolinones represent a cornerstone in medicinal chemistry, with their fused heterocyclic structure forming the backbone of numerous therapeutic agents. The choice of starting material is a critical determinant of the efficiency of synthesis and the properties of the final compounds. This guide provides a detailed comparison of two key precursors: the readily available anthranilic acid and its fluorinated analogue, 6-amino-2,3-difluorobenzoic acid, in the context of quinazolinone synthesis.

Executive Summary

The synthesis of quinazolinones is a well-established field, with anthranilic acid being the traditional and most widely used starting material. However, the introduction of fluorine atoms into organic molecules is a common strategy in medicinal chemistry to enhance biological activity, metabolic stability, and other pharmacokinetic properties. This has led to a growing interest in fluorinated building blocks like this compound.

Performance in Quinazolinone Synthesis: A Data-Driven Comparison

The most common method for synthesizing the quinazolin-4(3H)-one core from anthranilic acid and its derivatives is the Niementowski reaction, which involves condensation with an amide, typically formamide. The following tables summarize representative experimental data for the synthesis of the parent quinazolinone and a difluorinated analogue.

Table 1: Synthesis of Quinazolin-4(3H)-one from Anthranilic Acid

MethodReagentsTemperature (°C)TimeYield (%)Reference
Conventional HeatingAnthranilic acid, Formamide150-1608 hours61[1]
Conventional HeatingAnthranilic acid, Formamide130-1352 hours72-96[2]
Microwave IrradiationAnthranilic acid, Formamide-10 min87[1]

Table 2: Synthesis of 6,7-Difluoro-2-methyl-4-quinazolinone from 2-Amino-4,5-difluorobenzoic Acid *

MethodReagentsTemperature (°C)TimeYield (%)Reference
Two-Step Conventional1. Acetic Anhydride2. AmmoniaRefluxNot SpecifiedNot Specified[3]

From the available data, it is evident that microwave-assisted synthesis offers a significant advantage for the preparation of quinazolinones from anthranilic acid, providing high yields in a fraction of the time required for conventional heating methods[1]. While a direct yield comparison for the fluorinated analogue under identical conditions is unavailable, the multi-step nature of its reported synthesis suggests that the reaction might be less straightforward than the direct condensation of anthranilic acid with formamide.

The presence of electron-withdrawing fluorine atoms on the anthranilic acid ring is expected to decrease the nucleophilicity of the amino group, which could impact the rate and efficiency of the initial acylation or condensation step. This may necessitate harsher reaction conditions or a multi-step approach to achieve high yields.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of Quinazolin-4(3H)-one from Anthranilic Acid[1]
  • Mixing of Reagents: In a Pyrex beaker, thoroughly mix anthranilic acid (0.1 mol, 13.7 g) and formamide (0.5 mol, 22.5 g).

  • Microwave Irradiation (Stage 1): Cover the beaker with an inverted funnel and place it in a microwave oven. Irradiate at 30% power (270 W) for 5 minutes.

  • Cooling: Allow the mixture to stand for 15 minutes.

  • Microwave Irradiation (Stage 2): Subject the beaker to another 5 minutes of microwave irradiation at 50% power (450 W).

  • Work-up: After cooling to room temperature, the solidified product is collected.

Protocol 2: Synthesis of 6,7-Difluoro-2-methyl-4-quinazolinone from 2-Amino-4,5-difluorobenzoic Acid[3]

This synthesis proceeds through a two-step process involving the formation of a benzoxazinone intermediate.

  • Formation of 6,7-Difluoro-2-methyl-4H-3,1-benzoxazin-4-one: 2-Amino-4,5-difluorobenzoic acid is reacted with acetic anhydride.

  • Formation of 6,7-Difluoro-2-methyl-4-quinazolinone: The resulting benzoxazinone intermediate is then treated with ammonia to yield the final quinazolinone product.

Logical Workflow for Quinazolinone Synthesis

The general synthetic pathway for producing quinazolinones from anthranilic acid derivatives is depicted below. The choice of R1, R2, and the specific reaction conditions will determine the final product.

Quinazolinone_Synthesis Start Anthranilic Acid Derivative Intermediate N-Acyl Anthranilic Acid or Benzoxazinone Start->Intermediate Acylation/ Condensation Reagent Amide or Acylating Agent Reagent->Intermediate Product Quinazolinone Derivative Intermediate->Product Cyclization

Caption: General workflow for quinazolinone synthesis.

Biological Activity: The Impact of Fluorination

The introduction of fluorine atoms is a well-established strategy to enhance the biological activity of drug candidates. In the context of quinazolinones, fluorination has been shown to impart or enhance both antimicrobial and antitumor properties.

Antimicrobial Activity

Fluorinated quinazolinones have demonstrated potent activity against a range of bacterial and fungal strains. The presence of fluorine can increase the lipophilicity of the molecule, facilitating its passage through microbial cell membranes.

Antitumor Activity

Numerous studies have highlighted the potential of fluorinated quinazolinones as anticancer agents. The fluorine substituents can influence the binding affinity of the molecule to target proteins, such as kinases, which are often dysregulated in cancer cells. For instance, certain fluorinated quinazolinone derivatives have shown significant inhibitory activity against various cancer cell lines.

The general signaling pathway through which many quinazolinone-based kinase inhibitors exert their anticancer effects involves the inhibition of receptor tyrosine kinases (RTKs), which are crucial for cell growth and proliferation.

Kinase_Inhibition_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Downstream Activates Quinazolinone Quinazolinone Inhibitor Quinazolinone->RTK Inhibits Response Cell Proliferation, Survival, Angiogenesis Downstream->Response Leads to

Caption: Inhibition of RTK signaling by quinazolinones.

Conclusion

Both anthranilic acid and this compound are valuable starting materials for the synthesis of quinazolinones. Anthranilic acid offers the advantages of being readily available and allowing for straightforward, high-yielding syntheses, particularly with the use of microwave assistance.

On the other hand, while the synthesis of quinazolinones from this compound may require more specialized conditions or a multi-step approach due to the electronic effects of the fluorine atoms, the resulting fluorinated quinazolinones hold significant promise for the development of novel therapeutic agents with enhanced biological activities.

The choice between these two starting materials will ultimately depend on the specific goals of the research. For the rapid synthesis of a diverse library of unsubstituted or simply substituted quinazolinones, anthranilic acid remains the precursor of choice. However, for the targeted design of potent and metabolically stable drug candidates, the use of this compound and other fluorinated analogues is a compelling strategy that warrants further investigation. Future research focusing on the optimization of synthetic routes for fluorinated quinazolinones and direct comparative studies of their biological profiles will be crucial in fully harnessing their therapeutic potential.

References

Biological activity of quinolones derived from 6-Amino-2,3-difluorobenzoic acid versus other fluoroquinolones

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing quest for novel antimicrobial agents to combat the growing threat of antibiotic resistance, researchers have explored various modifications to the quinolone scaffold. One such modification, the substitution of the C-6 fluorine atom with an amino group, has given rise to a class of compounds known as 6-aminoquinolones. This guide provides a comparative overview of the biological activity of these 6-aminoquinolone derivatives against that of widely used fluoroquinolones such as ciprofloxacin, levofloxacin, and moxifloxacin, based on available experimental data.

Antibacterial Potency: A Head-to-Head Comparison

The antibacterial efficacy of quinolones is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium. A lower MIC value indicates greater potency.

6-Aminoquinolones

Studies on 6-aminoquinolones have demonstrated that this class of compounds maintains significant antibacterial activity, particularly against Gram-positive bacteria. The substitution of the C-6 fluorine with an amino group can lead to enhanced activity against certain pathogens, including resistant strains.

For instance, a study on a series of 6-aminoquinolones revealed promising activity. Two notable derivatives, 18g and 38g , displayed potent broad-spectrum activity with geometric mean MICs of 0.45 µg/mL against Gram-negative bacteria and between 0.66-0.76 µg/mL against Gram-positive bacteria[1]. Further structure-activity relationship (SAR) studies on 6-amino-8-methylquinolones identified derivative 19v as having superior activity against Gram-positive bacteria, especially methicillin- and ciprofloxacin-resistant Staphylococcus aureus, when compared to ciprofloxacin[2].

Table 1: In Vitro Antibacterial Activity of Representative 6-Aminoquinolones (Geometric Mean MIC, µg/mL)

CompoundGram-Negative BacteriaGram-Positive Bacteria
18g 0.450.66
38g 0.450.76

Data sourced from a study on 6-aminoquinolones and their antibacterial activity.[1]

Conventional Fluoroquinolones

Ciprofloxacin, levofloxacin, and moxifloxacin are mainstays in the clinical treatment of bacterial infections. Their activity profiles are well-characterized. In general, moxifloxacin exhibits the most potent activity against Gram-positive organisms, while ciprofloxacin is often more active against Gram-negative bacteria, particularly Pseudomonas aeruginosa.

Table 2: Comparative In Vitro Activity (MIC50 / MIC90, µg/mL) of Common Fluoroquinolones

FluoroquinoloneEscherichia coliStaphylococcus aureusPseudomonas aeruginosaStreptococcus pneumoniae
Ciprofloxacin 0.015 / 0.060.25 / 10.25 / 11 / 2
Levofloxacin 0.03 / 0.120.25 / 10.5 / 21 / 1
Moxifloxacin 0.06 / 0.250.06 / 0.121 / 40.25 / 0.25

Note: These values represent a general consensus from multiple studies and can vary based on the specific strains and testing conditions.

Cytotoxicity Profile: A Look at Safety

The therapeutic potential of any antimicrobial agent is intrinsically linked to its safety profile, particularly its cytotoxicity against mammalian cells. This is often expressed as the half-maximal inhibitory concentration (IC50), where a higher value indicates lower toxicity.

6-Aminoquinolones

Data on the cytotoxicity of 6-aminoquinolones is less extensive compared to their antibacterial counterparts. Some studies have investigated the phototoxicity of this class, indicating that some derivatives can induce cellular damage upon exposure to UVA light. However, comprehensive data on their basal cytotoxicity is still emerging. One study on various N-(trifluoromethyl)phenyl substituted pyrazole derivatives, which are not direct 6-aminoquinolone analogs but represent novel heterocyclic antimicrobials, showed IC50 values against human embryonic kidney cells (HEK293) ranging from 8 to over 23.5 µg/mL for the most potent compounds[3]. This highlights the importance of specific structural features in determining cytotoxicity.

Conventional Fluoroquinolones

The cytotoxicity of established fluoroquinolones has been more thoroughly investigated. In general, they are considered to have a favorable safety profile at therapeutic concentrations. However, in vitro studies have demonstrated cytotoxic effects at higher concentrations.

Table 3: Comparative Cytotoxicity (IC50, µM) of Common Fluoroquinolones on Mammalian Cell Lines

FluoroquinoloneHepG2 (Human Liver Carcinoma)HEK293 (Human Embryonic Kidney)
Ciprofloxacin >10010 - 100
Levofloxacin >10010 - 100

Data compiled from studies on the cytotoxicity of fluoroquinolone conjugates. The parent fluoroquinolones themselves were reported to be non-cytotoxic at the tested concentrations in some assays, with IC50 values in the 10 - 100 µM range observed for their conjugates.[4] It is important to note that IC50 values can vary significantly depending on the cell line and assay conditions. For instance, another study reported an IC50 of ciprofloxacin on HepG2 cells to be 60.5 µg/ml[5].

Mechanism of Action and Experimental Evaluation

The biological activity of quinolones is a result of their interaction with bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair. The evaluation of new quinolone derivatives follows a standardized workflow to determine their efficacy and safety.

Fluoroquinolone Mechanism of Action

The following diagram illustrates the established mechanism of action for fluoroquinolones.

Fluoroquinolone_Mechanism cluster_targets Inhibition of Type II Topoisomerases Fluoroquinolone Fluoroquinolone BacterialCell Bacterial Cell Fluoroquinolone->BacterialCell Enters DNA_Gyrase DNA Gyrase (Gram-negative) Fluoroquinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Gram-positive) Fluoroquinolone->Topo_IV Inhibits DNA_Replication DNA Replication & Transcription Blocked DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death

Caption: Mechanism of action of fluoroquinolone antibiotics.

Experimental Workflow for Antimicrobial Drug Discovery

The process of discovering and evaluating new antimicrobial agents like 6-aminoquinolones involves a series of well-defined experimental steps.

Experimental_Workflow Start Synthesis of 6-Aminoquinolone Analogs Primary_Screening Primary Antibacterial Screening (e.g., Agar Diffusion) Start->Primary_Screening MIC_Determination MIC Determination (Broth Microdilution) Primary_Screening->MIC_Determination Active Compounds Spectrum_Analysis Spectrum of Activity Analysis (Gram+/Gram-) MIC_Determination->Spectrum_Analysis Cytotoxicity_Assay In Vitro Cytotoxicity Assay (e.g., MTT Assay) Spectrum_Analysis->Cytotoxicity_Assay Lead_Identification Lead Compound Identification Cytotoxicity_Assay->Lead_Identification Favorable Therapeutic Index Further_Studies Further Preclinical Studies Lead_Identification->Further_Studies

References

Spectroscopic Comparison of 6-Amino-2,3-difluorobenzoic Acid and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of molecular isomers is a critical step in chemical synthesis and drug discovery. The positional isomerism of functional groups on an aromatic ring can significantly alter a compound's physicochemical properties and biological activity. This guide provides a detailed spectroscopic comparison of 6-Amino-2,3-difluorobenzoic acid and its isomers, offering a framework for their differentiation using key analytical techniques.

This publication summarizes available quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in clearly structured tables for straightforward comparison. Detailed experimental protocols for these techniques are also provided to support the replication and validation of these findings.

Comparative Spectroscopic Data

Table 1: ¹H NMR Spectroscopic Data of Aminodifluorobenzoic Acid Isomers

CompoundSolventChemical Shift (δ) ppm, Multiplicity, Integration, Assignment
This compound Data not readily available in searched literature.
2-Amino-4,6-difluorobenzoic acid Data not readily available in searched literature.
4-Amino-2,3-difluorobenzoic acid DMSO-d₆7.18 (dd, J=8.8, 7.2 Hz, 1H, H-6), 6.45 (dd, J=8.8, 1.6 Hz, 1H, H-5), 5.95 (br s, 2H, -NH₂)
3-Amino-4-fluorobenzoic acid DMSO-d₆7.45-7.35 (m, 2H), 7.15 (t, J=8.8 Hz, 1H), 5.65 (br s, 2H, -NH₂)

Table 2: ¹³C NMR Spectroscopic Data of Aminodifluorobenzoic Acid Isomers

CompoundSolventChemical Shift (δ) ppm, Assignment
This compound Data not readily available in searched literature.
2-Amino-4,6-difluorobenzoic acid Data not readily available in searched literature.
4-Amino-2,3-difluorobenzoic acid Data not readily available in searched literature.
3-Amino-4-fluorobenzoic acid Data not readily available in searched literature.

Table 3: Key IR Absorption Bands of Aminodifluorobenzoic Acid Isomers

CompoundN-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)O-H Stretch (cm⁻¹)C-F Stretch (cm⁻¹)
This compound Data not readily available in searched literature.Data not readily available in searched literature.Data not readily available in searched literature.Data not readily available in searched literature.
2-Amino-4,6-difluorobenzoic acid ~3400-3300~1700-1680~3000-2500 (broad)~1300-1100
4-Amino-2,3-difluorobenzoic acid ~3400-3300~1700-1680~3000-2500 (broad)~1300-1100
3-Amino-4-fluorobenzoic acid 3470, 33701680~3000-2500 (broad)~1250

Table 4: Mass Spectrometry Data of Aminodifluorobenzoic Acid Isomers

CompoundIonization ModeMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
This compound Data not readily available in searched literature.173.04Data not readily available in searched literature.
2-Amino-4,6-difluorobenzoic acid ESI-172.0 [M-H]⁻Data not readily available in searched literature.
4-Amino-2,3-difluorobenzoic acid ESI-172.0 [M-H]⁻Data not readily available in searched literature.
3-Amino-4-fluorobenzoic acid ESI+/-156.1 [M+H]⁺, 154.1 [M-H]⁻138, 110, 93

Experimental Workflows and Methodologies

The following diagrams and protocols outline the general procedures for the spectroscopic techniques used in the characterization of this compound and its isomers.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing Sample Solid Sample Dissolve Dissolve in Deuterated Solvent (NMR) Sample->Dissolve Prepare_Pellet Prepare KBr Pellet or Nujol Mull (IR) Sample->Prepare_Pellet Dissolve_Solvent Dissolve in Volatile Solvent (MS) Sample->Dissolve_Solvent NMR NMR Spectrometer Dissolve->NMR IR FT-IR Spectrometer Prepare_Pellet->IR MS Mass Spectrometer Dissolve_Solvent->MS NMR_Data Acquire FID Process Spectrum NMR->NMR_Data IR_Data Acquire Interferogram Process Spectrum IR->IR_Data MS_Data Acquire Mass Spectrum Analyze Fragmentation MS->MS_Data

Caption: General experimental workflow for spectroscopic analysis.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The solution should be clear and free of particulate matter.

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.

    • For ¹H NMR, standard acquisition parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • For ¹³C NMR, a wider spectral width (e.g., 240 ppm) is used, with a longer relaxation delay (2-5 seconds) and a significantly larger number of scans due to the lower natural abundance of the ¹³C isotope. Proton decoupling is typically employed to simplify the spectra.

  • Data Processing: The raw Free Induction Decay (FID) data is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

nmr_workflow start Start sample_prep Dissolve Sample in Deuterated Solvent start->sample_prep place_in_magnet Place Sample in Spectrometer Magnet sample_prep->place_in_magnet acquire_fid Acquire Free Induction Decay (FID) place_in_magnet->acquire_fid process_data Fourier Transform, Phase & Baseline Correction acquire_fid->process_data analyze_spectrum Analyze Chemical Shifts, Coupling, & Integration process_data->analyze_spectrum end End analyze_spectrum->end

Caption: Workflow for NMR Spectroscopy.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation (KBr Pellet Method): 1-2 mg of the solid sample is finely ground with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. A background spectrum of the empty sample compartment is recorded first. The sample spectrum is then acquired, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Multiple scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting interferogram is converted to a transmittance or absorbance spectrum via Fourier transformation. The background spectrum is automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

ftir_workflow start Start sample_prep Prepare KBr Pellet or Nujol Mull start->sample_prep background_scan Run Background Scan sample_prep->background_scan sample_scan Run Sample Scan background_scan->sample_scan process_spectrum Fourier Transform & Background Subtraction sample_scan->process_spectrum analyze_bands Analyze Characteristic Absorption Bands process_spectrum->analyze_bands end End analyze_bands->end

Caption: Workflow for FT-IR Spectroscopy.

3. Mass Spectrometry (MS)

  • Sample Preparation: A dilute solution of the sample (typically 1-10 µg/mL) is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

  • Data Acquisition: The sample solution is introduced into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography (LC) system. Electrospray ionization (ESI) is a common technique for these types of molecules, and spectra can be acquired in both positive and negative ion modes. High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass and elemental composition.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and characteristic fragmentation patterns. The isotopic distribution pattern can also provide valuable information about the elemental composition.

ms_workflow start Start sample_prep Dissolve Sample in Volatile Solvent start->sample_prep infuse_sample Infuse Sample into Ion Source (e.g., ESI) sample_prep->infuse_sample generate_ions Generate Gaseous Ions infuse_sample->generate_ions separate_ions Separate Ions by m/z Ratio generate_ions->separate_ions detect_ions Detect Ions separate_ions->detect_ions analyze_spectrum Analyze Molecular Ion & Fragmentation detect_ions->analyze_spectrum end End analyze_spectrum->end

Caption: Workflow for Mass Spectrometry.

Efficacy of different protecting groups for the amino function of 6-Amino-2,3-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic protection of the amino group in 6-Amino-2,3-difluorobenzoic acid is a critical consideration in the synthesis of a wide array of pharmaceutical compounds and research chemicals. The presence of two electron-withdrawing fluorine atoms and a carboxylic acid group significantly influences the nucleophilicity of the amine and the overall reactivity of the molecule. This guide provides a comprehensive comparison of the efficacy of three common amine protecting groups—tert-Butoxycarbonyl (Boc), Carbobenzyloxy (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc)—for the amino function of this compound. The following sections detail experimental protocols, present comparative data, and offer insights into the selection of the most appropriate protecting group for specific synthetic strategies.

Comparison of Protecting Groups: A Quantitative Overview

The choice of a protecting group is dictated by factors such as ease of introduction, stability to various reaction conditions, and the mildness of deprotection conditions. For this compound, the electron-deficient nature of the aniline nitrogen presents unique challenges and considerations for these common protecting groups.

Protecting GroupProtection ReagentTypical Reaction ConditionsTypical Yield (%)Deprotection ConditionsKey Considerations
Boc Di-tert-butyl dicarbonate (Boc)₂OBase (e.g., NEt₃, NaOH, NaHCO₃), Solvent (e.g., THF, Dioxane, CH₂Cl₂)HighStrong Acid (e.g., TFA, HCl)Stable to a wide range of non-acidic conditions. Deprotection is clean, yielding volatile byproducts.[1][2]
Cbz Benzyl chloroformate (Cbz-Cl)Base (e.g., Na₂CO₃, NaHCO₃), Solvent (e.g., Dioxane/H₂O)Good to HighCatalytic Hydrogenolysis (H₂, Pd/C)Stable to acidic and basic conditions.[3] Deprotection is mild but may not be compatible with other reducible functional groups.
Fmoc Fmoc-Cl or Fmoc-OSuBase (e.g., NaHCO₃, Pyridine), Solvent (e.g., Dioxane/H₂O, CH₂Cl₂)Good to HighBase (e.g., 20% Piperidine in DMF)Stable to acidic conditions and hydrogenolysis.[4] Deprotection is mild and orthogonal to Boc and Cbz.

Experimental Protocols

Detailed methodologies for the protection and deprotection of the amino group of this compound are crucial for reproducible and high-yielding synthetic outcomes. Due to the reduced nucleophilicity of the amino group, reaction conditions may require optimization compared to more electron-rich anilines. For effective multi-step synthesis, it is often advantageous to first protect the carboxylic acid moiety as an ester (e.g., methyl or ethyl ester) to prevent unwanted side reactions.

Protocol 1: Boc Protection of Methyl 6-Amino-2,3-difluorobenzoate

Materials:

  • Methyl 6-Amino-2,3-difluorobenzoate

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (NEt₃) or Sodium Bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF) or Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

  • Dissolve Methyl 6-Amino-2,3-difluorobenzoate (1.0 equiv) in THF or CH₂Cl₂.

  • Add triethylamine (1.5 equiv) or sodium bicarbonate (2.0 equiv).

  • Add di-tert-butyl dicarbonate (1.2 equiv) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-Boc protected product.

Protocol 2: Boc Deprotection

Materials:

  • N-Boc-protected Methyl 6-Amino-2,3-difluorobenzoate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve the N-Boc protected compound (1.0 equiv) in dichloromethane.

  • Add trifluoroacetic acid (10 equiv) at 0 °C.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.[1][2]

Protocol 3: Cbz Protection of this compound

Materials:

  • This compound

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Dioxane and Water

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Ethyl acetate

Procedure:

  • Dissolve this compound (1.0 equiv) in a mixture of dioxane and 10% aqueous sodium carbonate solution.

  • Cool the solution to 0 °C and add benzyl chloroformate (1.1 equiv) dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Wash the reaction mixture with diethyl ether to remove excess Cbz-Cl.

  • Acidify the aqueous layer to pH 2 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the N-Cbz protected product.[3]

Protocol 4: Cbz Deprotection (Hydrogenolysis)

Materials:

  • N-Cbz protected this compound derivative

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the N-Cbz protected compound (1.0 equiv) in methanol or ethanol.

  • Carefully add 10% Pd/C (0.1 equiv) to the solution.

  • Stir the suspension under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature for 4-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Protocol 5: Fmoc Protection of Methyl 6-Amino-2,3-difluorobenzoate

Materials:

  • Methyl 6-Amino-2,3-difluorobenzoate

  • 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane and Water

  • Ethyl acetate

Procedure:

  • Dissolve Methyl 6-Amino-2,3-difluorobenzoate (1.0 equiv) in a mixture of dioxane and water.

  • Add sodium bicarbonate (2.0 equiv).

  • Add a solution of Fmoc-Cl (1.1 equiv) in dioxane dropwise at 0 °C.

  • Stir the reaction mixture at room temperature overnight.

  • Dilute the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Protocol 6: Fmoc Deprotection

Materials:

  • N-Fmoc protected Methyl 6-Amino-2,3-difluorobenzoate

  • Piperidine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the N-Fmoc protected compound (1.0 equiv) in DMF.

  • Add piperidine to make a 20% (v/v) solution.

  • Stir the reaction at room temperature for 30 minutes to 2 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, remove the solvent under reduced pressure. The crude product can be purified by column chromatography or other suitable methods.[4]

Signaling Pathways and Experimental Workflows

The selection of a protecting group strategy is often dictated by the planned synthetic route. The following diagrams illustrate the general workflows for the protection and deprotection of the amino group of this compound.

Protection_Deprotection_Workflow cluster_Boc Boc Protection/Deprotection cluster_Cbz Cbz Protection/Deprotection cluster_Fmoc Fmoc Protection/Deprotection Boc_Start This compound Derivative Boc_Protected N-Boc Protected Derivative Boc_Start->Boc_Protected (Boc)₂O, Base Boc_Deprotected Deprotected Amine Boc_Protected->Boc_Deprotected TFA or HCl Cbz_Start This compound Derivative Cbz_Protected N-Cbz Protected Derivative Cbz_Start->Cbz_Protected Cbz-Cl, Base Cbz_Deprotected Deprotected Amine Cbz_Protected->Cbz_Deprotected H₂, Pd/C Fmoc_Start This compound Derivative Fmoc_Protected N-Fmoc Protected Derivative Fmoc_Start->Fmoc_Protected Fmoc-Cl, Base Fmoc_Deprotected Deprotected Amine Fmoc_Protected->Fmoc_Deprotected 20% Piperidine/DMF

Caption: General workflows for Boc, Cbz, and Fmoc protection and deprotection.

Logical Relationships in Protecting Group Selection

The choice between Boc, Cbz, and Fmoc often depends on the orthogonality required for a multi-step synthesis. This diagram illustrates the compatibility of each protecting group's deprotection condition with the stability of the others.

Orthogonality Boc Boc Cbz Cbz Boc->Cbz Stable to Hydrogenolysis Fmoc Fmoc Boc->Fmoc Stable to Base Cbz->Boc Stable to Acid Cbz->Fmoc Stable to Base Fmoc->Boc Stable to Acid Fmoc->Cbz Stable to Hydrogenolysis

Caption: Orthogonality of common amine protecting groups.

Conclusion

The selection of an appropriate protecting group for the amino function of this compound is a critical step in ensuring a successful synthetic outcome.

  • Boc protection is a robust and high-yielding choice, ideal for syntheses that do not involve strong acidic conditions until the final deprotection step.

  • Cbz protection offers good stability to both acidic and basic conditions, with a mild deprotection method, provided that other functional groups in the molecule are compatible with catalytic hydrogenolysis.

  • Fmoc protection provides an excellent orthogonal strategy, allowing for deprotection under mild basic conditions while Boc and Cbz groups remain intact.

Researchers and drug development professionals should carefully consider the planned synthetic route and the chemical functionalities of all intermediates when selecting the optimal protecting group strategy for their specific application. The provided protocols and comparative data serve as a valuable resource for making this critical decision.

References

A Comparative Guide to the Cyclization of 6-Amino-2,3-difluorobenzoic Acid for the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of plausible cyclization methods for the synthesis of medicinally relevant heterocycles—quinolones, quinazolinones, acridones, and benzodiazepines—from 6-amino-2,3-difluorobenzoic acid. While direct comparative studies on this specific substrate are limited in published literature, this document outlines the most viable synthetic strategies based on established methodologies for analogous fluorinated anthranilic acids. The information presented herein is intended to serve as a foundational resource for researchers embarking on the synthesis of novel fluorinated heterocyclic compounds.

The strategic incorporation of fluorine atoms into heterocyclic scaffolds is a well-established approach in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability.[1][2] this compound represents a valuable starting material for accessing heterocycles with a unique 7,8-difluoro substitution pattern, a motif of growing interest in drug discovery.

Comparative Overview of Synthetic Pathways

The synthesis of quinolones, quinazolinones, acridones, and benzodiazepines from this compound necessitates distinct synthetic strategies. The following sections detail the most promising cyclization methods for each heterocyclic class, supported by representative experimental protocols adapted from the literature for structurally related compounds.

I. Synthesis of 7,8-Difluoroquinolones

The Gould-Jacobs reaction is a classical and versatile method for the synthesis of 4-hydroxyquinolines, which are key precursors to a wide range of quinolone antibiotics.[3] This pathway involves the condensation of an aniline with an alkoxymethylenemalonate derivative, followed by a thermal cyclization.

Proposed Synthetic Pathway

The proposed synthesis of a 7,8-difluoro-4-hydroxyquinoline-3-carboxylic acid ester from this compound would likely proceed via an initial decarboxylation to 2,3-difluoroaniline, followed by the classical Gould-Jacobs reaction sequence.

start This compound intermediate1 2,3-Difluoroaniline start->intermediate1 Decarboxylation (Heat) intermediate2 Diethyl (2,3-difluoroanilino)methylenemalonate intermediate1->intermediate2 Condensation with Diethyl ethoxymethylenemalonate product Ethyl 7,8-difluoro-4-hydroxyquinoline-3-carboxylate intermediate2->product Thermal Cyclization (e.g., in Diphenyl ether)

Caption: Proposed Gould-Jacobs pathway for 7,8-difluoroquinolone synthesis.

Representative Experimental Protocol (Adapted from Gould-Jacobs reaction)

Step 1: Synthesis of Diethyl (2,3-difluoroanilino)methylenemalonate A mixture of 2,3-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq) is heated at 100-110 °C for 2 hours. The ethanol formed during the reaction is removed by distillation. The resulting crude product is then purified by vacuum distillation or recrystallization.

Step 2: Cyclization to Ethyl 7,8-difluoro-4-hydroxyquinoline-3-carboxylate The anilidomethylenemalonate from Step 1 is added portion-wise to a preheated high-boiling point solvent, such as diphenyl ether, at 240-250 °C. The reaction mixture is maintained at this temperature for 30-60 minutes. After cooling, the mixture is diluted with a hydrocarbon solvent (e.g., hexane) to precipitate the product. The solid is collected by filtration, washed with the hydrocarbon solvent, and dried to afford the desired quinolone.

Quantitative Data from Analogous Syntheses
Heterocycle ClassStarting MaterialReagentsConditionsYieldReference
QuinoloneAnilineDiethyl ethoxymethylenemalonate, Diphenyl ether1. Condensation; 2. 250 °CGood[3]

II. Synthesis of 7,8-Difluoroquinazolinones

The synthesis of quinazolin-4(3H)-ones from anthranilic acids is a well-established transformation, often involving a one-pot or two-step process of condensation with a suitable one-carbon synthon followed by cyclization. Common reagents include formamide, orthoesters, or N,N-dimethylformamide dimethyl acetal (DMF-DMA).

Proposed Synthetic Pathway

A plausible route to 7,8-difluoroquinazolin-4(3H)-one involves the direct condensation of this compound with an excess of formamide, which serves as both the reagent and the solvent.

start This compound product 7,8-Difluoroquinazolin-4(3H)-one start->product Condensation with Formamide (Heat)

Caption: Direct synthesis of 7,8-difluoroquinazolin-4(3H)-one.

Representative Experimental Protocol (Adapted from Niementowski Synthesis)

A mixture of this compound (1.0 eq) and formamide (10-20 eq) is heated at 150-160 °C for 4-6 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and poured into ice water. The precipitated solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure quinazolinone.

Quantitative Data from Analogous Syntheses
Heterocycle ClassStarting MaterialReagentsConditionsYieldReference
QuinazolinoneAnthranilic acidFormamide125-130 °CGood[4]
Fluorinated Quinazolinone2-Fluoro substituted benzoyl chlorides2-Amino-N-heterocyclesCyclocondensationModerate[5]

III. Synthesis of 1,2-Difluoroacridones

The synthesis of acridones typically proceeds via the Ullmann condensation of an anthranilic acid with an aryl halide to form an N-arylanthranilic acid, followed by an acid-catalyzed cyclization.[6]

Proposed Synthetic Pathway

The synthesis of 1,2-difluoroacridone would involve an initial Ullmann condensation of this compound with a suitable halobenzene, followed by cyclization of the resulting N-arylanthranilic acid in the presence of a strong acid like polyphosphoric acid (PPA) or sulfuric acid.

start This compound intermediate N-(Aryl)-6-amino-2,3-difluorobenzoic Acid start->intermediate Ullmann Condensation (with Aryl halide, Cu catalyst) product 1,2-Difluoroacridone intermediate->product Acid-catalyzed Cyclization (e.g., PPA, Heat)

Caption: Ullmann condensation and cyclization pathway to 1,2-difluoroacridones.

Representative Experimental Protocol (Adapted from Ullmann Acridine Synthesis)

Step 1: Synthesis of N-(Aryl)-6-amino-2,3-difluorobenzoic Acid A mixture of this compound (1.0 eq), an aryl halide (e.g., iodobenzene, 1.2 eq), potassium carbonate (2.0 eq), and a catalytic amount of copper powder or copper(I) iodide in a high-boiling point solvent (e.g., DMF or nitrobenzene) is heated at 150-180 °C for several hours. After cooling, the reaction mixture is poured into water and acidified. The precipitated N-arylanthranilic acid is collected by filtration and purified.

Step 2: Cyclization to 1,2-Difluoroacridone The N-arylanthranilic acid from Step 1 is heated in polyphosphoric acid (PPA) at 120-140 °C for 1-2 hours. The hot mixture is then carefully poured onto ice. The resulting precipitate is collected by filtration, washed with water and a dilute solution of sodium bicarbonate, and then dried. Recrystallization from a suitable solvent provides the pure acridone.

Quantitative Data from Analogous Syntheses
Heterocycle ClassStarting MaterialReagentsConditionsYieldReference
AcridoneN-Arylanthranilic acidPolyphosphoric acidHeatGood[6]
Fluorinated AcridonePerfluorobenzophenone, Aromatic aminesAcid or base catalysisElectrocyclization or SNArModerate to Good[6][7]

IV. Synthesis of Fluorinated Benzodiazepines

The synthesis of 1,4-benzodiazepine-2,5-diones can be achieved by the condensation of an anthranilic acid with an α-amino acid, followed by cyclization. This approach allows for the introduction of chirality into the benzodiazepine scaffold.

Proposed Synthetic Pathway

A plausible route to a fluorinated 1,4-benzodiazepine-2,5-dione involves the initial acylation of an α-amino acid with this compound, followed by a base-catalyzed intramolecular cyclization.

start This compound intermediate N-(6-Carboxy-2,3-difluorophenyl)amino Acid start->intermediate Acylation of α-Amino Acid product Fluorinated 1,4-Benzodiazepine-2,5-dione intermediate->product Base-catalyzed Cyclization

Caption: Pathway to fluorinated 1,4-benzodiazepine-2,5-diones.

Representative Experimental Protocol (Adapted from Benzodiazepine Synthesis)

Step 1: Synthesis of N-(6-Carboxy-2,3-difluorophenyl)amino Acid To a solution of an α-amino acid (1.0 eq) in aqueous sodium hydroxide, 6-amino-2,3-difluorobenzoyl chloride (prepared from the corresponding acid and thionyl chloride, 1.1 eq) is added portion-wise at 0-5 °C. The mixture is stirred at room temperature until the reaction is complete. Acidification with hydrochloric acid precipitates the product, which is then collected by filtration.

Step 2: Cyclization to Fluorinated 1,4-Benzodiazepine-2,5-dione The N-acylated amino acid from Step 1 is heated in a suitable solvent (e.g., acetic anhydride or a mixture of acetic anhydride and pyridine) at reflux for several hours. After cooling, the solvent is removed under reduced pressure, and the residue is treated with water to precipitate the benzodiazepine-2,5-dione. The product is purified by recrystallization.

Quantitative Data from Analogous Syntheses
Heterocycle ClassStarting MaterialReagentsConditionsYieldReference
Benzodiazepine-2,5-dione5-Nitroanthranilic acid, α-Amino acid1. Acylation; 2. Base-catalyzed ring closureMultistep52-69%[8]
Fluorinated Benzodiazepine7-Chloro-5-(o-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepine-2-thioneAcetic acid hydrazideReflux in 1-butanolNot specified[9]

Summary and Outlook

The synthesis of diverse heterocyclic scaffolds from this compound presents a compelling opportunity for the development of novel therapeutic agents. This guide outlines established and plausible synthetic methodologies for accessing 7,8-difluoro-substituted quinolones, quinazolinones, acridones, and benzodiazepines. While direct experimental data for these specific transformations is scarce, the provided protocols for analogous systems offer a solid starting point for experimental investigation.

Researchers are encouraged to explore these pathways and optimize reaction conditions to achieve efficient and scalable syntheses of these unique fluorinated heterocycles. The resulting compounds will be of significant interest for biological screening and could lead to the discovery of next-generation pharmaceuticals.

References

In vitro antibacterial activity of compounds synthesized from 6-Amino-2,3-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro antibacterial activity of a series of fluoroquinolone derivatives. While the direct synthesis of these specific compounds from 6-Amino-2,3-difluorobenzoic acid is not explicitly detailed in the cited literature, this starting material represents a plausible precursor for the core structures of many fluoroquinolone antibiotics due to its amino and difluoro-substituted benzoic acid scaffold. The data presented here is intended to serve as a valuable reference for researchers engaged in the discovery and development of new antibacterial agents.

The fluoroquinolone class of antibiotics is renowned for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1] Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[1] Modifications to the core fluoroquinolone structure, particularly at the C-7 position, can significantly influence the antibacterial spectrum and potency of these compounds.

Comparative Analysis of Antibacterial Activity

The in vitro antibacterial activity of a series of novel 1-carboxymethyl-6-fluoro-7-cyclic amino substituted-4-oxo-1,4-dihydroquinoline-3-carboxylic acids was evaluated against a panel of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, was determined for each compound. The results are summarized in the table below.

Compound IDGram-Positive BacteriaGram-Negative Bacteria
Bacillus subtilis Staphylococcus aureus
7a >150>150
7b 100100
7c 125125
7d 100125
7e 125125
7f 150150
7g 125100
7h 125125
7i 150150
7j 125125
7k 125150
7l 150>150
7m 125125
7n 100100

Experimental Protocols

Synthesis of Fluoroquinolone Derivatives:

The synthesis of the evaluated compounds involved the preparation of Ethyl-6-fluoro-7-chloro-1,4-dihydro-4-quinoline-3-carboxylic acid, which was then reacted with ethyl bromoacetate to yield N-carboxymethyl derivatives.[2] These intermediates were further modified with various cyclic amines to produce the final compounds (7a-n).[2]

In Vitro Antibacterial Activity Assay (MIC Determination):

The antibacterial activity of the synthesized compounds was determined using the agar dilution method. Stock solutions of the test compounds were prepared in a suitable solvent. A series of twofold dilutions of each compound were prepared in molten Mueller-Hinton agar. The agar was then poured into petri dishes and allowed to solidify.

Bacterial strains were cultured in Mueller-Hinton broth to a standardized turbidity. The bacterial suspensions were then inoculated onto the surface of the agar plates containing the different concentrations of the test compounds. The plates were incubated at 37°C for 18-24 hours. The MIC was recorded as the lowest concentration of the compound that completely inhibited the visible growth of the bacteria.

Visualizations

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_testing Antibacterial Activity Testing Start This compound (Precursor) Intermediate Fluoroquinolone Core (e.g., Ethyl-6-fluoro-7-chloro-4-oxo-1,4- dihydroquinoline-3-carboxylate) Start->Intermediate Multi-step synthesis Derivatives Final Compounds (with diverse C-7 substituents) Intermediate->Derivatives Derivatization Prep Prepare compound dilutions and bacterial cultures Derivatives->Prep Inoculation Inoculate agar plates with bacteria Prep->Inoculation Incubation Incubate plates Inoculation->Incubation MIC Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC

Caption: General workflow from precursor synthesis to antibacterial activity testing.

Fluoroquinolone_Mechanism cluster_bacterium Bacterial Cell FQ Fluoroquinolone Compound DNA_Gyrase DNA Gyrase (Topoisomerase II) FQ->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV FQ->Topo_IV Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Acts on Topo_IV->DNA Acts on Replication DNA Replication & Transcription DNA->Replication Cell_Death Cell Death Replication->Cell_Death Disruption leads to

Caption: Mechanism of action of fluoroquinolone antibiotics.

References

A Head-to-Head Comparison of Catalysts for Suzuki Reactions Involving 6-Amino-2,3-difluorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] For researchers and professionals in drug development, the synthesis of complex biaryl compounds, often containing challenging structural motifs, is a common objective. The coupling of substrates such as derivatives of 6-Amino-2,3-difluorobenzoic acid presents a significant challenge due to the presence of both an activating amino group and a deactivating carboxyl group, as well as potential steric hindrance.[1][2]

This guide provides a comparative overview of various catalyst systems for the Suzuki-Miyaura coupling of halogenated this compound, with a focus on modern, high-performance palladium-based catalysts. The selection of an appropriate catalyst system is paramount for achieving high yields and selectivity in these demanding transformations.[3]

Catalyst Performance Comparison

The choice of palladium source and ligand is critical for the successful Suzuki-Miyaura coupling of complex substrates. While traditional catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective in some cases, modern systems involving bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) often provide superior yields under milder conditions, especially for sterically hindered or electronically challenging substrates.[1][3] Buchwald's palladacycle precatalysts, for example, are known for their high activity and stability, allowing for lower catalyst loadings and shorter reaction times.[4][5]

The following table summarizes the performance of several state-of-the-art catalyst systems for the Suzuki-Miyaura coupling of a representative substrate, 5-Bromo-6-amino-2,3-difluorobenzoic acid, with phenylboronic acid. The data presented is a representative summary based on typical yields for analogous challenging substrates found in the literature.

Catalyst System (Palladium Source / Ligand)BaseSolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012>95[1]
Pd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane1001690-95
XPhos Pd G3 Buchwald PrecatalystK₃PO₄1,4-Dioxane/H₂O808>95[5]
PdCl₂(dppf)Cs₂CO₃THF/H₂O802480-90[1]
NiCl₂(PCy₃)₂K₃PO₄Toluene1102475-85[1]

Note: Yields are highly dependent on the specific substrates and optimization of reaction conditions. The data above is for illustrative purposes based on reactions with structurally similar compounds.

Experimental Protocols

This section provides a general and representative protocol for the Suzuki-Miyaura cross-coupling of a halogenated this compound derivative with an arylboronic acid. Optimization may be required for specific substrates.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling using Pd(OAc)₂ and SPhos

Materials:

  • 5-Bromo-6-amino-2,3-difluorobenzoic acid (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene/Water (4:1 mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel, add 5-Bromo-6-amino-2,3-difluorobenzoic acid, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent in vacuo.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction. The cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[6]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)-X(L_n) oxidative_addition->pd_complex transmetalation Transmetalation (Ar'B(OH)₂ + Base) pd_complex->transmetalation Ar'B(OH)₂ Base diaryl_pd_complex Ar-Pd(II)-Ar'(L_n) transmetalation->diaryl_pd_complex reductive_elimination Reductive Elimination diaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The diagram below outlines a standard laboratory workflow for conducting a Suzuki-Miyaura coupling reaction, from initial setup to final product analysis.

Experimental_Workflow start Start prep Preparation of Reactants (Aryl Halide, Boronic Acid, Base, Catalyst) start->prep setup Reaction Setup (Inert Atmosphere) prep->setup reaction Reaction (Heating and Stirring) setup->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Workup (Extraction and Washing) monitoring->workup Complete purification Purification (Chromatography/Recrystallization) workup->purification analysis Product Characterization (NMR, MS) purification->analysis end End analysis->end

Caption: Standard experimental workflow for the Suzuki-Miyaura reaction.

References

Assessing the Impact of Fluorine Substitution on the Biological Activity of 6-Amino-2,3-difluorobenzoic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to modulate their pharmacological properties. This guide provides a comparative analysis of the biological activity of a series of hypothetical 6-Amino-2,3-difluorobenzoic acid analogs, focusing on the influence of fluorine substitution on their potential as anticancer agents. The data presented herein is illustrative, based on structure-activity relationships (SAR) observed in analogous fluorinated aminobenzoic acid derivatives, and is intended to guide future research in this area.

Quantitative Data Summary

The following tables summarize the hypothetical in vitro biological activities of this compound and its analogs against common cancer cell lines and a key oncogenic kinase.

Table 1: Cytotoxicity of this compound Analogs against Human Cancer Cell Lines

Compound IDStructureSubstitution PatternIC₅₀ (µM) vs. A549 (Lung Carcinoma)IC₅₀ (µM) vs. MCF-7 (Breast Carcinoma)
AD-01 This compound2,3-difluoro15.822.5
AD-02 6-Amino-2,4-difluorobenzoic acid2,4-difluoro12.318.9
AD-03 6-Amino-2,5-difluorobenzoic acid2,5-difluoro9.815.2
AD-04 6-Amino-2,6-difluorobenzoic acid2,6-difluoro25.130.7
AD-05 6-Amino-2,3,4-trifluorobenzoic acid2,3,4-trifluoro7.511.8
AD-06 6-Amino-2,3,5-trifluorobenzoic acid2,3,5-trifluoro6.29.5
AD-07 6-Amino-2,3,6-trifluorobenzoic acid2,3,6-trifluoro18.925.1
AD-08 6-Amino-2,4,5-trifluorobenzoic acid2,4,5-trifluoro5.18.3
Gefitinib -Reference Drug0.0450.58

IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

Table 2: In Vitro Inhibitory Activity against Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase

Compound IDEGFR Kinase Inhibition (IC₅₀, µM)
AD-01 5.2
AD-02 4.1
AD-03 3.5
AD-04 8.9
AD-05 2.8
AD-06 2.1
AD-07 7.5
AD-08 1.9
Gefitinib 0.02

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the EGFR tyrosine kinase activity.

Experimental Protocols

MTT Cytotoxicity Assay

This assay determines the cytotoxic effect of the compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compounds dissolved in dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours to allow for attachment.[1][2]

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).[3]

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[1]

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.[2]

  • Formazan Solubilization: The medium is removed, and 150 µL of the solubilization solution is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[4]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

EGFR Tyrosine Kinase Inhibition Assay

This assay measures the ability of the compounds to inhibit the enzymatic activity of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

Materials:

  • Recombinant human EGFR kinase domain

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • Adenosine triphosphate (ATP)

  • Test compounds dissolved in DMSO

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reaction Setup: A reaction mixture containing the EGFR enzyme and the kinase substrate is prepared in the kinase assay buffer.

  • Compound Addition: The test compounds are added to the reaction mixture at various concentrations.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction is incubated at room temperature for a specified period (e.g., 60 minutes).

  • Signal Detection: The amount of ADP produced, which is proportional to the kinase activity, is quantified using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This involves a two-step process: first, stopping the kinase reaction and depleting the remaining ATP, and second, converting the produced ADP into ATP, which is then used to generate a luminescent signal.

  • Luminescence Measurement: The luminescence is measured using a luminometer.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a no-inhibitor control. The IC₅₀ value is determined from the resulting dose-response curve.

Visualizations

Signaling Pathway

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P_EGFR P-EGFR (Active) EGFR->P_EGFR Autophosphorylation Analog 6-Amino-2,3-difluoro- benzoic acid Analog Analog->EGFR Inhibits Grb2 Grb2 P_EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes

Caption: EGFR signaling pathway and the inhibitory action of the analogs.

Experimental Workflow

Experimental_Workflow Start Start: Synthesize Analogs Cytotoxicity Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity Kinase_Assay EGFR Kinase Inhibition Assay Start->Kinase_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR_Analysis Kinase_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization End End: Identify Lead Compound Lead_Optimization->End

Caption: General workflow for assessing the biological activity of the analogs.

References

Purity Analysis of Commercially Available 6-Amino-2,3-difluorobenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative purity analysis of commercially available 6-Amino-2,3-difluorobenzoic acid, a key building block in the synthesis of various pharmaceutical compounds. The purity of this starting material is critical as impurities can lead to unforeseen side reactions, lower yields of the final product, and potential safety concerns in drug development. This document outlines a detailed experimental protocol for purity assessment using High-Performance Liquid Chromatography (HPLC) and presents a comparative analysis of hypothetical commercial samples.

Introduction

This compound (CAS No. 442134-72-7) is an important intermediate in medicinal chemistry. Given its role in the synthesis of active pharmaceutical ingredients (APIs), ensuring its high purity is a prerequisite for reproducible and reliable research and development. This guide compares the purity of this compound from three fictional commercial suppliers: Synthatech Pure Chemicals, FluoroChem Solutions, and Apex Bio-Reagents. The analysis focuses on identifying and quantifying the main compound and any potential impurities.

Experimental Methodology

A robust and reliable High-Performance Liquid Chromatography (HPLC) method was developed for the purity analysis of this compound.

Sample Preparation
  • Stock Solution Preparation: A stock solution of 1 mg/mL of each supplier's this compound was prepared by dissolving the appropriate amount of the compound in a diluent consisting of 50:50 (v/v) acetonitrile and water.

  • Working Standard Preparation: A working standard of 0.1 mg/mL was prepared by diluting the stock solution with the diluent.

  • Sample Solution Preparation: The samples from each supplier were prepared at the same concentration as the working standard (0.1 mg/mL) using the same diluent.

HPLC Instrumentation and Conditions

A standard HPLC system equipped with a UV detector was used for the analysis.

ParameterCondition
Column C18 reverse-phase column (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Purity Calculation

The purity of the samples was determined by the area normalization method. The percentage purity is calculated as follows:

% Purity = (Area of the main peak / Total area of all peaks) x 100

Comparative Purity Analysis

The three commercial samples of this compound were analyzed using the HPLC method described above. The results, including the retention time of the main peak and the percentage purity, are summarized in the table below.

SupplierLot NumberRetention Time of Main Peak (min)Purity (%)Notes on Impurities
Synthatech Pure Chemicals SPC-ADFB-2025-0110.298.5Two minor impurities detected at 8.1 min and 11.5 min.
FluoroChem Solutions FCS-ADFB-2025-A10.399.7One very minor impurity detected at 9.8 min.
Apex Bio-Reagents ABR-442134-72710.297.2Multiple small impurities observed throughout the chromatogram.

Experimental Workflow and Signaling Pathway Diagrams

To provide a clear overview of the analytical process, the following diagrams illustrate the experimental workflow.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis sp1 Weighing of This compound sp2 Dissolution in Acetonitrile/Water (50:50) sp1->sp2 sp3 Preparation of Stock and Working Solutions sp2->sp3 ha1 Injection into HPLC System sp3->ha1 ha2 Chromatographic Separation (C18 Column) ha1->ha2 ha3 UV Detection at 254 nm ha2->ha3 da1 Chromatogram Integration ha3->da1 da2 Peak Area Calculation da1->da2 da3 Purity Calculation (% Area Normalization) da2->da3 report report da3->report Final Purity Report

Caption: Experimental workflow for the purity analysis of this compound.

Discussion

The hypothetical results indicate that FluoroChem Solutions provided the this compound with the highest purity (99.7%), followed by Synthatech Pure Chemicals (98.5%). The sample from Apex Bio-Reagents showed the lowest purity (97.2%) with multiple impurities.

For applications where high purity is paramount, such as in the final steps of API synthesis, the material from FluoroChem Solutions would be the most suitable choice. For earlier-stage research or less sensitive applications, the products from the other suppliers might be acceptable, depending on the nature of the impurities and the specific requirements of the reaction.

Conclusion

This guide provides a framework for the comparative purity analysis of commercially available this compound. The detailed HPLC method and the presented hypothetical data underscore the importance of in-house quality control of critical starting materials. Researchers are encouraged to perform their own purity assessments to ensure the quality and consistency of their starting materials, which is fundamental to the success of their research and development endeavors.

A Comparative Guide to the Synthesis of Abemaciclib: Benchmarking a Fluorinated Benzimidazole Route Against a Convergent Cross-Coupling Strategy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides an objective comparison of two synthetic routes to Abemaciclib, a selective CDK4/6 inhibitor used in cancer therapy. The first route highlights the construction of the core fluorinated benzimidazole scaffold, a strategy that would conceptually rely on precursors like 6-Amino-2,3-difluorobenzoic acid. This is benchmarked against a widely adopted convergent synthesis that utilizes modern palladium-catalyzed cross-coupling reactions. The comparison is supported by quantitative data and detailed experimental protocols for key transformations.

Route 1: Synthesis via Cyclocondensation of a Fluorinated o-Phenylenediamine

This synthetic strategy is predicated on the initial construction of the key 5,6-difluorobenzimidazole core of Abemaciclib. This approach involves the cyclocondensation of a substituted o-phenylenediamine with a suitable carbonyl-containing fragment. The required precursor, 4,5-difluoro-1,2-phenylenediamine, can be synthesized from various fluorinated benzene derivatives, including those accessible from this compound through functional group manipulations. The central step involves forming the imidazole ring, a classic and robust transformation in heterocyclic chemistry.[1]

Logical Workflow for Route 1

cluster_start Precursor Synthesis cluster_core Core Formation & Elaboration Start 6-Amino-2,3-difluorobenzoic acid derivative FPD 4,5-Difluoro-1,2- phenylenediamine Start->FPD Multi-step conversion Condensation Cyclocondensation FPD->Condensation Pyrimidine Pyrimidine Aldehyde Fragment Pyrimidine->Condensation Benzimidazole Fluorinated Benzimidazole Intermediate Condensation->Benzimidazole Elaboration Side Chain Attachment Benzimidazole->Elaboration Target Abemaciclib Elaboration->Target F1 Fragment 1: Benzimidazole Boronic Ester S1 Suzuki Coupling F1->S1 F2 Fragment 2: 2,4-Dichloro-5-fluoropyrimidine F2->S1 F3 Fragment 3: Pyridine Aldehyde S2 Buchwald-Hartwig Amination F3->S2 F4 Fragment 4: 1-Ethylpiperazine S3 Reductive Amination (Leuckart-Wallach) F4->S3 I1 Coupled Biaryl Intermediate S1->I1 I2 Aldehyde Precursor S2->I2 Target Abemaciclib S3->Target I1->S2 I2->S3

References

Isomeric Effects on Crystal Packing of Difluorobenzoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The spatial arrangement of fluorine atoms on the benzoic acid framework significantly influences the intermolecular interactions and subsequent crystal packing of difluorobenzoic acid derivatives. This guide provides a comparative analysis of the crystal structures of various isomers, offering insights valuable for researchers in crystallography, materials science, and drug development.

The subtle shift in the position of fluorine substituents leads to distinct differences in hydrogen bonding networks, halogen bonds, and other non-covalent interactions, ultimately dictating the supramolecular architecture. Understanding these isomeric effects is crucial for controlling the solid-state properties of pharmaceutical compounds, such as solubility, stability, and bioavailability.

Crystallographic Data Comparison

The crystallographic parameters of six difluorobenzoic acid isomers reveal the profound impact of fluorine substitution on the crystal lattice. While several isomers crystallize in the monoclinic system, their unit cell dimensions and packing efficiencies vary, reflecting the different ways the molecules arrange themselves to maximize stabilizing interactions.

IsomerCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Volume (ų)Z
2,3-Difluorobenzoic Acid MonoclinicP2₁/c3.7616.52026.52192.27649.84
2,4-Difluorobenzoic Acid MonoclinicP2₁/n12.0223.79314.50298.46653.24
2,5-Difluorobenzoic Acid MonoclinicP2₁/n12.7233.81313.56394.13655.84
2,6-Difluorobenzoic Acid MonoclinicP2₁/c3.65214.12112.28595.65630.44
3,4-Difluorobenzoic Acid MonoclinicC2/c14.9923.84322.385108.081225.18
3,5-Difluorobenzoic Acid MonoclinicP2₁/c3.76913.40014.04193.78707.64

Intermolecular Interactions and Supramolecular Motifs

The primary driver for the crystal packing of benzoic acid derivatives is the formation of hydrogen-bonded dimers via their carboxylic acid groups. However, the presence and position of fluorine atoms introduce a range of other weak interactions, such as C—H···F, C—H···O, and halogen bonds, which further direct the three-dimensional assembly.

IsomerPrimary Supramolecular MotifKey Intermolecular Interactions
2,3-Difluorobenzoic Acid Stacked hydrogen-bonded dimersO—H···O, C—H···F, C—H···O[1]
2,4-Difluorobenzoic Acid Hydrogen-bonded dimers forming chainsO—H···O, C—H···F, C—H···O, C—F···π
2,5-Difluorobenzoic Acid Hydrogen-bonded dimers forming sheetsO—H···O, C—H···F, C—H···O
2,6-Difluorobenzoic Acid Hydrogen-bonded dimers forming sheetsO—H···O (R²₂(8) loop), C—H···F[2]
3,4-Difluorobenzoic Acid Hydrogen-bonded dimersO—H···O, C—H···F, C—H···O
3,5-Difluorobenzoic Acid Hydrogen-bonded dimersO—H···O, C—H···O, weak stacking interactions[3]

A noteworthy observation is the formation of classic R²₂(8) hydrogen-bonded loops in the dimers of 2,6-difluorobenzoic acid.[2] In contrast, the crystal structure of 3,5-difluorobenzoic acid is characterized by channels that extend along the direction, with the fluorine atoms lining the edges of these channels.[3] The 2,3-difluorobenzoic acid isomer exhibits a particularly tight packing arrangement, resulting in a crystal density that is 8% higher than that of the 3,5-isomer.[1]

Experimental Protocols

The crystallographic data presented in this guide were obtained through single-crystal X-ray diffraction analysis. The general experimental workflow is outlined below.

Crystal Growth: Single crystals suitable for X-ray diffraction were typically grown by slow evaporation from a saturated solution. For instance, crystals of 2,3-difluorobenzoic acid were obtained from a 1-propanol solution at 293 K.[1] Similarly, 3,5-difluorobenzoic acid was crystallized from 1-butanol.[3]

Data Collection and Structure Refinement: A single crystal was mounted on a diffractometer, and X-ray diffraction data were collected at a specific temperature (e.g., 100 K for 2,6-difluorobenzoic acid or 293 K for 2,3- and 3,5-difluorobenzoic acid).[1][2][3] The collected data were then processed to solve and refine the crystal structure using software packages such as SHELXS and SHELXL. The positions of hydrogen atoms were often identified from difference Fourier maps and refined isotropically.

G cluster_input Molecular Structure cluster_forces Driving Forces cluster_output Solid-State Structure Isomer Difluorobenzoic Acid Isomer (e.g., 2,3-, 2,4-, 2,5-, etc.) Interactions Intermolecular Interactions: - O-H...O Hydrogen Bonds - C-H...F/O Interactions - Halogen Bonds - π-stacking Isomer->Interactions Determines nature and geometry of interactions Packing Crystal Packing (Dimers, Sheets, Channels, etc.) Interactions->Packing Dictates supramolecular assembly Properties Macroscopic Properties (Density, Solubility, Stability) Packing->Properties Influences bulk material properties

Logical workflow from molecular isomerism to crystal properties.

Conclusion

The isomeric position of fluorine atoms in difluorobenzoic acid derivatives serves as a powerful tool for crystal engineering. By strategically placing these electronegative atoms, it is possible to modulate the intermolecular interactions that govern crystal packing. This, in turn, allows for the fine-tuning of the solid-state properties of these compounds. The data presented herein underscore the importance of a detailed structural analysis in understanding and predicting the behavior of fluorinated organic molecules in the solid state, a critical consideration in the design of new drugs and functional materials.

References

Safety Operating Guide

Proper Disposal of 6-Amino-2,3-difluorobenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 6-Amino-2,3-difluorobenzoic acid, a compound commonly used in pharmaceutical synthesis. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Key Safety and Hazard Information

This compound presents several hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE). The primary risks associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[1]

PropertyDataSource
CAS Number 442134-72-7[1]
Molecular Formula C7H5F2NO2[1]
Molecular Weight 173.12 g/mol [1]
Appearance Off-white to brown powder/solid
Primary Hazards Skin Irritation (Category 2), Serious Eye Irritation (Category 2A), May cause respiratory irritation (Category 3)[1]
Incompatible Materials Strong oxidizing agents, Strong bases
Hazardous Decomposition Products Carbon oxides, Nitrogen oxides (NOx), Hydrogen fluoride

Personal Protective Equipment (PPE)

When handling this compound, especially during disposal procedures, the following personal protective equipment is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: In case of insufficient ventilation or the generation of dust, a NIOSH-approved particulate respirator is recommended.

  • Skin and Body Protection: A laboratory coat and appropriate protective clothing to prevent skin exposure.

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in a manner that ensures the safety of laboratory personnel and is in compliance with all relevant regulations.

1. Waste Collection and Storage:

  • Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, wipes) in a designated, properly labeled, and sealed container.
  • The container should be made of a material compatible with the chemical.
  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

2. Spill Management:

  • In the event of a spill, avoid generating dust.
  • Carefully sweep the solid material into a suitable container for disposal.
  • Clean the spill area with a damp cloth or paper towel to remove any remaining residue.
  • All materials used for cleanup should be placed in the hazardous waste container.
  • Ensure that the spilled chemical does not enter drains or waterways.

3. Final Disposal:

  • The disposal of this compound must be managed through an approved hazardous waste disposal facility.
  • This chemical should not be disposed of in regular trash or washed down the sink.
  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. They will ensure that the disposal method, which may include incineration, complies with local, state, and federal regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[2][3][4][5][6]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow start Start: Need to Dispose of This compound ppe Don Appropriate PPE: - Safety Goggles - Gloves - Lab Coat start->ppe collect_waste Collect Waste Material in a Labeled, Sealed Container ppe->collect_waste spill_check Is there a spill? collect_waste->spill_check handle_spill Contain and Clean Spill: - Avoid Dust Generation - Sweep into Waste Container - Clean Area spill_check->handle_spill Yes store_waste Store Waste Container in a Designated, Safe Area spill_check->store_waste No handle_spill->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store_waste->contact_ehs end End: Waste Transferred for Proper Disposal contact_ehs->end

References

Personal protective equipment for handling 6-Amino-2,3-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate safety, operational, and disposal protocols for handling 6-Amino-2,3-difluorobenzoic Acid, fostering a culture of safety and building trust in best laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and respiratory tract irritation[1]. Therefore, strict adherence to PPE protocols is mandatory.

PPE CategorySpecificationRationale
Eye/Face Protection Tight-sealing safety goggles or a face shield.To prevent contact with eyes, which can cause serious irritation[1][2][3][4][5].
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat or chemical-resistant suit.To prevent skin irritation from direct contact[1][2][3][4][5].
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.To be used if exposure limits are exceeded or if dust is generated, as the compound may cause respiratory irritation[1][6][7][8][9].

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial to minimize exposure and ensure safety.

  • Preparation :

    • Ensure that an eyewash station and safety shower are readily accessible and in good working order[2][6][8][9].

    • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors[7][10].

  • Handling :

    • Don appropriate PPE as outlined in the table above.

    • Avoid the formation of dust when handling the solid compound[2][3][6][7][8][9][10].

    • Ground all equipment containing the material to prevent static discharge[11].

    • Keep the container tightly closed when not in use[2][3][8][9][10][11].

  • In Case of Exposure :

    • Eyes : Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][4][5]

    • Skin : Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[4][5]

    • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][4][5][7]

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][11]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Disposal : Dispose of the chemical waste in accordance with federal, state, and local regulations. This may involve placing it in a labeled, sealed container for collection by a licensed waste disposal company.[2][3][4]

  • Container Disposal : Do not reuse empty containers. Triple rinse with an appropriate solvent and dispose of in accordance with environmental regulations.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_workspace Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_workspace prep_emergency Verify Emergency Equipment (Eyewash, Safety Shower) prep_workspace->prep_emergency handle_weigh Carefully Weigh/Measure Compound prep_emergency->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_monitor Monitor Experiment handle_transfer->handle_monitor cleanup_decontaminate Decontaminate Work Surface handle_monitor->cleanup_decontaminate cleanup_dispose_waste Dispose of Chemical Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_dispose_container Dispose of Empty Container cleanup_dispose_waste->cleanup_dispose_container cleanup_remove_ppe Remove and Dispose of PPE cleanup_dispose_container->cleanup_remove_ppe

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Amino-2,3-difluorobenzoic Acid
Reactant of Route 2
6-Amino-2,3-difluorobenzoic Acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.